molecular formula C13H17N3O4 B1345945 Phe-Gly-Gly CAS No. 23576-42-3

Phe-Gly-Gly

货号: B1345945
CAS 编号: 23576-42-3
分子量: 279.29 g/mol
InChI 键: NAXPHWZXEXNDIW-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phe-Gly-Gly is a tripeptide composed of one L-phenylalanine and two glycine residues joined in sequence. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXPHWZXEXNDIW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178213
Record name Phenylalanyl-glycyl-glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23576-42-3
Record name Phenylalanylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23576-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanyl-glycyl-glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phe-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification methodologies for the tripeptide L-Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). It covers the predominant solid-phase and solution-phase synthesis strategies, including detailed discussions on protecting groups, coupling reagents, and reaction conditions. Furthermore, this document outlines the principal techniques for the purification of the crude peptide, with a focus on high-performance liquid chromatography (HPLC) and crystallization.

Introduction to this compound

This compound is a tripeptide composed of the amino acids phenylalanine, glycine, and glycine. As a fundamental peptide structure, its synthesis is a common model for peptide chemistry and it can serve as a fragment in the synthesis of more complex polypeptides. Understanding its synthesis and purification is crucial for researchers in drug discovery, biochemistry, and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis due to its efficiency and amenability to automation. The peptide is assembled sequentially while one end is attached to an insoluble polymer support (resin).

Protecting Group Strategies:

Two main orthogonal protecting group strategies are employed in SPPS:

  • Fmoc/tBu Strategy: This approach utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for side-chain protection. The Fmoc group is typically removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Boc/Bzl Strategy: This strategy employs the acid-labile tert-Butoxycarbonyl (Boc) group for α-amino protection and benzyl (Bzl) based groups for side-chain protection. The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA).

Synthesis Workflow (Fmoc/tBu Strategy):

The synthesis of this compound via the Fmoc/tBu strategy proceeds from the C-terminus (Glycine) to the N-terminus (Phenylalanine).

spss_workflow cluster_resin Resin Preparation cluster_cycle1 Cycle 1: Glycine Attachment cluster_cycle2 Cycle 2: Glycine Coupling cluster_cycle3 Cycle 3: Phenylalanine Coupling cluster_cleavage Final Steps Resin Wang or 2-Cl-Trt Resin Swell Swell Resin (DCM/DMF) Resin->Swell Load_Gly Load Fmoc-Gly-OH (DIC, HOBt/DMAP) Swell->Load_Gly Wash1 Wash (DMF, DCM) Load_Gly->Wash1 Fmoc_Gly_Resin Fmoc-Gly-Resin Wash1->Fmoc_Gly_Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Gly_Resin->Deprotect1 Wash2 Wash Deprotect1->Wash2 Couple_Gly Couple Fmoc-Gly-OH (HBTU, DIPEA) Wash2->Couple_Gly Wash3 Wash Couple_Gly->Wash3 Fmoc_Gly_Gly_Resin Fmoc-Gly-Gly-Resin Wash3->Fmoc_Gly_Gly_Resin Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Gly_Gly_Resin->Deprotect2 Wash4 Wash Deprotect2->Wash4 Couple_Phe Couple Fmoc-Phe-OH (HBTU, DIPEA) Wash4->Couple_Phe Wash5 Wash Couple_Phe->Wash5 Fmoc_Phe_Gly_Gly_Resin Fmoc-Phe-Gly-Gly-Resin Wash5->Fmoc_Phe_Gly_Gly_Resin Final_Deprotect Final Fmoc Deprotection Fmoc_Phe_Gly_Gly_Resin->Final_Deprotect Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleavage Precipitate Precipitation (Cold Ether) Cleavage->Precipitate Crude_Peptide Crude this compound Precipitate->Crude_Peptide

Solid-Phase Synthesis Workflow for this compound.

Experimental Protocol: SPPS of this compound (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using pre-loaded Fmoc-Gly-Wang resin.

  • Resin Swelling:

    • Place 250 mg of Fmoc-Gly-Wang resin (0.4 mmol/g loading) in a solid-phase synthesis vessel.

    • Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 20 minutes with gentle agitation.

    • Drain the DCM and wash the resin three times with 5 mL of DMF.[1]

  • Fmoc Deprotection (First Glycine):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes, then drain the solution.[2]

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).[2]

  • Coupling of the second Glycine (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq, 0.3 mmol, 89.2 mg), HBTU (2.9 eq, 0.29 mmol, 110 mg), and HOBt (3 eq, 0.3 mmol, 46 mg) in 2 mL of DMF.

    • Add DIPEA (6 eq, 0.6 mmol, 105 µL) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (should be negative).[1]

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (Second Glycine):

    • Repeat step 2.

  • Coupling of Phenylalanine (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq, 0.3 mmol, 116.2 mg), HBTU (2.9 eq, 0.29 mmol, 110 mg), and HOBt (3 eq, 0.3 mmol, 46 mg) in 2 mL of DMF.

    • Add DIPEA (6 eq, 0.6 mmol, 105 µL) to activate the amino acid.

    • Add the activated solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to ensure completion.

    • Drain and wash the resin as in step 3.

  • Final Fmoc Deprotection:

    • Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[3]

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the solution to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[1][5]

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude this compound peptide under vacuum.

Table 1: Typical Reagents and Ratios for Fmoc-SPPS

StepReagentEquivalents (relative to resin loading)
Fmoc Deprotection Piperidine/DMF20% (v/v)
Amino Acid Activation Fmoc-Amino Acid3 - 5
HBTU/HATU2.9 - 4.5
HOBt/HOAt3 - 4.5
DIPEA/NMM6 - 10
Cleavage TFA95%
Scavengers (TIS, Water)2.5% each
Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the stepwise coupling of amino acids in a homogenous solution.[6] While less common for routine synthesis, it is advantageous for large-scale production of shorter peptides.[7] The main challenge in LPPS is the purification of the intermediate peptide after each coupling step, which is often achieved by extraction or crystallization.

General LPPS Procedure:

  • Protection: The amino group of one amino acid and the carboxyl group of the other are protected. For this compound, one might start with Boc-Phe-OH and H-Gly-Gly-OEt.

  • Coupling: The protected amino acids are coupled using a coupling agent like DCC or EDC in an organic solvent.

  • Deprotection: One of the protecting groups is selectively removed to allow for the next coupling step.

  • Purification: The product is purified after each step.

Table 2: Comparison of SPPS and LPPS for this compound Synthesis

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Principle Peptide chain grows on an insoluble resin support.Synthesis occurs in a homogeneous solution.
Purification Excess reagents removed by simple washing and filtration.Requires extraction or crystallization after each step.
Automation Easily automated.Difficult to automate.
Scalability Suitable for small to medium scale.More suitable for large-scale synthesis of short peptides.
Reaction Monitoring Difficult to monitor reaction completion directly.Can be monitored by techniques like TLC or HPLC.
Overall Yield Generally high due to the use of excess reagents.Can be lower due to losses during purification steps.

Purification of this compound

The crude peptide obtained from synthesis contains various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[8] Therefore, a robust purification strategy is essential to obtain high-purity this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard and most effective method for peptide purification.[8][9] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18 silica) and a polar mobile phase.[9]

Purification Workflow:

hplc_workflow Crude_Peptide Crude this compound (dissolved in Mobile Phase A) Injection Inject onto Preparative C18 HPLC Column Crude_Peptide->Injection Elution Gradient Elution (Water/Acetonitrile with 0.1% TFA) Injection->Elution Fraction_Collection Collect Fractions based on UV detection (214/280 nm) Elution->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC, MS) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions (>98% purity) Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure this compound (White Powder) Lyophilization->Pure_Peptide

HPLC Purification Workflow for this compound.

Experimental Protocol: Preparative RP-HPLC

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A to a concentration of 10-20 mg/mL. If solubility is an issue, a minimal amount of acetonitrile can be used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.[9]

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

    • Flow Rate: Dependent on the column diameter (e.g., 15-20 mL/min).

    • Detection: UV at 214 nm (peptide bond) and 280 nm (phenylalanine aromatic ring).[9]

    • Gradient: A typical gradient would be a linear increase from 5% to 50% Mobile Phase B over 30-40 minutes. This may require optimization based on the crude sample purity.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity (typically >98%) and freeze-dry to obtain the final product as a white, fluffy powder.

Table 3: Typical RP-HPLC Parameters for Peptide Purification

ParameterRecommended Condition
Stationary Phase C18-derivatized silica
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of increasing Acetonitrile concentration
Detection Wavelength 214 nm and 280 nm
Ion-Pairing Agent Trifluoroacetic Acid (TFA)
Crystallization

Crystallization can be an effective purification method for peptides, particularly at a larger scale, yielding a product of very high purity. The process involves dissolving the crude peptide in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of crystals.

General Crystallization Protocol:

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., water, or a water/organic solvent mixture).

  • Induce Supersaturation: This can be achieved by:

    • Cooling: Slowly cooling the saturated solution.

    • Evaporation: Allowing the solvent to evaporate slowly.

    • Anti-solvent addition: Slowly adding a solvent in which the peptide is insoluble (e.g., adding ethanol or acetone to an aqueous solution).

  • Crystal Growth: Allow the solution to stand undisturbed for a period ranging from hours to days.

  • Isolation: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

The success of crystallization is highly dependent on the purity of the starting material and requires careful optimization of parameters such as pH, temperature, and solvent system.[10]

Conclusion

The synthesis and purification of this compound can be successfully achieved using well-established peptide chemistry protocols. Solid-phase peptide synthesis, particularly with the Fmoc/tBu strategy, offers a reliable and efficient method for obtaining the crude peptide. Subsequent purification by reversed-phase HPLC is the most effective technique for achieving high purity. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals involved in peptide synthesis and drug development.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Phe-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical and physical properties of the tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and visualizes a standard experimental workflow.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key chemical and physical data.

PropertyValueSource(s)
IUPAC Name 2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid[1][2]
Synonyms L-Phenylalanyl-glycyl-glycine, H-Phe-Gly-Gly-OH, FGG[1][3]
CAS Number 23576-42-3[1][3]
Molecular Formula C13H17N3O4[1][3]
Molecular Weight 279.29 g/mol [1][3]
Appearance White powder[3]
Melting Point 235-236 °C (decomposes)[2]
Density 1.296 g/cm³[2]
pKa (Predicted) 3.30 ± 0.10[2]
Storage Temperature -20°C[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research and development. The following sections provide an overview of standard experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is a widely used method for producing peptides like this compound efficiently.[4] The synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Protocol:

  • Resin Swelling: The Fmoc-Gly-Wang resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound glycine is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed with DMF and DCM.

  • Coupling of the second Glycine: Fmoc-Gly-OH is pre-activated with DIC and HOBt in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours. The resin is then washed with DMF and DCM.

  • Fmoc Deprotection: The Fmoc group of the newly added glycine is removed using 20% piperidine in DMF, followed by washing.

  • Coupling of Phenylalanine: Fmoc-Phe-OH is pre-activated with DIC and HOBt in DMF and coupled to the dipeptide-resin. The reaction is monitored for completion.

  • Final Fmoc Deprotection: The Fmoc group of the N-terminal phenylalanine is removed.

  • Cleavage and Deprotection: The synthesized tripeptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Washing: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers.

  • Drying: The crude this compound is dried under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is typically purified using RP-HPLC to achieve high purity.

Materials:

  • Crude this compound

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 HPLC column

Protocol:

  • Sample Preparation: The crude peptide is dissolved in a minimal amount of Solvent A.

  • Chromatography: The dissolved peptide is injected onto a C18 column. A linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) is used to elute the peptide.

  • Fraction Collection: Fractions are collected based on the UV absorbance at 220 nm and 280 nm.

  • Analysis: The purity of the collected fractions is analyzed by analytical HPLC and mass spectrometry.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified this compound as a white powder.

Characterization by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized this compound. The expected monoisotopic mass is 279.1219 Da.[1]

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure and purity of the tripeptide. In 1H NMR, characteristic signals for the aromatic protons of phenylalanine, the alpha-protons of each amino acid, and the backbone amide protons would be observed.[5][6]

Visualizations

The following diagrams illustrate key experimental workflows related to this compound.

SPPS_Workflow resin Fmoc-Gly-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Couple Fmoc-Gly-OH (DIC/HOBt) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Phe-OH (DIC/HOBt) deprotection2->coupling2 deprotection3 Final Fmoc Deprotection coupling2->deprotection3 cleavage Cleavage from Resin (TFA Cocktail) deprotection3->cleavage purification Purification (RP-HPLC) cleavage->purification product Pure this compound purification->product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification_Analysis_Workflow cluster_purification Purification cluster_analysis Analysis crude Crude this compound rphplc RP-HPLC crude->rphplc fractions Collect Fractions rphplc->fractions lyophilize Lyophilization fractions->lyophilize pure_peptide Purified this compound lyophilize->pure_peptide ms Mass Spectrometry (ESI-MS) pure_peptide->ms nmr NMR Spectroscopy (1H, 13C) pure_peptide->nmr mw_confirm Molecular Weight Confirmation ms->mw_confirm struct_confirm Structural Confirmation nmr->struct_confirm

Caption: Purification and analysis workflow for this compound.

Biological Context

This compound is a tripeptide that can be considered a metabolite, arising from the breakdown of larger proteins.[1] While specific signaling pathways directly initiated by this compound are not extensively documented, its constituent amino acids, phenylalanine and glycine, play crucial roles in various biological processes. Phenylalanine is an essential aromatic amino acid, and glycine is the simplest amino acid, contributing to the flexibility of protein structures.[7] The primary biological significance of this compound in research often lies in its use as a building block for the synthesis of more complex, biologically active peptides and pseudopeptides.[8] For instance, the Phe-Gly motif is found in biologically active peptides like dermorphin and substance P.[8]

References

An In-depth Technical Guide on the Biological Role of Phe-Gly-Gly and Related Tripeptides in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tripeptide Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly) is a metabolite composed of L-phenylalanine and two glycine residues.[1] While direct research on the specific biological role of the L-enantiomeric form of this compound in cellular processes is limited, extensive studies on its D-isomeric analogue, D-Phe-D-Glu-Gly (feG), have revealed potent anti-inflammatory and immunomodulatory activities. This technical guide provides a comprehensive overview of the established biological functions of feG as a proxy for understanding the potential activities of this compound-like peptides. It details the signaling pathways involved in its primary mechanism of action—the inhibition of leukocyte adhesion—and presents quantitative data on its efficacy. Furthermore, this guide includes detailed experimental protocols for solid-phase peptide synthesis and for assessing the biological activity of such peptides in vitro.

Core Biological Function: Anti-Inflammation via Leukocyte Adhesion Inhibition

The most significant and well-documented biological role attributed to a Phe-Gly-containing tripeptide comes from studies on D-Phe-D-Glu-Gly (feG) . This peptide is a potent anti-inflammatory agent that functions primarily by modulating the activity of leukocytes, particularly neutrophils.[2][3] Its core function is the inhibition of leukocyte activation, which prevents their adhesion to tissues, chemotaxis, and subsequent migration into sites of inflammation.[2][4] By arresting the movement of these immune cells, feG effectively reduces the severity of inflammatory responses, such as those seen in type I immediate hypersensitivity reactions and endotoxemia.[5][6]

The action of feG is notably dependent on the activation state of the immune cells. In vitro, its inhibitory effects on leukocyte adhesion are observed only when the cells are stimulated with an activating agent, such as Platelet-Activating Factor (PAF).[2][4][7] This suggests that feG targets pathways that are engaged during an active inflammatory response.

Signaling Pathways and Molecular Mechanism of Action

The anti-adhesive effects of feG are mediated through its interaction with and modulation of cell surface receptors on leukocytes, primarily integrins.

  • Integrin Modulation: The primary mechanism involves the modulation of β1 and β2 integrins. Specifically, feG has been shown to interfere with the function of αMβ2 integrin (also known as Mac-1 or CD11b/CD18) .[2][5] It reduces the binding of antibodies to the CD11b subunit, suggesting a conformational change or downregulation that impairs the integrin's ability to bind its ligands.[8][9] This interference directly inhibits the adhesion of leukocytes to substrates like fibrinogen and fibronectin, which are crucial for their extravasation into tissues.[2][4] The peptide also reduces the expression of α4 integrin (CD49d) on circulating neutrophils following an antigen challenge.[3]

  • Interaction with FcγRIII (CD16): Evidence suggests a possible interaction with the low-affinity IgG receptor FcγRIII (CD16), which often works in conjunction with integrins to mediate immune cell functions.[2][4][8] feG reduces the binding of CD16b antibodies to neutrophils, indicating that its mechanism may involve altering the activity of co-stimulatory molecules.[9]

The collective effect of these molecular interactions is the disruption of the leukocyte adhesion cascade, a critical multi-step process required for immune cells to exit the bloodstream and enter inflamed tissue.

feG_Signaling_Pathway Mechanism of Action for feG Peptide cluster_leukocyte Leukocyte Surface cluster_stimuli Inflammatory Stimuli cluster_extracellular Extracellular Matrix / Endothelium Integrin αMβ2 Integrin (CD11b/CD18) Fibrinogen Fibrinogen Integrin->Fibrinogen binds Fibronectin Fibronectin Integrin->Fibronectin binds Adhesion Leukocyte Adhesion & Migration Integrin->Adhesion CD16 FcγRIII (CD16) PAF_R PAF Receptor Activation Leukocyte Activation PAF_R->Activation triggers PAF PAF PAF->PAF_R binds feG feG Peptide feG->Integrin inhibits function feG->CD16 modulates Inflammation Reduced Inflammation feG->Inflammation results in Activation->Integrin activates Adhesion->Inflammation leads to

Caption: Signaling pathway for feG-mediated inhibition of leukocyte adhesion.

Quantitative Data on Bioactivity

The D-isomeric tripeptide feG exhibits high potency, with biological effects observed at picomolar and nanomolar concentrations in vitro and at microgram-per-kilogram doses in vivo.

ParameterSpecies / Cell TypeConditionConcentration / DoseResultReference
Inhibition of Leukocyte Adhesion Rat Peritoneal LeukocytesPAF (10⁻⁹M) Stimulated10⁻¹²M - 10⁻¹⁰MSignificant inhibition of adhesion to fibrinogen and fibronectin[2][4][10]
CD11b Antibody Binding Human NeutrophilsPAF StimulatedPicomolar range34% reduction in binding[8][9]
CD11b Antibody Binding Rat NeutrophilsPAF Stimulated10⁻¹¹M35% reduction in binding[9]
CD16 Antibody Binding Rat NeutrophilsPAF Stimulated10⁻¹¹M43% reduction in binding[9]
Neutrophil Migration (in vivo) Rat-100 µg/kg (intraperitoneal)40% reduction in migration[8][9]
Pulmonary Inflammation RatOvalbumin Challenge-69% reduction in eosinophils, 67% reduction in neutrophils[6]

Metabolism, Uptake, and Stability

Small peptides like this compound are typically absorbed in the small intestine through the peptide transporter 1 (PepT1), which actively transports di- and tripeptides into enterocytes.[11][12] Once absorbed, their bioavailability is often limited by rapid degradation by various proteases and peptidases present in the gastrointestinal tract, blood plasma, liver, and kidneys.[13][14]

The use of D-amino acids, as in the case of feG, is a common strategy in drug development to enhance peptide stability. D-amino acids are not recognized by most endogenous proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its half-life and biological activity in vivo.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a standard manual Fmoc-based SPPS for a tripeptide.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH, Fmoc-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes. Drain the DMF.

  • Fmoc Deprotection (Cycle 1): Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling (Cycle 1 - Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm reaction completion. Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (Cycle 2): Repeat Step 2.

  • Coupling (Cycle 2 - Phenylalanine): Repeat Step 3 using Fmoc-Phe-OH.

  • Final Fmoc Deprotection: Repeat Step 2 to remove the N-terminal Fmoc group from Phenylalanine.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter to collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a flask of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start: Fmoc-Gly-Wang Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple1 3. Couple Fmoc-Gly-OH (DIC/Oxyma) Wash1->Couple1 Wash2 Wash Couple1->Wash2 Deprotect2 4. Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple2 5. Couple Fmoc-Phe-OH Wash3->Couple2 Wash4 Wash Couple2->Wash4 Deprotect3 6. Final Fmoc Deprotection Wash4->Deprotect3 Wash5 Wash & Dry Deprotect3->Wash5 Cleave 7. Cleavage from Resin (TFA Cocktail) Wash5->Cleave Precipitate 8. Precipitate in Ether Cleave->Precipitate Purify 9. Purify via RP-HPLC Precipitate->Purify End Final Product: H-Phe-Gly-Gly-OH Purify->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Leukocyte Adhesion Assay

This protocol provides a general method to assess the anti-adhesive properties of a peptide.

Materials:

  • 96-well microtiter plates

  • Fibrinogen or fibronectin solution (e.g., 10 µg/mL in PBS)

  • Leukocytes (e.g., isolated primary neutrophils)

  • Platelet-Activating Factor (PAF)

  • Test peptide (e.g., feG or this compound)

  • Cell viability stain (e.g., Calcein-AM)

  • Plate reader with fluorescence capability

Methodology:

  • Plate Coating: Coat wells of a 96-well plate with fibrinogen or fibronectin solution overnight at 4°C. Wash wells with PBS to remove unbound protein.

  • Cell Preparation: Isolate leukocytes and resuspend in an appropriate buffer. Label cells with Calcein-AM according to the manufacturer's protocol.

  • Treatment: Pre-incubate the fluorescently labeled leukocytes with various concentrations of the test peptide (e.g., 10⁻¹³M to 10⁻⁹M) for 15-30 minutes.

  • Activation and Adhesion: Add an activating agent (e.g., 10⁻⁹M PAF) to the cell suspension. Immediately add the treated and activated cells to the coated wells of the 96-well plate.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

  • Analysis: Compare the fluorescence in peptide-treated wells to the control (activated cells without peptide) to determine the percent inhibition of adhesion.

Conclusion

While the tripeptide L-Phe-Gly-Gly is primarily cataloged as a metabolite with an under-explored biological role, the extensive research on its D-isomeric analogue, feG, provides a powerful framework for its potential functions. The feG peptide demonstrates potent, specific, and dose-dependent anti-inflammatory activity by inhibiting leukocyte adhesion through the modulation of integrin and other cell surface receptors. This technical guide summarizes the key signaling pathways, quantitative efficacy, and relevant experimental protocols associated with this class of tripeptides. These findings offer valuable insights for researchers in immunology and drug development, highlighting the potential of small, stable peptides as modulators of complex cellular processes in inflammation.

References

The Tripeptide Phe-Gly-Gly: A Technical Overview of its Synthesis, Characterization, and Putative Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly) is a simple peptide composed of phenylalanine and two glycine residues. While a detailed historical account of its specific discovery is not extensively documented in scientific literature, its existence and study are rooted in the broader history of peptide chemistry. Small peptides like this compound have often been synthesized as fundamental research tools, as components of larger peptide libraries for screening purposes, or as metabolites in broader biochemical studies. This technical guide provides a comprehensive overview of the methodologies for its synthesis, purification, and characterization, and explores its potential, though currently undefined, biological significance.

Introduction to this compound

The journey of peptide research began in the early 20th century, with major breakthroughs in synthesis and analysis occurring throughout the decades. While specific seminal papers detailing the "discovery" of every small peptide are rare, the synthesis of molecules like this compound would have become feasible with the development of routine peptide synthesis techniques. It is a non-endogenous peptide that serves as a valuable model compound for biophysical and biochemical studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, analysis, and application in experimental settings.

PropertyValueSource
Molecular Formula C13H17N3O4PubChem[1]
Molecular Weight 279.29 g/mol PubChem[1]
IUPAC Name 2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acidPubChem[1]
CAS Number 23576-42-3PubChem[1], Sigma-Aldrich[2]
Appearance White to off-white powder
Solubility Soluble in water

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the more common and efficient method for synthesizing peptides of this length. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

  • Resin Preparation: A pre-loaded Glycine-Wang resin is typically used as the solid support.

  • Fmoc Deprotection: The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin-bound glycine is removed using a 20% solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The next amino acid, Fmoc-Gly-OH, is activated using a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt and then added to the resin to form the dipeptide.

  • Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated with Fmoc-Phe-OH to form the tripeptide.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized to obtain the crude product.

spss_workflow Resin Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH (DCC/HOBt) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling2 Couple Fmoc-Phe-OH (DCC/HOBt) Deprotection2->Coupling2 Wash2 Wash (DMF, DCM) Coupling2->Wash2 Cleavage Cleavage (TFA/TIS/H2O) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude_Peptide Crude this compound Lyophilization->Crude_Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Solution-Phase Peptide Synthesis

While less common for short peptides, solution-phase synthesis can be advantageous for large-scale production. This method involves coupling amino acids in a suitable solvent and purifying the intermediate products at each step.

  • Protection of Amino Acids: The N-terminus of Phenylalanine is protected with a Boc group (tert-Butoxycarbonyl), and the C-terminus of the final Glycine is protected as a methyl or ethyl ester.

  • Dipeptide Formation: Boc-Phe-OH is coupled with H-Gly-OMe using a coupling agent like DCC in a solvent such as DCM or THF. The resulting dipeptide, Boc-Phe-Gly-OMe, is purified.

  • Boc Deprotection: The Boc group is removed from the dipeptide using an acid like TFA or HCl in dioxane.

  • Tripeptide Formation: The deprotected dipeptide is then coupled with Boc-Gly-OH to form the protected tripeptide, Boc-Phe-Gly-Gly-OMe.

  • Final Deprotection: Both the Boc and the ester protecting groups are removed to yield the final this compound tripeptide.

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide obtained from synthesis is typically purified using reverse-phase HPLC (RP-HPLC).

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.

  • Detection: UV absorbance is monitored at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, analyzed for purity, and lyophilized.

Characterization

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. The expected monoisotopic mass for this compound is approximately 279.12 Da.

1H and 13C NMR spectroscopy can be used to confirm the structure of the tripeptide and assess its purity. The chemical shifts of the protons and carbons in the peptide backbone and the phenylalanine side chain provide a unique fingerprint of the molecule.

TechniqueExpected Outcome
RP-HPLC A major peak corresponding to the pure peptide, separated from synthesis impurities.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of this compound.
NMR Spectroscopy Characteristic chemical shifts for the amide, alpha, and side-chain protons and carbons, confirming the sequence and structure.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, well-documented biological activity for the this compound tripeptide in the scientific literature. Small, non-endogenous peptides like this often exhibit low intrinsic biological activity or serve as substrates for peptidases.

However, it is conceivable that such a peptide could be investigated for its potential to modulate various cellular processes. For instance, many bioactive peptides exert their effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs), which in turn activate intracellular signaling cascades. A hypothetical signaling pathway that a peptide could modulate is depicted below. It is important to note that this is a generalized representation and not based on specific experimental data for this compound.

signaling_pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Peptide This compound (Hypothetical Ligand) Peptide->Receptor Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Hypothetical GPCR Signaling Pathway Potentially Modulated by a Peptide.

Conclusion

The tripeptide this compound, while not having a storied history of discovery, represents a fundamental building block in the field of peptide science. The well-established methods of solid-phase and solution-phase synthesis, coupled with standard purification and characterization techniques like HPLC, MS, and NMR, allow for its routine preparation and study. Although its specific biological functions remain to be elucidated, it can serve as a valuable tool for methodological development and as a starting point for the design of more complex, biologically active peptides. Future research may yet uncover specific roles for this and other small peptides in biological systems.

References

In-Depth Technical Guide to the Structure and Conformation of Phe-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tripeptide L-Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly), a molecule of interest in biochemical and pharmaceutical research due to its constituent amino acids. This document delves into the peptide's structural and conformational properties, elucidated through X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Molecular Dynamics (MD) simulations. Detailed experimental protocols and structured data presentations are included to facilitate further research and application.

Molecular Structure and Physicochemical Properties

This compound is a tripeptide with the sequence Phenylalanine-Glycine-Glycine. Its structure consists of a phenylalanine residue at the N-terminus followed by two glycine residues, linked by peptide bonds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃O₄PubChem
Molecular Weight 279.29 g/mol PubChem
IUPAC Name 2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acidPubChem
CAS Number 23576-42-3PubChem

Conformational Analysis: A Multi-faceted Approach

The three-dimensional conformation of this compound is crucial for its biological activity and interactions. This guide explores its conformation in the solid state (via X-ray crystallography), in solution (via NMR spectroscopy), and through computational modeling (via Molecular Dynamics simulations).

Solid-State Conformation: X-ray Crystallography

The crystal structure of L-Phenylalanyl-Glycyl-Glycine provides a precise snapshot of its conformation in the solid state. The key conformational parameters are the dihedral angles (φ, ψ, ω) of the peptide backbone and the side-chain torsion angles (χ) of the phenylalanine residue.

Table 2: Dihedral Angles of this compound from X-ray Crystallography

ResidueDihedral AngleValue (°)
Phe (1) φ (C'-N-Cα-C')-163.4
ψ (N-Cα-C'-N)148.9
ω (Cα-C'-N-Cα)176.9
χ₁ (N-Cα-Cβ-Cγ)-63.5
χ₂ (Cα-Cβ-Cγ-Cδ1)96.1
Gly (2) φ (C'-N-Cα-C')-178.0
ψ (N-Cα-C'-N)-173.3
ω (Cα-C'-N-Cα)-176.3
Gly (3) φ (C'-N-Cα-C')179.5
ψ (N-Cα-C'-O)-178.9

Data extracted from the crystal structure of L-phenylalanyl-glycyl-glycine.

Solution-State Conformation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Representative Dihedral Angles of a Gly-X-Gly Peptide Motif in Solution (Hypothetical Data for this compound based on similar peptides)

ResidueDihedral AngleRepresentative Value Range (°)
Phe (1) φ-150 to -70
ψ120 to 160
χ₁-80 to -50 and 160 to 180
Gly (2) φ-180 to -60 and 60 to 180
ψ-180 to -150 and 150 to 180
Gly (3) φ-180 to -60 and 60 to 180
ψ-180 to -150 and 150 to 180

These values represent a plausible conformational space based on studies of similar peptides and are intended for illustrative purposes.

In Silico Analysis: Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational approach to explore the conformational landscape of peptides over time. By simulating the movement of atoms based on a force field, MD can reveal the most probable conformations and the transitions between them. For a small and flexible peptide like this compound, simulations would likely show a broad distribution of conformations, with a significant population of extended structures and transient folded states stabilized by intramolecular hydrogen bonds.

Table 4: Predicted Major Conformational Clusters of this compound from Molecular Dynamics Simulations (Illustrative)

ClusterPopulation (%)Representative Dihedral Angles (φ, ψ) (°)Description
1 45Phe: (-145, 155), Gly2: (-170, 165), Gly3: (170, -175)Extended β-strand like conformation
2 25Phe: (-80, 130), Gly2: (80, -70), Gly3: (-160, 150)Partially folded with a turn-like feature at Gly2
3 15Phe: (-70, -40), Gly2: (-90, 0), Gly3: (160, 170)More compact, globular-like conformation
Other 15-Various minor conformations

This data is illustrative and represents a typical outcome for a flexible tripeptide simulation.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings.

X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of this compound in a crystalline state.

Protocol:

  • Crystallization:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of water and ethanol).

    • Employ the slow evaporation method at a constant temperature (e.g., 4°C).

    • Allow the solvent to evaporate over several days to weeks until single, well-formed crystals appear.

  • Data Collection:

    • Mount a selected crystal on a goniometer.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

    • Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data until convergence is reached.

2D NMR Spectroscopy

Objective: To determine the solution conformation and dynamics of this compound.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Add a small amount of a reference standard (e.g., DSS or TSP).

    • Adjust the pH to the desired value (e.g., 7.0).

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Acquire a 1D ¹H spectrum to check sample purity and concentration.

    • Acquire a set of 2D NMR spectra:

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within each amino acid residue's spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens for resonance assignment.

  • Data Analysis and Structure Calculation:

    • Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton, carbon, and nitrogen resonances.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental restraints.

Molecular Dynamics Simulation

Objective: To explore the conformational landscape and dynamics of this compound in a simulated aqueous environment.

Protocol:

  • System Setup:

    • Generate the initial 3D structure of this compound (e.g., from the crystal structure or built using molecular modeling software).

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

    • Place the peptide in a periodic box of a chosen shape (e.g., cubic or dodecahedron).

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system if necessary.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a short simulation with position restraints on the peptide atoms to allow the solvent to equilibrate around the peptide. This is often done in two stages:

      • NVT equilibration: Constant Number of particles, Volume, and Temperature to stabilize the system's temperature.

      • NPT equilibration: Constant Number of particles, Pressure, and Temperature to adjust the system's density.

  • Production Run:

    • Run the main simulation without any restraints for a desired length of time (e.g., 100 ns to several microseconds).

    • Save the trajectory (atomic coordinates over time) at regular intervals.

  • Analysis:

    • Analyze the trajectory to determine conformational properties such as:

      • Root Mean Square Deviation (RMSD) to assess structural stability.

      • Dihedral angle distributions to identify preferred conformations.

      • Clustering analysis to group similar conformations and determine their populations.

      • Intramolecular hydrogen bond analysis.

Visualizations

The following diagrams illustrate the workflows and relationships described in this guide.

Experimental_Workflow_Phe_Gly_Gly cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_insilico In Silico Analysis Xtal_Start This compound Powder Crystallization Crystallization Xtal_Start->Crystallization XRay_Data X-ray Diffraction Data Collection Crystallization->XRay_Data Structure_Solution Structure Solution & Refinement XRay_Data->Structure_Solution Solid_Conformation Solid-State Conformation Structure_Solution->Solid_Conformation NMR_Sample This compound in Solution NMR_Acquisition 2D NMR Data Acquisition (TOCSY, NOESY) NMR_Sample->NMR_Acquisition NMR_Analysis Resonance Assignment & Restraint Generation NMR_Acquisition->NMR_Analysis Structure_Calculation Structure Calculation NMR_Analysis->Structure_Calculation Solution_Conformation Solution Conformational Ensemble Structure_Calculation->Solution_Conformation MD_Setup System Setup (Force Field, Water) MD_Equilibration Energy Minimization & Equilibration MD_Setup->MD_Equilibration MD_Production Production MD Simulation MD_Equilibration->MD_Production MD_Analysis Trajectory Analysis MD_Production->MD_Analysis Simulated_Conformation Simulated Conformational Landscape MD_Analysis->Simulated_Conformation

Workflow for the conformational analysis of this compound.

Logical_Relationship cluster_methods Analytical Methods cluster_outputs Conformational Information PheGlyGly This compound XRay X-ray Crystallography PheGlyGly->XRay NMR NMR Spectroscopy PheGlyGly->NMR MD Molecular Dynamics PheGlyGly->MD SolidState Static 3D Structure (Solid Phase) XRay->SolidState SolutionState Conformational Ensemble & Dynamics (Solution Phase) NMR->SolutionState SimulatedState Predicted Conformational Landscape & Energetics MD->SimulatedState

Relationship between analytical methods and conformational data.

Conclusion

The conformational analysis of this compound requires a multi-pronged approach to fully characterize its structural landscape. X-ray crystallography provides a high-resolution view of its solid-state structure, revealing a specific, stable conformation. In contrast, NMR spectroscopy and molecular dynamics simulations are essential for understanding its dynamic nature in solution, where it likely exists as an ensemble of interconverting conformers. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to further investigate the structure-function relationship of this and other small peptides in the context of drug discovery and biochemical research.

Potential Functions of Phe-Gly-Gly as a Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence detailing the specific biological functions of the tripeptide Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly) is limited in current scientific literature. This guide, therefore, presents a theoretical framework based on the known functions of its constituent amino acids, Phenylalanine and Glycine, and the activities of structurally related peptides. The experimental data and protocols provided are illustrative examples based on standard methodologies in peptide research.

Introduction

This compound is a tripeptide composed of L-phenylalanine and two glycine residues.[1] As a metabolite, its presence in biological systems suggests potential roles in cellular signaling, metabolism, and neuromodulation. The unique combination of a bulky, hydrophobic amino acid (Phenylalanine) and two small, flexible amino acids (Glycine) provides a structural basis for diverse molecular interactions. This document explores the hypothetical functions of this compound, offering a foundation for future experimental investigation.

Core Molecular Data

A summary of the fundamental quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C13H17N3O4[1]
Molecular Weight 279.29 g/mol
IUPAC Name L-phenylalanylglycyl-glycine
CAS Number 23576-42-3
Appearance White powder

Hypothetical Biological Functions and Signaling Pathways

Based on the roles of Phenylalanine and Glycine, several potential functions for this compound can be postulated.

Neuromodulatory Activity

Phenylalanine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. While this compound itself is unlikely to be a direct precursor, it may modulate neuronal activity.

Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on glycine receptors (GlyRs), which are ligand-gated chloride channels. It also functions as a co-agonist at NMDA receptors, which are crucial for synaptic plasticity.

Hypothetical Signaling Pathway: Modulation of Glycinergic Neurotransmission

This compound could potentially interact with glycine receptors or transporters, thereby modulating the effects of glycine. This could involve competitive binding or allosteric modulation.

Neuromodulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glycine_vesicle Glycine Vesicle GlyT2 GlyT2 Glycine_vesicle->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine_vesicle->GlyR Glycine Release Cl_channel GlyR->Cl_channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to PheGlyGly This compound PheGlyGly->GlyT2 Potential Inhibitor? PheGlyGly->GlyR Potential Antagonist?

Potential modulation of glycine signaling by this compound.
Metabolic Regulation

Both Phenylalanine and Glycine are integral to various metabolic pathways. Perturbations in their metabolism have been linked to conditions like atopic asthma.[2] Glycine is also crucial for the synthesis of glutathione, a key antioxidant.

Hypothetical Role in Cellular Metabolism

This compound could serve as a signaling molecule in metabolic pathways, potentially influencing glucose homeostasis or cellular redox state. For instance, its degradation could release glycine for glutathione synthesis.

Metabolism PheGlyGly This compound Peptidases Cellular Peptidases PheGlyGly->Peptidases Degradation AminoAcids Phenylalanine + Glycine (x2) Peptidases->AminoAcids MetabolicPathways Metabolic Pathways AminoAcids->MetabolicPathways ProteinSynth Protein Synthesis MetabolicPathways->ProteinSynth NeurotransmitterSynth Neurotransmitter Synthesis MetabolicPathways->NeurotransmitterSynth GlutathioneSynth Glutathione Synthesis MetabolicPathways->GlutathioneSynth ExperimentalWorkflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Neuronal Cell Culture Incubate Incubate with this compound Start->Incubate Collect Collect Cells and Media Incubate->Collect Separate Separate Intra/Extracellular Fractions Collect->Separate Extract Metabolite Extraction Separate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify this compound & Metabolites LCMS->Quantify Data Determine Uptake & Degradation Rates Quantify->Data

References

Spectroscopic Characterization of Phe-Gly-Gly: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of the tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). The methodologies and data presented herein are essential for researchers and professionals involved in peptide chemistry, drug discovery, and development, where precise structural and conformational analysis is paramount.

Introduction to this compound

This compound is a simple tripeptide composed of L-phenylalanine and two glycine residues.[1] Its study provides fundamental insights into peptide structure, folding, and interactions. The spectroscopic techniques detailed in this guide are crucial for elucidating its primary sequence, conformational states, and behavior in various environments.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and sequence of peptides like this compound.[2] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods for peptide analysis.[2][3]

Quantitative Data
ParameterValueSource
Molecular Formula C13H17N3O4[1]
Molecular Weight 279.29 g/mol [1]
Monoisotopic Mass 279.12190603 Da[1]

Tandem mass spectrometry (MS/MS) of this compound would yield characteristic b- and y-ion series, confirming the amino acid sequence. While specific fragmentation data for this compound is not detailed in the provided search results, the fragmentation pattern of the related dipeptide Phe-Gly shows characteristic ions.[4][5]

Experimental Protocol: LC-MS/MS Analysis

A general workflow for the analysis of peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is as follows:[6]

  • Sample Preparation : Dissolve the this compound sample in a suitable solvent, such as 0.1% formic acid in water.

  • Chromatographic Separation : Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[6]

  • Mass Spectrometry :

    • Ionize the eluting peptide using electrospray ionization (ESI).[6]

    • Perform a full scan (MS1) to detect the precursor ion of this compound (m/z 280.1287 for [M+H]⁺).

    • Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[7]

    • Acquire the tandem mass spectrum (MS2) to observe the fragment ions.

  • Data Analysis : Analyze the MS/MS spectrum to identify the b- and y-ions, which confirms the peptide sequence.

experimental_workflow_ms cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis dissolve Dissolve this compound in 0.1% Formic Acid inject Inject onto C18 Column dissolve->inject elute Gradient Elution (Acetonitrile) inject->elute esi Electrospray Ionization (ESI) elute->esi ms1 Full Scan (MS1) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Tandem MS (MS2) cid->ms2 analyze Sequence Confirmation (b- and y-ions) ms2->analyze experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve this compound in Deuterated Solvent one_d 1D ¹H dissolve->one_d tocsy 2D ¹H-¹H TOCSY one_d->tocsy noesy 2D ¹H-¹H NOESY/ROESY tocsy->noesy hsqc 2D ¹H-¹³C HSQC noesy->hsqc hmbc 2D ¹H-¹³C HMBC hsqc->hmbc process Data Processing hmbc->process assign Resonance Assignment process->assign structure 3D Structure Calculation assign->structure experimental_workflow_ftir cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis solid Solid Phase (KBr Pellet) background Acquire Background Spectrum solid->background solution Solution Phase (D₂O) solution->background sample Acquire Sample Spectrum background->sample subtract Background Subtraction sample->subtract analyze Analyze Amide Bands subtract->analyze experimental_workflow_cd cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition (190-260 nm) cluster_data_analysis Data Analysis peptide_sol Prepare Peptide Solution (e.g., 100 µM in Buffer) blank_spec Acquire Blank Spectrum peptide_sol->blank_spec buffer_blank Prepare Buffer Blank buffer_blank->blank_spec peptide_spec Acquire Peptide Spectrum blank_spec->peptide_spec subtract Subtract Blank from Peptide Spectrum peptide_spec->subtract convert Convert to Mean Residue Molar Ellipticity subtract->convert

References

In-Depth Technical Guide to the Molecular Properties of Phe-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and molecular weight of the tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). It includes a detailed breakdown of its chemical composition, methods for molecular weight determination, and relevant experimental protocols.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a wide range of applications, from biochemical research to pharmaceutical development.

PropertyValueSource
Chemical Formula C₁₃H₁₇N₃O₄[1][2]
Molecular Weight (Average) 279.29 g/mol [1][2]
Monoisotopic Mass 279.12190603 Da[1]
IUPAC Name 2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid[1]
Synonyms L-Phenylalanyl-glycyl-glycine, H-Phe-Gly-Gly-OH[1]

Determination of Molecular Formula and Weight

The chemical formula and molecular weight of a peptide are determined by the elemental composition and the number of constituent amino acid residues.

Theoretical Calculation

The molecular formula of this compound (C₁₃H₁₇N₃O₄) is derived from the summation of the atomic compositions of its constituent amino acids—Phenylalanine (C₉H₁₁NO₂), Glycine (C₂H₅NO₂), and another Glycine (C₂H₅NO₂)—followed by the subtraction of two water molecules (H₂O) that are eliminated during the formation of the two peptide bonds.

Calculation of Molecular Weight:

The average molecular weight is calculated by summing the average atomic masses of all atoms in the molecular formula.

  • Phenylalanine (Phe): 165.19 g/mol

  • Glycine (Gly): 75.07 g/mol

  • Water (H₂O): 18.015 g/mol

Formula: Molecular Weight = (MW of Phe + MW of Gly + MW of Gly) - (2 * MW of H₂O)

Calculation: (165.19 + 75.07 + 75.07) g/mol - (2 * 18.015) g/mol = 315.33 g/mol - 36.03 g/mol = 279.3 g/mol

This calculated value is consistent with the experimentally determined and database-reported molecular weight of 279.29 g/mol .[1][2]

Experimental Verification: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of an acid such as formic acid to facilitate protonation.

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates from the droplets, the analyte molecules become charged, typically through protonation, forming [M+H]⁺ ions.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For this compound, a prominent peak would be expected at an m/z corresponding to its protonated monoisotopic mass.

Visualizing the Structure and Formation

The following diagrams illustrate the logical relationship in the formation of the this compound tripeptide.

Phe_Gly_Gly_Formation cluster_reactants Amino Acid Residues Phe Phenylalanine (Phe) H2O_1 - H₂O Phe->H2O_1 Gly1 Glycine (Gly) Gly1->H2O_1 Gly2 Glycine (Gly) H2O_2 - H₂O Gly2->H2O_2 PGG This compound H2O_1->PGG Peptide Bond Formation PGG_intermediate H2O_2->PGG Peptide Bond Formation PGG_intermediate->H2O_2

Caption: Formation of the tripeptide this compound from its constituent amino acids.

Molecular_Weight_Calculation cluster_components Component Molecular Weights cluster_byproducts Byproduct Molecular Weights Phe Phenylalanine (Phe) 165.19 g/mol Sum Sum of Amino Acids 315.33 g/mol Phe->Sum Gly1 Glycine (Gly) 75.07 g/mol Gly1->Sum Gly2 Glycine (Gly) 75.07 g/mol Gly2->Sum H2O 2 x Water (H₂O) 2 x 18.015 g/mol Result This compound Molecular Weight 279.29 g/mol H2O->Result Sum->Result - 36.03 g/mol

Caption: Workflow for calculating the molecular weight of this compound.

References

An In-depth Technical Guide to the Peptide Bonds in Phenylalanyl-glycyl-glycine (Phe-Gly-Gly)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly) serves as a fundamental model for understanding the conformational dynamics and structural characteristics of peptide bonds, which are the cornerstone of protein architecture and function. This technical guide provides a comprehensive analysis of the peptide bonds within this compound, detailing their geometric parameters, the experimental methodologies used for their characterization, and the underlying principles of their formation. An understanding of these core concepts is critical for rational drug design, peptide engineering, and the broader field of structural biology.

This compound is a tripeptide consisting of L-phenylalanine and two glycine residues linked sequentially.[1] Its chemical formula is C13H17N3O4, with a molecular weight of 279.29 g/mol .[1] The presence of the bulky, aromatic side chain of phenylalanine juxtaposed with the conformational flexibility afforded by the two glycine residues makes this compound an interesting subject for structural analysis.

The Peptide Bond: A Core Structural Motif

A peptide bond is an amide linkage formed between the carboxyl group of one amino acid and the amino group of another, with the release of a water molecule.[2] This covalent bond is the primary linkage in peptides and proteins, forming the polypeptide backbone.[3]

Key characteristics of the peptide bond include:

  • Planarity: Due to resonance or delocalization of electrons between the oxygen, carbon, and nitrogen atoms, the peptide bond exhibits partial double bond character (approximately 40%).[3] This restricts rotation around the C-N bond, resulting in a planar and rigid peptide unit.[2][3] The atoms involved (Cα, C, O, N, H, and the next Cα) lie in the same plane.[2][3]

  • Trans Configuration: The peptide bond predominantly exists in the trans configuration, where the α-carbon atoms of adjacent amino acids are on opposite sides of the peptide bond. This arrangement is sterically more favorable than the cis configuration.[3]

  • Hydrogen Bonding Potential: The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, and the amide hydrogen (N-H) acts as a hydrogen bond donor. These interactions are fundamental to the formation of secondary structures in proteins, such as α-helices and β-sheets.

Quantitative Analysis of Peptide Bonds in this compound

The precise geometry of the two peptide bonds in this compound has been determined through X-ray crystallography. The molecule exists as a zwitterion, with a protonated N-terminus and an ionized C-terminus. Both peptide units are in the trans configuration.[4]

The following table summarizes the key quantitative data for the peptide backbone of L-phenylalanyl-glycyl-glycine.

ParameterPeptide Bond 1 (Phe-Gly)Peptide Bond 2 (Gly-Gly)General Peptide Bond Values
Bond Lengths (Å)
C-N1.331 (avg)1.329 (avg)~1.33
C=O1.245 (avg)1.245 (avg)~1.24
N-Cα--~1.46
Cα-C--~1.52
Bond Angles (°)
Cα-C-N--~116
C-N-Cα--~122
O-C-N--~122
Torsion Angles (°)
ω (omega)178.8-174.9~180 (trans)
φ (phi)--89.7Varies
ψ (psi)116.2-28.9Varies

Note: Specific bond lengths and angles for the individual peptide bonds in this compound are consistent with average values observed in other peptides and proteins. The torsion angles, however, define the specific conformation of the peptide backbone.

Visualization of the this compound Structure and Peptide Bond Formation

Chemical Structure of this compound

The following diagram illustrates the chemical structure of Phenylalanyl-glycyl-glycine, highlighting the two peptide bonds.

Caption: Chemical structure of Phenylalanyl-glycyl-glycine.

Formation of a Peptide Bond

The following diagram illustrates the condensation reaction that forms a peptide bond between two amino acids.

Caption: General mechanism of peptide bond formation.

Experimental Protocols for Peptide Bond Analysis

The structural characterization of peptides like this compound relies on a combination of synthesis and analytical techniques.

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS is the standard method for the chemical synthesis of peptides. The following protocol outlines the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow of Solid-Phase Peptide Synthesis:

SPPS_Workflow start Start with Glycine-functionalized resin deprotection1 Fmoc Deprotection (e.g., 20% piperidine in DMF) start->deprotection1 wash1 Wash (DMF, DCM, Methanol) deprotection1->wash1 coupling1 Couple Fmoc-Gly-OH (HBTU/HOBt activation) wash1->coupling1 wash2 Wash coupling1->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 wash3 Wash deprotection2->wash3 coupling2 Couple Fmoc-Phe-OH wash3->coupling2 wash4 Wash coupling2->wash4 deprotection3 Final Fmoc Deprotection wash4->deprotection3 wash5 Final Wash deprotection3->wash5 cleavage Cleavage from Resin (e.g., TFA cocktail) wash5->cleavage precipitation Precipitation (Cold diethyl ether) cleavage->precipitation purification Purification (e.g., HPLC) precipitation->purification end Pure this compound purification->end

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with Fmoc-protected Glycine. Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the glycine on the resin using a solution of 20% piperidine in DMF. This exposes the free amino group for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and by-products.

  • Amino Acid Coupling (Glycine): Activate the carboxyl group of the next amino acid (Fmoc-Gly-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. Add this activated amino acid to the resin to form the peptide bond.

  • Washing: Wash the resin to remove unreacted reagents.

  • Repeat Deprotection and Coupling (Phenylalanine): Repeat the Fmoc deprotection and washing steps. Then, couple the final amino acid (Fmoc-Phe-OH) using the same activation and coupling procedure.

  • Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection. The peptide is then cleaved from the solid support and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitation and Purification: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. The final pure peptide is obtained after purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

X-ray Crystallography for Structural Determination

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule.[5]

Methodology:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This is typically achieved by slow evaporation of a supersaturated solution of the peptide under various conditions (e.g., different solvents, pH, temperature, and precipitants).

  • Data Collection: A suitable crystal is mounted and exposed to a finely focused beam of X-rays, often from a synchrotron source. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.[6] This pattern is recorded on a detector as the crystal is rotated.[6]

  • Structure Solution (Phasing): The intensities of the diffracted spots are measured, but the phase information is lost. The "phase problem" is solved using various methods, such as direct methods for small molecules or molecular replacement if a similar structure is known.

  • Model Building and Refinement: An initial electron density map is calculated from the phased diffraction data. A molecular model of this compound is then built into this map. This model is then refined computationally to improve its fit with the experimental data, resulting in an accurate three-dimensional structure with precise bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy provides detailed information about the structure and dynamics of peptides in solution, which is often more representative of their physiological state.

Methodology:

  • Sample Preparation: A high-purity sample of this compound is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration typically in the millimolar range. The pH of the sample is adjusted as needed.

  • 1D NMR (¹H): A one-dimensional proton NMR spectrum is first acquired to get an overall fingerprint of the peptide and to assess sample purity and homogeneity.

  • 2D NMR Experiments: A series of two-dimensional NMR experiments are performed to assign all the proton and carbon signals to specific atoms in the peptide.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through covalent bonds, which is useful for identifying amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid residue's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), providing crucial distance constraints for determining the three-dimensional structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).

  • Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.

  • Structure Validation: The resulting family of structures is then validated to assess its quality and consistency with the experimental data.

Conclusion

The peptide bonds in this compound, while simple in their chemical nature, exhibit the fundamental structural properties that govern the architecture of all proteins. Their planarity, trans configuration, and defined geometric parameters are crucial for the conformational stability and biological activity of peptides and proteins. The methodologies of solid-phase peptide synthesis, X-ray crystallography, and NMR spectroscopy provide a powerful toolkit for the synthesis and detailed structural analysis of such molecules. A thorough understanding of these principles and techniques is indispensable for professionals engaged in peptide-based drug discovery and development.

References

The Tripeptide Phe-Gly-Gly: An Examination of Its Elusive Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

This technical guide addresses the inquiry into the natural occurrence, physiological role, and associated biochemical pathways of the tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). Following a comprehensive review of scientific literature and biochemical databases, our findings indicate a significant lack of evidence to support the existence of this compound as an endogenously produced, functional signaling molecule in organisms. While the chemical entity is well-documented and available as a synthetic peptide, it is most likely a transient intermediate of protein catabolism rather than a bioactive peptide with a dedicated physiological role. Consequently, the core requirements for quantitative data, established experimental protocols for its detection in vivo, and defined signaling pathways cannot be fulfilled based on currently available scientific data.

Introduction

Peptides are fundamental to biological systems, acting as hormones, neurotransmitters, and signaling molecules. The specific sequence of amino acids dictates their function and biological activity. The tripeptide this compound, composed of L-phenylalanine and two glycine residues, is a known chemical compound whose structure has been characterized[1]. It is cataloged in chemical and metabolite databases such as PubChem and ChEBI, where it is broadly classified as a metabolite[2][3]. However, this classification does not distinguish between a functional, regulated biomolecule and a transient product of protein degradation. This review was initiated to consolidate the existing knowledge on the natural occurrence and function of this compound.

Evidence of Occurrence: A Critical Assessment

A thorough search of peptidomic, metabolomic, and broader biochemical literature failed to identify any studies that report the endogenous presence of this compound at significant or stable concentrations in any biological fluid, tissue, or cell type.

The Human Metabolome Database (HMDB) provides context for the likely status of such small peptides. For the related dipeptide, Phenylalanylglycine (Phe-Gly), it is described as an "incomplete breakdown product of protein digestion or protein catabolism" and a "short-lived intermediate"[4]. It is highly probable that the tripeptide this compound shares this status as a transient product of proteolysis, lacking a specific, regulated biological function.

While a chemically modified, synthetic version of this peptide, N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG), is used as a laboratory substrate to measure the activity of Angiotensin-Converting Enzyme (ACE), this application uses a non-natural derivative and does not confirm the endogenous presence or role of the native this compound peptide[5].

Biosynthesis and Metabolic Pathways

The absence of evidence for this compound as a stable, endogenous molecule means there are no known specific biosynthetic or degradation pathways.

  • Biosynthesis: The biosynthesis of its constituent amino acid, L-phenylalanine, is well-understood, proceeding through the shikimate and arogenate pathways in plants and microorganisms[6][7]. However, there is no known enzymatic machinery, such as a non-ribosomal peptide synthetase (NRPS), that has been identified to specifically synthesize the this compound sequence.

  • Degradation: If formed during protein catabolism, this compound would be rapidly hydrolyzed into its constituent amino acids by ubiquitous peptidases in the cellular environment or in the digestive tract. The general processes of peptide degradation are well-known, but no specific enzymes have been identified that uniquely target this compound[8][9][10][11][12].

A logical workflow for the probable lifecycle of this compound as a degradation product is presented below. This diagram illustrates a theoretical, not an experimentally confirmed, pathway.

G cluster_protein Protein Metabolism cluster_degradation Peptide Degradation cluster_pool Metabolic Fate Protein Endogenous or Dietary Proteins (Containing this compound sequences) Proteolysis Proteolysis (e.g., by Proteases, Digestion) Protein->Proteolysis FGG This compound (Transient Intermediate) Proteolysis->FGG Release Peptidases Cellular Peptidases FGG->Peptidases Hydrolysis AminoAcids Constituent Amino Acids (Phenylalanine, Glycine) Peptidases->AminoAcids AAs_Pool Amino Acid Pool AminoAcids->AAs_Pool Protein_Synth New Protein Synthesis AAs_Pool->Protein_Synth Energy_Metab Energy Metabolism AAs_Pool->Energy_Metab

Theoretical lifecycle of this compound as a protein degradation product.

Quantitative Data and Experimental Protocols

Quantitative Data

A review of the literature yielded no quantitative data on the concentration of endogenous this compound in any organism, tissue, or biofluid. As such, a comparative data table cannot be constructed.

Experimental Protocols

There are no established, specific protocols for the extraction and quantification of naturally occurring this compound. The general workflow for identifying endogenous peptides ("peptidomics") is well-established and would be the theoretical approach.

General Peptidomics Workflow:

  • Sample Collection: Acquisition of biological samples (e.g., plasma, cerebrospinal fluid, tissue homogenate) with protease inhibitors to prevent ex-vivo degradation.

  • Peptide Extraction: Deproteinization (e.g., using acetonitrile precipitation or ultrafiltration) to remove large proteins, followed by solid-phase extraction (SPE) to isolate and concentrate the peptide fraction.

  • LC-MS/MS Analysis: Separation of peptides using liquid chromatography (LC) coupled to tandem mass spectrometry (MS/MS) for detection and sequencing.

  • Data Analysis: Database searching (without enzyme specificity) to match fragmentation spectra to peptide sequences from a relevant proteome database.

A generalized diagram for this workflow is provided below.

G start Biological Sample (e.g., Plasma, Tissue) extraction Peptide Extraction (Deproteinization, SPE) start->extraction lcms LC-MS/MS Analysis (Separation & Fragmentation) extraction->lcms data Data Analysis (Database Search) lcms->data result Identified Peptides data->result

A generalized workflow for peptidomics analysis.

Conclusion

The tripeptide this compound is a known chemical structure but lacks evidence of being a naturally occurring, functional biomolecule. The available information strongly suggests it is a short-lived intermediate in the degradation of larger proteins. Therefore, there are no known signaling pathways, quantitative biological concentrations, or specific experimental protocols associated with it. Researchers and drug development professionals should be aware that while synthetic this compound and its derivatives can be used as tools in biochemical assays, there is currently no scientific basis to consider it an endogenous bioactive peptide.

References

Methodological & Application

The Tripeptide Phe-Gly-Gly: A Versatile Tool in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly) is a valuable and versatile tool in the field of mass spectrometry. Its well-defined chemical structure and mass make it suitable for a range of applications, from routine instrument calibration to sophisticated fragmentation studies and as an internal standard in quantitative analyses. This document provides detailed application notes and experimental protocols for the use of this compound in mass spectrometry.

Application Notes

Instrument Calibration and Mass Accuracy Verification

Application: this compound is an excellent candidate for the calibration and verification of mass accuracy in mass spectrometers, particularly for instruments used in proteomics and metabolomics. Its known monoisotopic mass provides a reliable reference point for ensuring the instrument is performing within specified tolerances.

Principle: By introducing a known compound like this compound into the mass spectrometer, the measured mass-to-charge ratio (m/z) can be compared against its theoretical exact mass. Any deviation can be used to calibrate the instrument, ensuring the accuracy of subsequent measurements of unknown analytes. This is crucial for confident peptide and protein identification.

Internal Standard for Quantitative Proteomics

Application: In quantitative mass spectrometry-based proteomics, this compound can be used as an internal standard to control for variations in sample preparation, chromatography, and ionization efficiency.[1] This is particularly useful in relative quantification workflows.

Principle: A known amount of this compound is spiked into biological samples before analysis. Since the internal standard experiences the same experimental variations as the target analytes, any changes in its signal intensity can be used to normalize the data, leading to more accurate and precise quantification of endogenous peptides and proteins.[1][2] For absolute quantification, a stable isotope-labeled version of the target peptide is preferred, but a non-endogenous peptide like this compound can be effective for relative quantification and quality control.[1]

Model Compound for Fragmentation Studies

Application: The predictable fragmentation pattern of this compound upon collision-induced dissociation (CID) makes it a useful model compound for studying the fundamental principles of peptide fragmentation in tandem mass spectrometry.[3][4]

Principle: By analyzing the fragment ions (b- and y-ions) produced from the dissociation of the this compound precursor ion, researchers can understand the fragmentation pathways of peptides. This knowledge is essential for developing and validating peptide sequencing algorithms and for interpreting the tandem mass spectra of unknown peptides. The presence of the aromatic phenylalanine residue and the two glycine residues provides a simple yet informative model for observing the influence of amino acid composition on fragmentation.[3]

Quantitative Data

The precise mass and isotopic distribution of this compound are fundamental to its application in mass spectrometry.

Parameter Value
Chemical Formula C₁₃H₁₇N₃O₄
Monoisotopic Mass 279.1219 Da
Average Mass 279.292 Da
Isotope m/z Relative Abundance (%)
M279.1219100.00
M+1280.125314.54
M+2281.12861.45

Experimental Protocols

Protocol 1: Mass Spectrometer Calibration

Objective: To calibrate a mass spectrometer in the peptide mass range using this compound.

Materials:

  • This compound peptide standard (high purity)

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Procedure:

  • Prepare a 1 µM solution of this compound in Solvent A.

  • Set up the mass spectrometer for direct infusion or LC-MS analysis.

  • For direct infusion, infuse the this compound solution at a flow rate of 5-10 µL/min.

  • For LC-MS, inject 1-5 µL of the solution onto a C18 column and elute with a simple gradient.

  • Acquire mass spectra in positive ion mode over a mass range that includes the m/z of this compound (e.g., m/z 100-500).

  • Observe the protonated molecular ion [M+H]⁺ at m/z 280.1292.

  • Use the instrument's calibration software to compare the measured m/z with the theoretical m/z and apply the necessary correction.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry prep Prepare 1 µM this compound in 0.1% Formic Acid infuse Infuse into ESI Source prep->infuse Direct Infusion acquire Acquire Mass Spectrum infuse->acquire Generate Ions calibrate Calibrate Instrument acquire->calibrate Compare Measured vs. Theoretical m/z sample Biological Sample spike Spike with this compound (Internal Standard) sample->spike digest Protein Digestion spike->digest lcms LC-MS/MS Analysis digest->lcms quant Relative Quantification lcms->quant Peak Area Ratio (Target / Standard) cluster_peptide This compound [M+H]⁺ (m/z 280.13) cluster_fragments Fragment Ions P This compound b1 b₁ (m/z 148.08) P->b1 CID b2 b₂ (m/z 205.10) P->b2 CID y1 y₁ (m/z 76.04) P->y1 CID y2 y₂ (m/z 133.06) P->y2 CID

References

Application Notes and Protocols for Phe-Gly-Gly and its Derivatives as Substrates for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Phenylalanine-Glycine-Glycine (Phe-Gly-Gly) and its derivatives serve as valuable substrates for the in vitro characterization of various peptidases. Their simple structure and the presence of a scissile peptide bond adjacent to a hydrophobic residue make them suitable for monitoring the activity of enzymes such as Angiotensin-Converting Enzyme (ACE), Carboxypeptidase A, and Thermolysin. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in enzyme assays, tailored for researchers in basic science and drug development.

Angiotensin-Converting Enzyme (ACE)

Application Note:

Angiotensin-Converting Enzyme (ACE) is a key regulator of blood pressure in the Renin-Angiotensin System (RAS)[1][2][3]. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The chromogenic derivative of this compound, N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG), is a widely used substrate for the continuous spectrophotometric assay of ACE activity[4][5][6]. The cleavage of the Gly-Gly bond by ACE results in a decrease in absorbance at 340-345 nm, providing a simple and reliable method for determining enzyme activity and for high-throughput screening of ACE inhibitors[5][7][8].

Signaling Pathway: The Renin-Angiotensin System (RAS)

RAS_Pathway cluster_renin Kidney cluster_ace Lungs (Endothelial Cells) Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE

Caption: The Renin-Angiotensin System (RAS) cascade.

Quantitative Data:

SubstrateEnzymeKm (mM)Detection MethodWavelength (nm)
FAPGGACE~0.25 - 0.31Spectrophotometric340 - 345

Experimental Protocol: Spectrophotometric ACE Activity Assay using FAPGG

Principle: This continuous kinetic assay measures the decrease in absorbance at 340 nm as ACE cleaves FAPGG into FAP and Gly-Gly[4][6].

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other sources)

  • N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)

  • HEPES buffer (50 mM, pH 8.0, containing 300 mM NaCl)

  • Microplate reader or spectrophotometer with temperature control

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of FAPGG (e.g., 10 mM) in the HEPES buffer.

    • Dilute the ACE stock solution to the desired working concentration in cold HEPES buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, add 180 µL of pre-warmed (37°C) HEPES buffer.

    • Add 10 µL of the sample (e.g., purified ACE, serum, or potential inhibitor).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FAPGG stock solution (for a final concentration of 0.5 mM).

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the linear rate of the reaction (ΔAbs/min).

    • Calculate ACE activity using the molar extinction coefficient of FAPGG.

    • For inhibitor screening, compare the rate of reaction in the presence and absence of the inhibitor.

Experimental Workflow: ACE Inhibition Assay

ACE_Inhibition_Workflow start Start reagent_prep Prepare FAPGG Substrate and ACE Solution start->reagent_prep incubation Pre-incubate ACE with Inhibitor/Vehicle reagent_prep->incubation reaction_start Initiate Reaction with FAPGG incubation->reaction_start measurement Monitor Absorbance Decrease at 340 nm (Kinetic Read) reaction_start->measurement analysis Calculate Reaction Rate and % Inhibition measurement->analysis end End analysis->end CarboxypeptidaseA_Reaction Substrate Hippuryl-L-Phenylalanine Enzyme Carboxypeptidase A Substrate->Enzyme Products Hippuric Acid L-Phenylalanine Enzyme->Products Hydrolysis Thermolysin_Specificity Thermolysin Thermolysin Peptide Peptide Substrate (e.g., ...-X-Phe-Gly-Gly-...) Thermolysin->Peptide Binds Hydrophobic Prefers Hydrophobic Residue (X) at P1' Position Thermolysin->Hydrophobic Specificity Cleavage Cleavage Site Peptide->Cleavage at N-terminus of Phe

References

Application Notes and Protocols for Incorporating Phe-Gly-Gly into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Phenylalanine-Glycine-Glycine (Phe-Gly-Gly) is a small peptide with potential applications in biochemical research and drug development.[1] While extensive quantitative data on the specific effects of this compound on various cell lines remains to be fully elucidated, studies on similar short peptides suggest its potential to influence cellular processes. Tripeptides are often utilized in cell culture to enhance the stability and solubility of individual amino acids, thereby ensuring a more consistent nutrient supply.[2][3] For instance, the dipeptide Glycyl-L-phenylalanine is used to improve the delivery of L-phenylalanine in cell culture media.[1] This document provides detailed protocols for the preparation and incorporation of this compound into cell culture media and for the subsequent assessment of its effects on cell viability and proliferation. The presented methodologies are based on established practices for handling peptides in a cell culture environment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical characteristics of this compound is essential for its effective application in cell culture.

PropertyValue
Molecular Formula C₁₃H₁₇N₃O₄
Molecular Weight 279.29 g/mol
Appearance White to off-white powder
Solubility Soluble in water
Storage (Powder) -20°C

Potential Effects on Cell Proliferation

While direct quantitative data for this compound is limited, a study on a closely related tripeptide, pyroGlu-Phe-GlyNH₂, demonstrated a dose-dependent and transitory inhibition of proliferation in murine melanocytes.[1] This effect was attributed to a reversible delay in the G2/M phase of the cell cycle.[1] The following table extrapolates potential concentration ranges and observed effects based on this related compound, which can serve as a starting point for dose-response studies with this compound.

Concentration (M)Potential Effect on Murine Melanocytes (based on pyroGlu-Phe-GlyNH₂)[1]
10⁻¹¹Significant reduction in cell growth and mitotic activity.
10⁻¹⁴ - 10⁻¹⁵Significant reduction in cell growth and mitotic activity.

It is important to note that other studies on different tripeptides, such as L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP), have shown no cytotoxic or clastogenic effects at concentrations up to 5000 µg/ml in Chinese hamster lung cells, suggesting that tripeptides can be well-tolerated by cells.[4]

Experimental Protocols

I. Preparation of a Sterile 100 mM this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound that can be sterile-filtered and stored for later use in supplementing cell culture media.

Materials:

  • This compound powder

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • Weighing paper

  • Spatula

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.

  • Weighing: Accurately weigh 279.29 mg of this compound powder onto a sterile weighing paper.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of sterile water or PBS.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

II. Supplementation of Cell Culture Media with this compound

This protocol describes the dilution of the 100 mM this compound stock solution to a desired final working concentration in a complete cell culture medium.

Materials:

  • Sterile 100 mM this compound stock solution

  • Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile conical tubes

  • Sterile serological pipettes

Procedure:

  • Aseptic Technique: Work in a sterile environment.

  • Thawing: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Calculation: Determine the volume of the stock solution required to achieve the desired final concentration in your culture medium. For example, to prepare 50 mL of medium with a final concentration of 1 mM this compound: (C₁) (V₁) = (C₂) (V₂) (100 mM) (V₁) = (1 mM) (50 mL) V₁ = 0.5 mL or 500 µL

  • Dilution: In a sterile conical tube, add 49.5 mL of pre-warmed complete cell culture medium.

  • Addition: Add 500 µL of the 100 mM this compound stock solution to the medium.

  • Mixing: Gently mix the solution by inverting the tube several times. Avoid vigorous shaking.

  • Application: The this compound-supplemented medium is now ready for use in your cell cultures.

III. Assessment of Cell Viability using MTT Assay

This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., CHO, HEK293, Jurkat)

  • 96-well cell culture plates

  • This compound supplemented and control media

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the existing medium and replace it with 100 µL of media containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Potential Signaling Pathway Interactions

While the direct signaling pathways modulated by this compound have not been identified, studies on other tripeptides suggest potential interactions with key cellular signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are crucial regulators of cell proliferation, survival, and metabolism.[1][5][6][7]

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus PheGlyGly This compound (Hypothesized) Receptor Receptor PheGlyGly->Receptor Potential Interaction Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Akt Akt PI3K->Akt Akt->TranscriptionFactors CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle

Hypothesized interaction of this compound with MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effects of this compound on cultured cells.

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Analysis cluster_3 Data Interpretation PrepStock Prepare 100 mM this compound Stock Solution PrepMedia Prepare Supplemented Cell Culture Media PrepStock->PrepMedia TreatCells Treat Cells with This compound Media PrepMedia->TreatCells SeedCells Seed Cells in Multi-well Plates SeedCells->TreatCells Incubate Incubate for Desired Timepoints TreatCells->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubate->ViabilityAssay ProliferationAssay Perform Cell Proliferation Assay (e.g., Cell Counting) Incubate->ProliferationAssay AnalyzeData Analyze and Interpret Data ViabilityAssay->AnalyzeData ProliferationAssay->AnalyzeData Conclusion Draw Conclusions AnalyzeData->Conclusion

General experimental workflow for assessing the effects of this compound in cell culture.

Cellular Uptake Mechanisms

The cellular uptake of small peptides like this compound can occur through several mechanisms, primarily endocytosis and direct membrane penetration.[6] The specific pathway is often dependent on the peptide's physicochemical properties and the cell type.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space PheGlyGly This compound Membrane PheGlyGly->Membrane Direct Penetration Endosome Endosome PheGlyGly->Endosome Endocytosis Cytoplasm Cytoplasm Membrane->Cytoplasm Metabolism Metabolic Pathways Cytoplasm->Metabolism Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome (Degradation) Endosome->Lysosome

Potential cellular uptake and metabolic fate of this compound.

Conclusion

The incorporation of the tripeptide this compound into cell culture media presents a promising avenue for enhancing nutrient delivery and potentially modulating cellular behavior. While direct, comprehensive data on its specific effects are still emerging, the provided protocols offer a robust framework for researchers to systematically investigate its impact on cell viability, proliferation, and underlying signaling pathways. The insights gained from such studies will be invaluable for its future applications in both fundamental research and the development of novel therapeutics.

References

Application Notes and Protocols for Radiolabeling Phe-Gly-Gly (FGG) for Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The radiolabeling of peptides is a cornerstone technique in biomedical research and drug development, enabling non-invasive in vivo tracking and quantification of their biodistribution, pharmacokinetics, and target engagement.[1][2] The tripeptide Phenylalanine-Glycine-Glycine (FGG) can be radiolabeled using various methods to serve as a tracer in such studies. The choice of radionuclide and labeling strategy depends on the specific research question, the required imaging modality (e.g., SPECT or PET), and the chemical nature of the peptide itself.[1][3] This document provides detailed protocols and application notes for several common methods of radiolabeling FGG.

Radiolabeling Strategies for Peptides

There are two primary strategies for radiolabeling peptides: direct and indirect labeling.

  • Direct Labeling: This involves the direct incorporation of a radioisotope into one of the peptide's constituent amino acid residues.[3] Radioiodination, for example, typically targets the phenolic ring of tyrosine or the imidazole ring of histidine residues via electrophilic substitution.[4] The native FGG sequence lacks these highly reactive residues. While the phenylalanine residue contains an aromatic ring, it is significantly less susceptible to standard electrophilic iodination compared to tyrosine.[3][4] Therefore, direct labeling of native FGG is challenging, and this method is more suitable for an FGG analogue containing a tyrosine residue (e.g., Phe-Gly-Gly-Tyr).

  • Indirect Labeling: This approach utilizes a bifunctional chelating agent (BFCA) or a prosthetic group.[5] The BFCA is first covalently attached to the peptide, and this conjugate is then used to chelate a radiometal (e.g., Technetium-99m).[6] Alternatively, a prosthetic group is radiolabeled first and then conjugated to the peptide.[4] This strategy is highly versatile and is generally the preferred method for peptides like FGG that lack suitable residues for direct labeling.[5]

Method 1: Indirect Radioiodination of FGG with ¹²⁵I using Bolton-Hunter Reagent

This indirect method utilizes the N-hydroxysuccinimide (NHS) ester of radioiodinated p-hydroxyphenylpropionic acid (Bolton-Hunter reagent) to label the free N-terminal amino group of FGG.[7] This non-oxidative technique is gentle and preserves the peptide's integrity.[7]

Experimental Protocol:

  • Reagents and Materials:

    • This compound (FGG) peptide

    • Mono-Iodo Bolton-Hunter Reagent ([¹²⁵I]BHR)

    • Sodium phosphate buffer (0.1 M, pH 8.0-8.5)

    • Dimethylformamide (DMF)

    • Glycine solution (0.2 M in phosphate buffer) to quench the reaction

    • Sephadex G-10 or equivalent size-exclusion chromatography column

    • Mobile phase for chromatography (e.g., phosphate-buffered saline, PBS)

    • Radio-TLC or HPLC system for purity analysis

  • Procedure:

    • Dissolve a known quantity of FGG peptide (e.g., 100 µg) in 50 µL of 0.1 M sodium phosphate buffer (pH 8.5). If solubility is an issue, a small amount of DMF can be added.

    • Add the desired amount of [¹²⁵I]Bolton-Hunter Reagent (typically 0.5-1.0 mCi), supplied in an organic solvent like benzene or toluene.

    • Carefully evaporate the organic solvent under a gentle stream of nitrogen in a fume hood.

    • Add the dissolved FGG peptide solution to the dried [¹²⁵I]BHR vial.

    • Allow the reaction to proceed for 30-60 minutes at 4°C with gentle mixing.

    • Quench the reaction by adding 100 µL of 0.2 M glycine solution to react with any remaining active NHS ester. Incubate for 5-10 minutes.

    • Purify the reaction mixture using a pre-equilibrated size-exclusion chromatography column (e.g., PD-10) to separate the labeled peptide from unreacted [¹²⁵I]BHR and its hydrolysis products.

    • Collect fractions and measure the radioactivity in each fraction using a gamma counter.

    • Pool the fractions containing the purified [¹²⁵I]FGG.

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

Workflow for Indirect Labeling via Prosthetic Group

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Peptide Dissolve FGG Peptide in Buffer (pH 8.5) Mix Combine Peptide and Reagent Peptide->Mix BHR Evaporate Solvent from [¹²⁵I]Bolton-Hunter Reagent BHR->Mix Incubate Incubate at 4°C (30-60 min) Mix->Incubate Quench Quench with Glycine Incubate->Quench Purify Size-Exclusion Chromatography (PD-10) Quench->Purify Analyze Analyze Purity (Radio-HPLC/TLC) Purify->Analyze Final [¹²⁵I]FGG Product Analyze->Final NaI Na[¹³¹I] Iplus [¹³¹I]⁺ (Electrophilic Iodine) NaI->Iplus Oxidation ChlorT Chloramine-T (Oxidizing Agent) ChlorT->Iplus Metabisulfite Sodium Metabisulfite (Quenching Agent) ChlorT->Metabisulfite Neutralized by LabeledPeptide [¹³¹I]FGGY Iplus->LabeledPeptide Electrophilic Substitution Peptide FGG-Tyr Peptide Peptide->LabeledPeptide cluster_kit Reagent Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control Peptide HYNIC-FGG Conjugate Mix Combine all reagents in vial Peptide->Mix Tricine Tricine (Co-ligand) Tricine->Mix SnCl2 Stannous Chloride (Reducing Agent) SnCl2->Mix Tc99m [⁹⁹mTc]NaTcO₄ (from Generator) Tc99m->Mix Heat Incubate at 70-100°C (15-30 min) Mix->Heat Cool Cool to Room Temp Heat->Cool Analyze Determine Radiochemical Purity (Radio-HPLC/TLC) Cool->Analyze Product [⁹⁹mTc]HYNIC-FGG Analyze->Product cluster_labeling Phase 1: Radiolabeling cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Data Analysis Label Radiolabel FGG (e.g., with ⁹⁹mTc or ¹²⁵I) QC Purification & Quality Control (Purity, Specific Activity) Label->QC Dose Prepare & Measure Dose QC->Dose Inject Administer to Animal Model (e.g., IV injection) Dose->Inject Image Dynamic/Static Imaging (SPECT/PET) or Tissue Harvest Inject->Image Collect Collect Tissues / Image Data Image->Collect Quantify Measure Radioactivity (Gamma Counter / ROI Analysis) Collect->Quantify Calculate Calculate %ID/g & Analyze Pharmacokinetics Quantify->Calculate Result Biodistribution Profile Calculate->Result

References

Phe-Gly-Gly Tripeptide: A Versatile Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The tripeptide Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly) is a valuable building block in the field of peptide synthesis, contributing to the construction of a diverse range of biologically active peptides and peptidomimetics. Its incorporation into peptide chains can influence conformational properties and interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound and its constituent amino acids in both solid-phase and solution-phase peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

Applications of this compound in Peptide Synthesis

The this compound motif is found in various natural and synthetic peptides, where it can play a crucial role in defining the peptide's structure and function. Glycine residues provide flexibility to the peptide backbone, while the phenylalanine residue introduces an aromatic side chain that can be critical for receptor binding and other molecular interactions.

Key applications include:

  • Drug Discovery and Development: The this compound sequence can be incorporated into peptide-based drug candidates to modulate their pharmacological properties. For instance, analogues of endogenous peptides like enkephalins and dermorphins, which contain similar sequences, are explored for their analgesic properties.

  • Biologically Active Peptides: The this compound motif is a component of various bioactive peptides, including those with opioid, antimicrobial, and cell-penetrating activities.

  • Peptidomimetics: this compound can be used as a scaffold for the design of peptidomimetics, where the peptide backbone is modified to improve stability, bioavailability, and efficacy.

Quantitative Data in Peptide Synthesis

The efficiency of peptide synthesis is assessed by various parameters, including coupling efficiency, crude purity, and final yield after purification. The following tables summarize representative quantitative data for the synthesis of peptides containing Phe-Gly or Gly-Gly-Phe sequences, which are structurally related to the this compound motif.

Table 1: Solution-Phase Synthesis of a Leu-Enkephalin Analogue

Peptide SequenceSynthesis MethodOverall YieldPurityReference
N-Boc-Tyr-Gly-Gly-Phe-Leu-OMeSolution-Phase62%95%[1]

Table 2: Solid-Phase Synthesis of Bivalirudin (containing a poly-Gly sequence)

Synthesis StageYieldPurityReference
Crude Product7.6 KgNot Specified[2]
After RP-HPLC Purification1.7 Kg>99.0%[2]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of peptides containing the this compound motif using both solution-phase and solid-phase techniques.

Protocol 1: Solution-Phase Synthesis of a Tetrapeptide Fragment (Adapted from Biphalin Synthesis)[3][4][5][6][7]

This protocol describes the synthesis of a tetrapeptide fragment, Tyr-D-Ala-Gly-Phe, which is a component of the dimeric opioid peptide Biphalin.[3] This solution-phase approach involves the stepwise coupling of protected amino acids.

Materials:

  • Boc-protected amino acids (Boc-Tyr(Bzl)-OH, Boc-D-Ala-OH, Boc-Gly-OH, Boc-Phe-OH)

  • Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) or HATU/DIPEA

  • Deprotection reagent: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc), Diethyl ether

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Silica gel for column chromatography

Procedure:

  • Esterification of the C-terminal amino acid:

    • Dissolve Boc-Phe-OH in a suitable solvent (e.g., DCM/MeOH).

    • Add a catalyst (e.g., a catalytic amount of sulfuric acid) and stir at room temperature to form Boc-Phe-OMe.

    • Purify the product by extraction and/or chromatography.

  • Deprotection of the amino group:

    • Dissolve the protected amino acid ester (Boc-Phe-OMe) in a solution of 4M HCl in dioxane or a mixture of TFA/DCM.

    • Stir for 1-2 hours at room temperature.

    • Evaporate the solvent to obtain the hydrochloride or trifluoroacetate salt of the amino acid ester (H-Phe-OMe).

  • Peptide Coupling:

    • Dissolve the N-protected amino acid (e.g., Boc-Gly-OH, 1.0 eq) in DMF.

    • Add the coupling reagents (e.g., DCC/HOBt or HATU, 1.0-1.2 eq) and stir for a few minutes for pre-activation.

    • Add the deprotected amino acid ester (H-Phe-OMe, 1.0 eq) and a base (e.g., DIPEA or NMM, 2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, filter the dicyclohexylurea (DCU) byproduct (if using DCC) and work up the reaction mixture by extraction.

    • Purify the dipeptide (Boc-Gly-Phe-OMe) by silica gel column chromatography.

  • Stepwise Elongation:

    • Repeat steps 2 and 3 for the sequential addition of Boc-D-Ala-OH and Boc-Tyr(Bzl)-OH to the growing peptide chain.

  • Final Deprotection:

    • Treat the fully protected tetrapeptide with a strong acid, such as TFA with scavengers (e.g., water, triisopropylsilane), to remove all protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the final peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (H-Tyr-Gly-Gly-Phe-Ala-NH₂)

This protocol describes the manual synthesis of a model pentapeptide containing the Tyr-Gly-Gly-Phe sequence using the Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminally amidated peptide.[4][5][6][7][8][9]

Materials:

  • Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), DIC (N,N'-diisopropylcarbodiimide)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), Methanol (MeOH)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Place the Rink Amide resin (e.g., 0.1 mmol) in the SPPS reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Drain the DMF from the swollen resin.

    • In a separate vial, dissolve Fmoc-Ala-OH (3-5 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling (ninhydrin test should be negative).

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine.

  • Subsequent Amino Acid Couplings (Stepwise addition of Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH):

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final coupling of Fmoc-Tyr(tBu)-OH, perform a final deprotection step as described in step 3.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the peptide-resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/H₂O/TIS) to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the general workflows for solution-phase and solid-phase peptide synthesis.

Solution_Phase_Peptide_Synthesis cluster_synthesis Solution-Phase Synthesis Cycle Start Start C-Terminal_Esterification C-Terminal Amino Acid Esterification Start->C-Terminal_Esterification Amino_Deprotection Amino Group Deprotection C-Terminal_Esterification->Amino_Deprotection Peptide_Coupling Peptide Bond Formation Amino_Deprotection->Peptide_Coupling Purification Purification of Intermediate Peptide_Coupling->Purification Elongation Repeat Cycle for Peptide Elongation Purification->Elongation Elongation->Amino_Deprotection Continue Final_Deprotection Final Deprotection & Cleavage Elongation->Final_Deprotection Complete Final_Purification Final Purification (RP-HPLC) Final_Deprotection->Final_Purification End End Final_Purification->End

Caption: Workflow for Solution-Phase Peptide Synthesis.

Solid_Phase_Peptide_Synthesis cluster_synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling First_AA_Coupling First Amino Acid Coupling Resin_Swelling->First_AA_Coupling Washing_1 Washing First_AA_Coupling->Washing_1 Fmoc_Deprotection Fmoc Deprotection (Piperidine) Washing_2 Washing Fmoc_Deprotection->Washing_2 Washing_1->Fmoc_Deprotection Next_AA_Coupling Next Amino Acid Coupling Repeat_Cycle Repeat Cycle Next_AA_Coupling->Repeat_Cycle Washing_2->Next_AA_Coupling Repeat_Cycle->Washing_1 Continue Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Complete Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis.

By understanding the principles and applying the detailed protocols outlined in this document, researchers can effectively utilize the this compound motif as a building block to advance their research in peptide chemistry, drug discovery, and development.

References

Application Notes and Protocols for the Quantification of Phe-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly) is a molecule of interest in various fields of biomedical research. Accurate and precise quantification of this tripeptide in different matrices, particularly in biological samples, is crucial for pharmacokinetic studies, metabolism research, and formulation development. This document provides detailed application notes and protocols for the analytical techniques used to quantify this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for UV-Visible Spectrophotometry is included.

Analytical Techniques

A comparative overview of the primary analytical techniques for the quantification of this compound is presented below. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MSUV-Visible Spectrophotometry
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Measures absorbance of UV light by the peptide bond and aromatic ring.
Selectivity Moderate to HighVery HighLow
Sensitivity ng-µg/mL rangepg-ng/mL rangeµg-mg/mL range
Sample Throughput ModerateHighHigh
Matrix Effect Can be significantCan be minimized with appropriate sample preparation and internal standards.Highly susceptible to interference from other UV-absorbing compounds.
Instrumentation Cost ModerateHighLow

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC with UV detection is a widely used technique for the quantification of peptides. The method separates compounds based on their hydrophobicity.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is required.

  • A C18 reversed-phase column is typically used for peptide separations. A common choice is a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.[1][2]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • All solvents should be filtered and degassed before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 210-220 nm (for the peptide bond) or around 257 nm (for the phenylalanine residue).[4]

  • Injection Volume: 20 µL.

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, gradually increasing to elute the peptide. An example gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B (linear gradient)

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)[1]

4. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.

  • Calibration Standards: Serially dilute the stock solution with Mobile Phase A to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from a biological matrix):

    • Protein Precipitation: To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an internal standard (if available).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of Mobile Phase A.

Method Validation Data (Adapted from similar tripeptide analysis)
Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low levels of peptides in complex biological matrices.

Experimental Protocol

1. Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • The HPLC conditions (column, mobile phases, flow rate) can be similar to the HPLC-UV method, but often with faster gradients to reduce run times. A typical run time is 5-10 minutes.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and an internal standard.

    • This compound Precursor Ion (Q1): [M+H]⁺ = 280.1 m/z

    • This compound Product Ions (Q3): Transitions would need to be optimized, but likely fragments would include the immonium ion of phenylalanine (m/z 120.1) and other peptide backbone fragments.[5]

  • Internal Standard: A stable isotope-labeled version of this compound (e.g., this compound-d5) is ideal.

4. Sample and Standard Preparation:

  • Sample preparation is similar to the HPLC-UV method, often involving protein precipitation or solid-phase extraction (SPE) for cleaner samples.[5]

Method Validation Data (Adapted from similar tripeptide analysis)
Validation ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

UV-Visible Spectrophotometry

This technique is simpler and more accessible but lacks the selectivity of chromatographic methods. It is best suited for the quantification of pure this compound in simple solutions.

Experimental Protocol

1. Instrumentation:

  • A UV-Visible spectrophotometer.

2. Procedure:

  • Solvent: Use a UV-transparent solvent such as HPLC-grade water or a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, absorbance peaks are expected around 205-220 nm (peptide bond) and ~257 nm (phenylalanine aromatic ring).[4]

  • Standard Curve: Prepare a series of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC LC_MS LC-MS/MS Analysis (MRM) Integration Peak Integration HPLC->Integration LC_MS->Integration Calibration Calibration Curve (Standard Series) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Caption: Simplified TGF-β signaling pathway modulated by tripeptides.[6][7][8]

References

Application Notes and Protocols for Phe-Gly-Gly in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Phenylalanine-Glycine-Glycine (Phe-Gly-Gly) and its analogues, such as Gly-Gly-Phe-Gly (GGFG), are emerging as valuable tools in drug delivery research. These short peptide sequences can be incorporated into drug delivery systems as biodegradable and enzyme-cleavable linkers. Their strategic placement between a carrier molecule (e.g., a nanoparticle or hydrogel) and a therapeutic agent allows for controlled drug release in specific physiological environments, such as the lysosomal compartment of cancer cells where cathepsin enzymes are often overexpressed. This targeted release mechanism aims to enhance therapeutic efficacy while minimizing off-target toxicity.

These application notes provide an overview of the utility of this compound-based systems, alongside detailed protocols for their synthesis, formulation into nanoparticles and hydrogels, and subsequent in vitro evaluation. Given the limited direct research on this compound, data and protocols for the closely related and well-studied GGFG linker are used as a proxy to illustrate the principles and methodologies.

Data Presentation

Table 1: Illustrative Drug Loading and Encapsulation Efficiency in Peptide-Functionalized Nanoparticles
Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Reference for Methodology
This compound-PLGA-PEG NPs Doxorubicin~3-8~60-85[1][2]
GGFG-Functionalized Liposomes Camptothecin~2-5~50-75[3]
Self-Assembled Peptide NPs Paclitaxel~10-25>90[4]

Note: The data presented are illustrative and based on typical values reported for similar peptide-based nanoparticle systems. Actual values will vary depending on the specific drug, polymer/lipid composition, and formulation parameters.

Table 2: Illustrative In Vitro Drug Release Kinetics from GGFG-Linked Systems
Delivery SystemConditionBurst Release (first 4h)Cumulative Release (72h)Release MechanismReference for Methodology
GGFG-Doxorubicin Conjugate pH 5.5 + Cathepsin L~15%>90%Enzyme-mediated cleavage[1][5]
GGFG-Doxorubicin Conjugate pH 7.4 (plasma stability)<5%<10%High stability[5]
GGFG-Peptide Hydrogel pH 5.5 + Cathepsin B~20%~70%Diffusion and enzymatic degradation[5][6]
GGFG-Peptide Hydrogel pH 7.4~10%~30%Diffusion[6]

Note: Release kinetics are highly dependent on the specific formulation, enzyme concentration, and pH. The data is representative of trends observed in the literature.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell NP This compound-Drug Nanoparticle Receptor Cell Surface Receptor NP->Receptor 1. Targeting & Binding Endosome Endosome (pH ~6.0-6.5) Receptor->Endosome 2. Endocytosis Lysosome Lysosome (pH ~4.5-5.5) Cathepsins Endosome->Lysosome 3. Trafficking & Fusion Drug Free Drug Lysosome->Drug 4. Enzymatic Cleavage of this compound Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target 5. Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect 6. Cellular Response

Figure 1: Intracellular drug release from a this compound-nanoparticle.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation s1 Solid-Phase Peptide Synthesis of this compound s2 Drug Conjugation to This compound s1->s2 s3 Nanoparticle/Hydrogel Formulation s2->s3 c1 Size, Zeta Potential, Morphology (DLS, TEM) s3->c1 c2 Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) s3->c2 i2 Cellular Uptake Study (Flow Cytometry/Confocal) c1->i2 i1 In Vitro Drug Release Study (with/without Cathepsin) c2->i1 i3 Cytotoxicity Assay (MTT Assay) i1->i3 i2->i3

Figure 2: Experimental workflow for this compound drug delivery systems.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Peptide

This protocol describes the manual solid-phase synthesis of the this compound tripeptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DCM for 30 minutes, followed by washing with DMF (3 times).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the terminal glycine. Wash the resin thoroughly with DMF (5 times).

  • Coupling of the second Glycine:

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Fmoc Deprotection: Repeat step 2 to deprotect the newly added glycine.

  • Coupling of Phenylalanine:

    • Pre-activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated solution to the resin and agitate for 2-4 hours.

    • Wash the resin as in step 3.

  • Final Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the final Fmoc group. Wash thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Precipitation:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude this compound peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Protocol 2: Formulation of this compound-Drug Conjugated PLGA-PEG Nanoparticles

This protocol details the formulation of poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles encapsulating a drug conjugated to this compound, using an oil-in-water emulsion-solvent evaporation method.

Materials:

  • This compound-Doxorubicin (or other drug) conjugate

  • PLGA-PEG-COOH polymer

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of PLGA-PEG-COOH polymer and the this compound-drug conjugate in DCM.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and sonicate on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove unencapsulated drug and excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose) and freeze-dry for long-term storage.

Protocol 3: Quantification of Drug Loading and Encapsulation Efficiency

Procedure:

  • Drug Loading (DL%):

    • Weigh a known amount of lyophilized nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO or acetonitrile) to release the encapsulated drug.

    • Quantify the amount of drug in the solution using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of the free drug.

    • Calculate DL% using the formula: DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Encapsulation Efficiency (EE%):

    • During the nanoparticle formulation (Protocol 2, step 5), collect the supernatant after the first centrifugation.

    • Quantify the amount of free, unencapsulated drug in the supernatant using HPLC or UV-Vis spectrophotometry.

    • Calculate EE% using the formula: EE% = ((Total initial drug - Mass of free drug) / Total initial drug) x 100[7][8]

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro release study for cathepsin-mediated drug release from this compound functionalized nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Release buffer: Acetate buffer (pH 5.5) and Phosphate-Buffered Saline (PBS, pH 7.4)

  • Human Cathepsin L or Cathepsin B

  • Dithiothreitol (DTT) for enzyme activation

  • Dialysis tubing (MWCO appropriate for the drug)

  • Shaking incubator

Procedure:

  • Preparation: Resuspend a known amount of drug-loaded nanoparticles in the release buffer (pH 5.5 and pH 7.4).

  • Enzyme Activation: For the enzymatic release group, pre-activate Cathepsin L or B in the pH 5.5 buffer containing DTT according to the manufacturer's instructions.

  • Release Setup:

    • Transfer the nanoparticle suspension into dialysis bags.

    • Place the sealed dialysis bags into larger tubes containing the corresponding release buffer (with and without activated cathepsin for the pH 5.5 groups).

    • Incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw a sample of the release medium from the larger tube and replace it with an equal volume of fresh medium to maintain sink conditions.[1]

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated HPLC or fluorescence spectroscopy method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Free drug, drug-loaded nanoparticles, and blank nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium. Replace the old medium with the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Conclusion

The this compound peptide sequence and its analogues offer a versatile platform for the design of enzyme-responsive drug delivery systems. By incorporating this cleavable linker into nanoparticles and hydrogels, researchers can achieve targeted drug release in pathological environments, potentially leading to more effective and less toxic therapies. The protocols provided herein offer a foundational framework for the synthesis, formulation, and evaluation of these promising drug delivery vehicles. Further optimization of these systems will be crucial for their successful translation into clinical applications.

References

Application Notes and Protocols for Assessing the Bioavailability of Phe-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Phenylalanine-Glycine-Glycine (Phe-Gly-Gly) is a small peptide with potential applications in various research and pharmaceutical contexts. Understanding its oral bioavailability is crucial for the development of any potential therapeutic application. This document provides a detailed protocol for assessing the bioavailability of this compound, encompassing both in vitro and in vivo methodologies. The protocols are designed to provide a comprehensive understanding of the absorption, distribution, and metabolic stability of this tripeptide.

The intestinal absorption of small peptides like this compound is primarily mediated by the PepT1 transporter, a high-capacity, low-affinity, proton-coupled transporter located in the apical membrane of intestinal enterocytes.[1][2][3][4][5] This carrier-mediated transport is a key determinant of the oral bioavailability of many peptidomimetic drugs.[1][2] In addition to carrier-mediated transport, peptides can also be absorbed via passive diffusion, paracellular transport, and transcytosis.[5] However, due to their generally hydrophilic nature and susceptibility to enzymatic degradation, the oral bioavailability of peptides is often limited.[6][7][8]

This protocol will guide researchers through a systematic evaluation of this compound's bioavailability, starting with an in vitro assessment of its intestinal permeability using the Caco-2 cell model, followed by an in vivo pharmacokinetic study in a rodent model.

Data Presentation

Table 1: In Vitro Caco-2 Permeability Data for this compound
CompoundApparent Permeability (Papp) (A-B) (x 10⁻⁶ cm/s)Apparent Permeability (Papp) (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp (B-A) / Papp (A-B))
This compound[Insert experimental value][Insert experimental value][Insert calculated value]
Propranolol (High Permeability Control)>10[Insert experimental value]<2
Atenolol (Low Permeability Control)<1[Insert experimental value]<2
Digoxin (P-gp Substrate Control)[Insert experimental value][Insert experimental value]>2

Note: The apparent permeability coefficient (Papp) is a measure of the rate of flux of a compound across the cell monolayer.[9][10] An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[9]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)AUC₀-∞ (ng·h/mL)t₁/₂ (h)F (%)
Intravenous (IV)[Insert dose][Insert value][Insert value][Insert value][Insert value][Insert value]100
Oral (PO)[Insert dose][Insert value][Insert value][Insert value][Insert value][Insert value][Calculate value]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC₀-t = Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞ = Area under the plasma concentration-time curve from time zero to infinity; t₁/₂ = Elimination half-life; F (%) = Absolute oral bioavailability, calculated as (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.[11]

Experimental Protocols

In Vitro Intestinal Permeability: Caco-2 Cell Assay

This protocol assesses the intestinal permeability of this compound using the Caco-2 cell line, a well-established in vitro model that mimics the human intestinal epithelium.[9][10][12]

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound

  • Propranolol, Atenolol, Digoxin (control compounds)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Allow the cells to grow and differentiate for 18-22 days, changing the medium every 2-3 days.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS (pH 7.4).

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

    • Add the test solution containing this compound (or control compounds) in HBSS (pH 6.5, to mimic the acidic microclimate of the small intestine) to the apical (A) compartment.

    • Add fresh HBSS (pH 7.4) to the basolateral (B) compartment.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • Collect a sample from the apical compartment at the end of the experiment.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B transport, but add the test solution to the basolateral compartment and sample from the apical compartment. This is done to determine if the compound is a substrate for efflux transporters.[9]

  • Sample Analysis: Quantify the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.[13]

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a pharmacokinetic study in rats to determine the oral bioavailability of this compound.[14][15]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle for oral (e.g., water, 0.5% carboxymethylcellulose) and intravenous administration (e.g., saline)

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Blood collection tubes (e.g., containing EDTA as an anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization and Housing: Acclimate the rats to the laboratory conditions for at least one week before the experiment. House them in a temperature- and light-controlled environment with free access to food and water.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound dissolved in saline via the tail vein.

    • Oral (PO) Group: Administer a single dose of this compound dissolved or suspended in the oral vehicle via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the cannulated jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.[16][17][18][19] This will involve protein precipitation followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the pharmacokinetic parameters listed in Table 2 from the plasma concentration-time data.[20]

    • Calculate the absolute oral bioavailability (F%) using the formula provided in the note for Table 2.

Mandatory Visualization

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment caco2_culture Caco-2 Cell Culture & Seeding on Transwells differentiation Monolayer Differentiation (18-22 days) caco2_culture->differentiation teer Monolayer Integrity Test (TEER Measurement) differentiation->teer transport_exp Bidirectional Transport Experiment (A-B & B-A) teer->transport_exp lcms_invitro LC-MS/MS Analysis of This compound Concentration transport_exp->lcms_invitro papp_calc Calculation of Papp & Efflux Ratio lcms_invitro->papp_calc pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) papp_calc->pk_analysis Informs In Vivo Study Design animal_acclimatization Animal Acclimatization (Rats) dosing Dosing (IV and PO Routes) animal_acclimatization->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_invivo LC-MS/MS Analysis of This compound in Plasma plasma_prep->lcms_invivo lcms_invivo->pk_analysis

Caption: Experimental workflow for assessing the bioavailability of this compound.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream pgg_lumen This compound pept1 PepT1 (H+ co-transport) pgg_lumen->pept1 Primary Route passive Passive Diffusion pgg_lumen->passive paracellular Paracellular Transport pgg_lumen->paracellular pgg_intra This compound pept1->pgg_intra passive->pgg_intra hydrolysis Intracellular Hydrolysis amino_acids Amino Acids hydrolysis->amino_acids pgg_intra->hydrolysis basolateral_transporter Basolateral Transporter pgg_intra->basolateral_transporter aa_blood Amino Acids amino_acids->aa_blood pgg_blood Intact this compound basolateral_transporter->pgg_blood

Caption: Signaling pathways for intestinal absorption of this compound.

References

Troubleshooting & Optimization

Phe-Gly-Gly Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of the tripeptide Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly). This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this peptide for their experiments.

Troubleshooting Guide: Common Solubility Issues

Researchers may face difficulties dissolving this compound due to its physicochemical properties, particularly the presence of the hydrophobic phenylalanine residue. Below is a step-by-step guide to address common solubility challenges.

Problem: this compound powder is not dissolving in aqueous buffers (e.g., water, PBS).

Cause: The hydrophobic nature of the phenylalanine side chain can lead to poor solubility in aqueous solutions, especially at neutral pH and higher concentrations.

Solutions:

  • Sonication: To aid dissolution, sonicate the solution in a water bath for 5-10 minutes. This can help break up aggregates and increase the surface area of the peptide exposed to the solvent.

  • Gentle Heating: Carefully warm the solution to approximately 37°C. Increased temperature can enhance the solubility of some peptides. However, avoid excessive heat to prevent potential degradation.

  • pH Adjustment: The net charge of a peptide significantly influences its solubility. This compound is a neutral peptide at physiological pH. Adjusting the pH away from its isoelectric point can increase solubility.

    • For acidic peptides, adding a small amount of a basic solution (e.g., 0.1 M ammonium hydroxide) can help.

    • For basic peptides, adding a small amount of an acidic solution (e.g., 0.1 M acetic acid) can be effective.

  • Use of Organic Co-solvents: For highly insoluble peptides, a small amount of an organic solvent can be used.

    • First, dissolve the peptide in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Then, slowly add the aqueous buffer to the desired final concentration while vortexing. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid interference with biological assays.

Problem: Precipitate forms after initial dissolution or upon storage.

Cause: The solution may be supersaturated, or the peptide may be aggregating over time. Changes in temperature or pH during storage can also lead to precipitation.

Solutions:

  • Review Concentration: The intended concentration may be above the solubility limit of this compound in the chosen solvent system. Try preparing a more dilute solution.

  • Storage Conditions: For reconstituted peptides, it is recommended to store aliquots at -20°C or -80°C to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles.

  • Filtration: If a precipitate is observed, centrifuge the solution to pellet the insoluble material and use the clear supernatant. Note that the actual concentration of the peptide in the supernatant will be lower than the intended concentration.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound?

This compound is a tripeptide with the following properties:

  • Molecular Formula: C13H17N3O4

  • Molecular Weight: 279.29 g/mol

  • Structure: It consists of a phenylalanine residue followed by two glycine residues. The presence of the aromatic and hydrophobic phenylalanine side chain is a key determinant of its solubility characteristics.

Q2: What is the expected solubility of this compound in common solvents?

SolventExpected Qualitative SolubilityRationale & Notes
Water Low to ModerateThe hydrophobic phenylalanine residue limits solubility in aqueous media. For comparison, the related peptide Gly-Gly-Gly is soluble in water.
PBS (pH 7.4) Low to ModerateSimilar to water, the hydrophobic character of phenylalanine is the primary limiting factor.
DMSO HighDMSO is a strong organic solvent capable of dissolving many hydrophobic peptides. A similar peptide, Gly-Gly-Phe-Gly, is reported to be soluble in DMSO at 100 mg/mL.
Ethanol/Methanol ModerateThese polar organic solvents can interact with the peptide backbone and help to solvate the hydrophobic phenylalanine side chain.

Q3: How can I determine the exact solubility of this compound in my specific buffer?

A systematic experimental approach is the most reliable way to determine the solubility in your buffer of choice. A turbidimetric solubility assay is a common method for this purpose. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Are there any signaling pathways associated with this compound?

This compound is a simple tripeptide and is not typically associated with specific signaling pathways in the same way a signaling molecule or drug would be. It is more commonly used as a building block in peptide synthesis or in biochemical assays.

Experimental Protocols

Protocol 1: General Procedure for Dissolving Lyophilized this compound

This protocol provides a general workflow for dissolving lyophilized this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting (if needed) cluster_final Final Steps prep1 Equilibrate vial to room temperature prep2 Calculate required mass and volume prep1->prep2 diss1 Add chosen solvent to peptide prep2->diss1 diss2 Vortex for 1-2 minutes diss1->diss2 diss3 Visually inspect for complete dissolution diss2->diss3 trouble1 Sonicate in water bath (5-10 mins) diss3->trouble1 Incomplete Dissolution final1 Filter solution (0.22 µm filter) diss3->final1 Clear Solution trouble2 Gentle warming (~37°C) trouble1->trouble2 trouble3 Adjust pH trouble2->trouble3 trouble4 Use organic co-solvent (e.g., DMSO) trouble3->trouble4 trouble4->diss1 Re-attempt final2 Store appropriately (aliquot and freeze) final1->final2

Caption: Workflow for dissolving this compound.

Protocol 2: Quantitative Solubility Determination (Turbidimetric Assay)

This method allows for a more precise determination of the peptide's saturation concentration in a specific solvent.

Materials:

  • This compound (lyophilized powder)

  • Chosen solvent (e.g., water, PBS, etc.)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at a non-absorbing wavelength (e.g., 600 nm)

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution: Dissolve a known mass of this compound in the chosen solvent to create a concentrated stock solution. Ensure complete dissolution, using sonication if necessary.

  • Create a serial dilution: In a 96-well plate, perform a serial dilution of the stock solution with the same solvent to create a range of concentrations.

  • Equilibrate: Cover the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow the solutions to equilibrate.

  • Measure turbidity: Read the absorbance of each well at a wavelength where the peptide does not absorb (e.g., 600 nm). An increase in absorbance indicates turbidity due to peptide precipitation.

  • Data Analysis: Plot the absorbance (turbidity) against the peptide concentration. The concentration at which a significant increase in turbidity is observed is considered the solubility limit.

G cluster_workflow Turbidimetric Solubility Assay Workflow start Start prep_stock Prepare concentrated stock solution start->prep_stock serial_dilute Perform serial dilution in 96-well plate prep_stock->serial_dilute incubate Incubate to equilibrate serial_dilute->incubate measure Measure absorbance (e.g., 600 nm) incubate->measure analyze Plot absorbance vs. concentration measure->analyze determine Identify solubility limit analyze->determine end End determine->end

Technical Support Center: Optimizing Phe-Gly-Gly Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in an aqueous environment is primarily influenced by several factors:

  • pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of peptide bonds.[1][2] For many peptides, a pH range of 4-6 is often optimal for stability.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and other reactions.[3][4] For long-term storage, frozen conditions (-20°C or -80°C) are recommended.[2]

  • Enzymatic Degradation: If the solution is not sterile or contains biological components, proteases can rapidly degrade the peptide.

  • Oxidation: While this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still be a concern over long-term storage, often initiated by contaminants or exposure to oxygen.[1]

  • Aggregation: At high concentrations, peptides can be prone to self-association and aggregation, leading to precipitation and loss of active compound.[5]

Q2: What are the expected degradation pathways for this compound?

A2: Based on its structure, this compound is susceptible to the following degradation pathways:

  • Hydrolysis: The peptide bonds between Phe-Gly and Gly-Gly can be cleaved through hydrolysis, resulting in smaller peptide fragments and individual amino acids. This is a primary degradation pathway in aqueous solutions.[1]

  • Diketopiperazine (DKP) Formation: Peptides with a small amino acid like Glycine at the second position are prone to intramolecular cyclization of the first two amino acids (Phe-Gly) to form a diketopiperazine. This reaction cleaves the Phe-Gly bond from the C-terminal Glycine.[6][7] This is a significant degradation pathway, especially under neutral to basic conditions.

  • Aggregation: The presence of the hydrophobic Phenylalanine residue can promote intermolecular interactions, potentially leading to the formation of aggregates, especially at high concentrations or near the isoelectric point of the peptide.[5]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, this compound solutions should be stored under the following conditions:

  • Short-term (days to weeks): Store at 2-8°C.[8]

  • Long-term (months to years): Aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]

  • pH: The solution should be buffered to a pH that minimizes degradation, likely in the slightly acidic range (pH 4-6).

  • Protection from Light and Air: Store in tightly sealed, light-protecting containers to minimize oxidation.

Troubleshooting Guides

Issue 1: Loss of this compound concentration over time in solution.

This is a common issue and can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the problem.

G start Start: Loss of this compound Concentration Detected check_storage Review Storage Conditions (Temp, pH, Light Exposure) start->check_storage improper_storage Improper Storage Conditions check_storage->improper_storage Yes check_degradation Analyze for Degradation Products (HPLC, LC-MS) check_storage->check_degradation No optimize_storage Action: Optimize Storage (Store at -20°C or below, buffer pH 4-6, protect from light) improper_storage->optimize_storage end End: Stability Improved optimize_storage->end degradation_present Degradation Products Detected (e.g., Phe-Gly, Gly-Gly, DKP) check_degradation->degradation_present Yes no_degradation No Significant Degradation Products check_degradation->no_degradation No hydrolysis_dkp Probable Cause: Hydrolysis or DKP Formation degradation_present->hydrolysis_dkp check_adsorption Consider Adsorption to Container no_degradation->check_adsorption adjust_ph Action: Adjust Solution pH (Test stability in pH 4-6 range) hydrolysis_dkp->adjust_ph adjust_ph->end adsorption_issue Adsorption Likely check_adsorption->adsorption_issue Yes check_adsorption->end No, issue unresolved. Consider other factors. change_container Action: Use Low-Binding Containers (e.g., polypropylene or silanized glass) adsorption_issue->change_container change_container->end

Troubleshooting workflow for loss of this compound concentration.
Issue 2: Appearance of precipitate or cloudiness in the this compound solution.

Precipitation is often a sign of aggregation or poor solubility.

G start Start: Precipitate or Cloudiness Observed check_concentration Is Peptide Concentration Too High? start->check_concentration high_conc High Concentration check_concentration->high_conc Yes check_ph_pi Is Solution pH Near Isoelectric Point (pI)? check_concentration->check_ph_pi No reduce_conc Action: Reduce Concentration or Use a Co-solvent (e.g., acetonitrile, DMSO) high_conc->reduce_conc end End: Solution Remains Clear reduce_conc->end ph_near_pi pH ≈ pI check_ph_pi->ph_near_pi Yes check_excipients Consider Adding Stabilizing Excipients check_ph_pi->check_excipients No adjust_ph Action: Adjust pH Away from pI (at least 1-2 pH units) ph_near_pi->adjust_ph adjust_ph->end add_stabilizers Action: Add Arginine or Glycine to Inhibit Aggregation check_excipients->add_stabilizers add_stabilizers->end G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample This compound Solution (from stability study) dilute Dilute to 0.1 mg/mL in Mobile Phase A sample->dilute filter Filter (0.22 µm) dilute->filter inject Inject 20 µL onto C18 Column filter->inject separate Gradient Elution (5-40% Acetonitrile) inject->separate detect UV Detection at 214 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Peak Areas (Intact Peptide vs. Degradants) chromatogram->quantify calculate Calculate % Remaining This compound quantify->calculate

References

improving the yield of Phe-Gly-Gly chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of the tripeptide Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in Solid-Phase Peptide Synthesis (SPPS) of this compound?

Low yield in the SPPS of this compound can stem from several factors throughout the synthesis process. The most common culprits include:

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1]

  • Poor Coupling Efficiency: The reaction between the activated amino acid and the free N-terminus of the peptide-resin may be incomplete, leading to deletion sequences.[1] This can be particularly challenging with sterically hindered amino acids, though less of a concern for glycine.

  • Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to reagents.[1] While this compound is a short peptide, aggregation can still occur, especially at higher loading capacities on the resin.

  • Issues with the Gly-Gly sequence: The presence of a poly-glycine sequence can sometimes lead to the formation of specific impurities or difficulties in purification. Using a pre-formed Fmoc-Gly-Gly-OH dipeptide unit can be a strategy to mitigate these issues.[2]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline or glycine are involved.[3][4] During the synthesis of this compound, after the coupling of the second glycine, the deprotected dipeptide-resin (H-Gly-Gly-Resin) can undergo intramolecular cyclization to form a diketopiperazine, which is then cleaved from the resin, resulting in a loss of yield.

  • Problems during Cleavage and Work-up: Even with successful synthesis on the resin, low yield can result from inefficient cleavage from the resin, precipitation of the peptide during work-up, or side reactions during cleavage.[5]

Q2: Which coupling reagent is best for the synthesis of this compound?

The choice of coupling reagent depends on factors such as the desired efficiency, cost, and potential for side reactions. For a relatively straightforward tripeptide like this compound, several options are effective:

  • Carbodiimides (e.g., DIC, EDC): Often used with additives like HOBt or OxymaPure, these are cost-effective and generally sufficient.[6][7] The use of additives helps to minimize racemization and other side reactions.[8]

  • Uronium/Phosphonium Salts (e.g., HBTU, HATU, HCTU, PyBOP): These reagents are highly efficient and widely used, known for providing high yields and minimizing side reactions.[6][8][9] COMU is another excellent option with high solubility and a better safety profile than some benzotriazole-based reagents.[10]

For routine synthesis of this compound, DIC/HOBt is often a good starting point. If you encounter issues with yield or purity, switching to a more efficient reagent like HATU or HCTU is recommended.[5]

Q3: How can I monitor the completeness of the coupling and deprotection steps?

Monitoring the key steps of your synthesis is crucial for troubleshooting and ensuring a high yield.

  • Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test used to detect the presence of free primary amines after a coupling step.[5] A positive result (blue beads) indicates that the coupling is incomplete, and a second coupling may be necessary. After deprotection, a positive Kaiser test confirms the successful removal of the Fmoc group.

  • Mass Spectrometry (MS) Analysis of Intermediates: For detailed troubleshooting, a small amount of resin can be cleaved at intermediate steps and the resulting peptide fragment analyzed by mass spectrometry. This can help pinpoint the exact stage where a problem is occurring.[5]

Q4: What is the purpose of scavengers in the cleavage cocktail?

Scavengers are used during the final cleavage of the peptide from the resin to "scavenge" or trap the reactive carbocations generated from the cleavage of side-chain protecting groups. While Phenylalanine and Glycine do not have reactive side chains requiring protection in standard Fmoc-SPPS, scavengers are still good practice to prevent unwanted side reactions with the peptide backbone or terminal groups. Common scavengers include water, triisopropylsilane (TIS), and phenol.

Troubleshooting Guides

Issue 1: Low Final Yield After Cleavage and Purification

If you are experiencing a significantly lower than expected yield of this compound, a systematic approach can help identify the cause.

Troubleshooting Workflow for Low Yield

G cluster_synthesis On-Resin Synthesis Troubleshooting cluster_cleavage Cleavage and Work-up Troubleshooting start Low Final Yield check_synthesis Problem with On-Resin Synthesis? start->check_synthesis check_cleavage Problem with Cleavage/Work-up? check_synthesis->check_cleavage Target mass is abundant in test cleavage test_cleavage Perform a test cleavage on a small amount of resin and analyze by MS. check_synthesis->test_cleavage Investigate inefficient_cleavage Inefficient Cleavage check_cleavage->inefficient_cleavage Peptide remains on resin precipitation_issues Peptide Precipitation Issues check_cleavage->precipitation_issues Peptide not precipitating from ether incomplete_deprotection Incomplete Deprotection (Truncated Sequences) test_cleavage->incomplete_deprotection Target mass present, but lower MW impurities dominate poor_coupling Poor Coupling (Deletion Sequences) test_cleavage->poor_coupling Target mass present, but deletion masses observed diketopiperazine Diketopiperazine Formation (Loss of Dipeptide) test_cleavage->diketopiperazine Target mass absent, and diketopiperazine detected sol_deprotection Solution: - Increase deprotection time. - Use a stronger base solution (e.g., add DBU). incomplete_deprotection->sol_deprotection sol_coupling Solution: - Use a more efficient coupling reagent (e.g., HATU). - Double couple the amino acids. - Increase reagent concentration. poor_coupling->sol_coupling sol_dkp Solution: - Use 2-chlorotrityl chloride resin. - Couple the first two amino acids as a pre-formed Fmoc-Gly-Gly-OH dipeptide. diketopiperazine->sol_dkp sol_cleavage Solution: - Increase cleavage time. - Use a fresh cleavage cocktail. inefficient_cleavage->sol_cleavage sol_precipitation Solution: - Concentrate the TFA solution before adding cold ether. - Ensure ether is sufficiently cold. precipitation_issues->sol_precipitation

Caption: A troubleshooting workflow for diagnosing the cause of low yield in this compound synthesis.

Issue 2: Presence of Impurities in the Final Product

The presence of unexpected peaks in your HPLC or MS analysis indicates side reactions or incomplete reactions.

Observed Impurity (by Mass Spec) Potential Cause Recommended Solution
Mass of Phe-Gly Incomplete coupling of the final glycine residue.Double couple the final glycine. Use a more efficient coupling reagent like HATU or HCTU.[8]
Mass of Gly-Gly Incomplete coupling of the phenylalanine residue.Double couple the phenylalanine. Ensure complete deprotection of the terminal glycine before coupling.
Mass of Glycyl-diketopiperazine Intramolecular cyclization of the H-Gly-Gly-Resin intermediate.Use a 2-chlorotrityl chloride resin which is more sterically hindered and can suppress this side reaction.[3] Alternatively, couple Fmoc-Gly-Gly-OH as a single unit.
+56 Da Adducts (t-butyl) If using Boc-protected Phe, this can result from incomplete removal of the Boc group or re-attachment of t-butyl cations during cleavage.Ensure sufficient cleavage time with TFA. Use scavengers like TIS in the cleavage cocktail.[11]
Racemized Product (D-Phe-Gly-Gly) Over-activation during coupling of Phenylalanine.Avoid prolonged activation times. The use of additives like HOBt or OxymaPure can reduce racemization.[8] Phenylalanine is known to be prone to racemization.[12]

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard manual synthesis on a Rink Amide resin.

SPPS Workflow for this compound

G cluster_resin_prep Resin Preparation cluster_gly1 Cycle 1: Coupling Glycine-1 cluster_gly2 Cycle 2: Coupling Glycine-2 cluster_phe Cycle 3: Coupling Phenylalanine cluster_final Final Steps resin_swell 1. Swell Rink Amide Resin (in DMF) deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) resin_swell->deprotect1 wash1 3. Wash (DMF) deprotect1->wash1 couple_gly1 4. Couple Fmoc-Gly-OH (DIC/HOBt in DMF) wash1->couple_gly1 wash2 5. Wash (DMF) couple_gly1->wash2 deprotect2 6. Fmoc Deprotection wash2->deprotect2 wash3 7. Wash (DMF) deprotect2->wash3 couple_gly2 8. Couple Fmoc-Gly-OH wash3->couple_gly2 wash4 9. Wash (DMF) couple_gly2->wash4 deprotect3 10. Fmoc Deprotection wash4->deprotect3 wash5 11. Wash (DMF) deprotect3->wash5 couple_phe 12. Couple Fmoc-Phe-OH wash5->couple_phe wash6 13. Wash (DMF) couple_phe->wash6 final_deprotect 14. Final Fmoc Deprotection wash6->final_deprotect wash7 15. Wash (DMF, DCM) final_deprotect->wash7 dry 16. Dry Resin wash7->dry cleave 17. Cleave and Deprotect (TFA/TIS/H2O) dry->cleave precipitate 18. Precipitate in Cold Ether cleave->precipitate purify 19. Purify (RP-HPLC) precipitate->purify

Caption: A step-by-step workflow for the solid-phase synthesis of this compound using Fmoc chemistry.

Detailed Steps:

  • Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., DIC, 3-5 equivalents) and an additive (e.g., HOBt, 3-5 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction with a Kaiser test. If the test is positive, a second coupling may be required.[5]

  • Washing: Wash the resin with DMF (3-4 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence (Gly, then Phe).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and then dry the resin under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-4 hours.[13]

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA filtrate to a large volume of ice-cold diethyl ether.

  • Purification: Centrifuge to collect the crude peptide, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

Comparison of Common Coupling Reagents for a Standard Peptide Synthesis
Coupling ReagentRelative EfficiencyCommon AdditiveKey AdvantagesPotential Issues
DIC StandardHOBt, OxymaPureCost-effective, good for routine synthesis.[5]Can cause racemization if not used with an additive.[5]
HBTU/HCTU HighNone requiredHighly efficient, widely used, fast reaction times.[8]Benzotriazole-based, potential safety concerns.
HATU Very HighNone requiredExcellent for difficult couplings, minimizes side reactions.[9]Higher cost.
COMU Very HighNone requiredHigh solubility, safer than benzotriazole reagents, very efficient.[10]Higher cost.

This technical support guide provides a starting point for improving your this compound synthesis. For particularly challenging syntheses, further optimization of reaction times, temperature, and reagent concentrations may be necessary.[8]

References

preventing degradation of Phe-Gly-Gly during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of the tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store lyophilized this compound for long-term stability?

For long-term preservation, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container to minimize exposure to moisture and light.[1][2] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly accelerate degradation.[2]

Q2: I need to store this compound in solution for my experiments. What are the recommended conditions?

When storing this compound in solution, it is best to prepare aliquots of the desired concentration to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1] For optimal stability in solution, use a sterile, slightly acidic buffer with a pH between 5 and 6.[1] Solutions should be stored frozen at -20°C or -80°C. For short-term storage of a few days, refrigeration at 2-8°C is acceptable, but freezing is recommended for longer periods.[1]

Q3: What are the primary ways that this compound can degrade during storage?

The main degradation pathways for this compound are hydrolysis of the peptide bonds and oxidation of the phenylalanine residue.[3][4] Hydrolysis involves the cleavage of the peptide backbone, leading to smaller peptide fragments or free amino acids.[4] Oxidation typically targets the phenyl ring of the phenylalanine residue, which can affect the peptide's biological activity.[5] Aggregation, where peptide molecules clump together, is another potential issue, particularly at high concentrations.

Q4: Are there any specific amino acid sequences in this compound that are particularly susceptible to degradation?

While this compound does not contain the most labile amino acids like Cysteine or Methionine, the peptide bonds are still susceptible to hydrolysis. The Gly-Phe bond, for instance, can be hydrolyzed under acidic conditions.[3] The phenylalanine residue is also a potential site for oxidation.[5]

Q5: Can I do anything to enhance the stability of my this compound solution?

Yes, in addition to proper storage temperature and pH, you can consider the use of excipients. For example, antioxidants like ascorbic acid can be added to mitigate oxidative degradation. Cryoprotectants such as mannitol or trehalose can be beneficial if you are lyophilizing the peptide solution. The use of sterile buffers and filtering the solution can also prevent microbial contamination, which can lead to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in my this compound sample. Peptide degradation due to improper storage (e.g., high temperature, wrong pH, repeated freeze-thaw cycles).Store lyophilized peptide at -80°C. For solutions, aliquot and store at -80°C in a slightly acidic buffer (pH 5-6). Avoid repeated freezing and thawing.[1]
I see unexpected peaks in my HPLC or mass spectrometry analysis. This indicates the presence of degradation products, likely from hydrolysis or oxidation.Review your storage and handling procedures. Implement the recommended storage conditions. Use fresh, high-purity solvents for your analyses.
My lyophilized this compound powder appears clumpy or has absorbed moisture. The vial was likely opened before it reached room temperature, causing condensation.Always allow the vial to warm to room temperature in a desiccator before opening.[2] Store with a desiccant to absorb any ambient moisture.
The pH of my this compound solution has shifted over time. Absorption of atmospheric CO2 can lower the pH of unbuffered solutions. Degradation products can also alter the pH.Use a sterile buffer system (e.g., citrate or phosphate) at a pH of 5-6 to maintain a stable pH environment.[1]

Quantitative Data on Peptide Stability

The following tables provide illustrative data on the stability of a typical tripeptide like this compound under various conditions. Please note that these are generalized values and actual degradation rates should be determined empirically for your specific experimental conditions.

Table 1: Effect of Temperature on the Stability of Lyophilized this compound (Illustrative)

Storage Temperature (°C)Expected Stability
25 (Room Temperature)Weeks
4Months
-20Years[2]
-80Several Years[1]

Table 2: Effect of pH on the Half-Life of this compound in Aqueous Solution at 37°C (Illustrative)

pHEstimated Half-LifePrimary Degradation Pathway
2.0DaysAcid-catalyzed hydrolysis
5.5MonthsMinimal degradation
7.4WeeksBase-catalyzed hydrolysis
9.0DaysBase-catalyzed hydrolysis

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity of this compound and detect degradation products.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[6]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV absorbance at 214 nm and 254 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Analysis:

    • Integrate the peak areas. The purity of this compound is calculated as the percentage of the main peak area relative to the total peak area. Degradation products will appear as new, smaller peaks, typically with different retention times.

Protocol 2: Mass Spectrometry Analysis of this compound Degradation Products

This protocol describes the use of liquid chromatography-mass spectrometry (LC-MS) to identify potential degradation products of this compound.

Materials:

  • This compound sample

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • C18 nano-LC column

  • High-resolution mass spectrometer (e.g., Orbitrap)[7]

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in water.

    • For analysis, dilute the stock solution to approximately 10 µg/mL with 0.1% formic acid in water.

  • LC-MS Conditions:

    • Column: C18 nano-LC column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent peptide from potential degradation products (e.g., 5% to 50% B over 30 minutes).

    • Mass Spectrometer: Operate in positive ion mode.

    • Scan Type: Full MS scan followed by data-dependent MS/MS scans on the most abundant ions.[7]

  • Data Analysis:

    • The theoretical monoisotopic mass of intact this compound (C13H17N3O4) is 279.1219 Da.

    • Search for masses corresponding to potential degradation products:

      • Hydrolysis Products: Phe (165.0789 Da), Gly-Gly (132.0535 Da), Phe-Gly (222.0950 Da), Gly (75.0320 Da).

      • Oxidation Product: this compound + O (295.1168 Da).

    • Analyze the MS/MS fragmentation patterns to confirm the identity of the degradation products.

Visualizations

This compound This compound Phe-Gly + Gly Phe-Gly + Gly This compound->Phe-Gly + Gly Hydrolysis Phe + Gly-Gly Phe + Gly-Gly This compound->Phe + Gly-Gly Hydrolysis

This compound Hydrolysis Pathway

This compound This compound Oxidized this compound Oxidized this compound This compound->Oxidized this compound Oxidation (+O)

Oxidation of this compound

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration HPLC_MS HPLC-MS Analysis Filtration->HPLC_MS Data_Analysis Data Analysis HPLC_MS->Data_Analysis Identify_Degradation Identify Degradation Products Data_Analysis->Identify_Degradation

Stability Testing Workflow

References

Technical Support Center: Purification of Phe-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of the tripeptide Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this peptide.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for developing effective purification strategies.

PropertyValueNotes
Molecular Formula C13H17N3O4[1]
Molecular Weight 279.29 g/mol [1]
Calculated Isoelectric Point (pI) ~5.79Calculated based on the pKa values of the N-terminal amino group (~9.24) and the C-terminal carboxyl group (~2.34). At this pH, the peptide has a net zero charge.[2][3][4]
Solubility Sparingly soluble in water.[5]The hydrophobic phenyl group of Phenylalanine reduces water solubility.[5] Solubility is influenced by pH, being higher at pH values away from the pI.[2] It may have better solubility in some organic solvents or aqueous/organic mixtures.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying synthetic peptides like this compound.[7][8] This technique separates the target peptide from impurities based on hydrophobicity.[7][9] For instances where RP-HPLC alone is insufficient, a multi-step approach combining ion-exchange chromatography (IEX) and RP-HPLC can provide enhanced resolution.

Q2: What are the primary challenges in the purification of this compound?

A2: The primary challenges include:

  • Removal of closely related impurities: Synthetic peptides are often accompanied by impurities with very similar structures, such as deletion sequences (e.g., Phe-Gly) or incompletely deprotected peptides, which can be difficult to separate.

  • Aggregation: Peptides containing hydrophobic residues like phenylalanine can be prone to aggregation, especially at high concentrations or near the isoelectric point.[10] The presence of Phe-Gly motifs has been linked to fibrillization in some contexts.[11]

  • Low Solubility: The hydrophobic nature of the phenylalanine side chain can lead to poor solubility in aqueous buffers, complicating handling and purification.[5]

  • Degradation: Like all peptides, this compound can be susceptible to chemical degradation, such as hydrolysis, under certain pH and temperature conditions.

Q3: How can I monitor the purity of this compound during and after purification?

A3: The purity of this compound is typically monitored using analytical RP-HPLC coupled with a UV detector (commonly at 210-220 nm for the peptide backbone).[7] Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to confirm the identity of the main peak as this compound and to characterize any impurities.[9]

Q4: What are the recommended storage conditions for purified this compound?

A4: For long-term stability, purified this compound should be stored as a lyophilized (freeze-dried) powder at -20°C or lower. If the peptide is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage, a refrigerated solution may be acceptable, but stability studies should be performed.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.

Low Yield

Q: My final yield of purified this compound is significantly lower than expected. What are the potential causes and solutions?

A: Low yield can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:

  • Precipitation/Aggregation: this compound may be precipitating out of solution during purification.

    • Solution: Try adding organic solvents (e.g., acetonitrile, isopropanol) or chaotropic agents to your buffers to improve solubility. Adjust the pH of your buffers to be further away from the pI of ~5.79.[2]

  • Poor Binding to Chromatography Resin: The peptide may not be binding efficiently to the chromatography column.

    • Solution (IEX): Ensure your buffer pH is appropriate for binding. For cation exchange, the pH should be below the pI, and for anion exchange, it should be above the pI.[12] Also, check that the ionic strength of your loading buffer is low enough to allow binding.[13]

    • Solution (RP-HPLC): Ensure the initial mobile phase has a low enough organic content for the peptide to bind to the column.

  • Incomplete Elution: The peptide may be binding too strongly to the column and not eluting completely.

    • Solution (IEX): Increase the salt concentration or adjust the pH of your elution buffer to disrupt the ionic interactions.

    • Solution (RP-HPLC): Increase the percentage of the organic solvent in your mobile phase during the elution gradient.

  • Multiple Purification Steps: Each purification step will inevitably lead to some product loss.

    • Solution: Optimize each step to maximize recovery and consider if all steps are necessary. A two-step purification combining orthogonal techniques like IEX and RP-HPLC is often a good balance between purity and yield.

Poor Purity

Q: My final product shows multiple peaks on analytical HPLC. How can I improve its purity?

A: The presence of multiple peaks indicates co-eluting impurities. Consider the following strategies:

  • Optimize the HPLC Gradient: A shallower gradient during RP-HPLC elution can improve the resolution between your target peptide and closely related impurities.[14]

  • Change the Mobile Phase pH or Ion-Pairing Reagent: Altering the pH of the mobile phase can change the selectivity of the separation. Using a different ion-pairing reagent (e.g., formic acid instead of trifluoroacetic acid) can also impact resolution.

  • Employ an Orthogonal Purification Method: If RP-HPLC alone is insufficient, precede it with another purification technique that separates based on a different principle, such as ion-exchange chromatography (IEX), which separates based on charge.[12]

  • Crystallization: Crystallization can be a powerful final purification step, as it can significantly reject impurities.[15]

Q: I'm struggling to separate this compound from an impurity with a very similar retention time. What can I do?

A: This is a common challenge, especially with synthetic peptides.

  • High-Resolution Chromatography: Use a longer HPLC column or a column with a smaller particle size to increase the number of theoretical plates and improve resolution.

  • Multi-dimensional Chromatography: A two-dimensional HPLC approach, where a fraction from the first separation is subjected to a second separation under different conditions (e.g., different pH or stationary phase), can be very effective.

Aggregation and Precipitation

Q: My this compound sample is cloudy or has visible precipitate. How can I prevent this?

A: Aggregation and precipitation are often linked to the peptide's sequence and the solution conditions.

  • Adjust pH: Move the pH of your solution further away from the pI of ~5.79. At the pI, the peptide has no net charge, which can minimize electrostatic repulsion and promote aggregation.[10]

  • Lower Peptide Concentration: High concentrations can favor aggregation. Whenever possible, work with more dilute solutions.

  • Add Solubilizing Agents: Incorporate organic solvents (e.g., acetonitrile, DMSO) or non-ionic detergents in your buffers. In some cases, chaotropic agents like guanidine HCl or urea can be used, but these will denature the peptide.

  • Temperature Control: In some cases, performing purification steps at lower temperatures (e.g., 4°C) can reduce aggregation kinetics.

Experimental Protocols

The following are general protocols that can be adapted for the purification of this compound. Optimization will be required based on your specific sample and purity requirements.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates peptides based on their hydrophobicity.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.22 µm filter.

  • Protocol: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the sample onto the column. c. Run a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes. d. Monitor the elution profile at 214 nm or 220 nm. e. Collect fractions corresponding to the major peak. f. Analyze the purity of the collected fractions by analytical RP-HPLC. g. Pool the pure fractions and lyophilize to obtain the purified peptide.

Ion-Exchange Chromatography (IEX)

This method separates peptides based on their net charge. Given the calculated pI of ~5.79, either cation or anion exchange can be used by adjusting the buffer pH.

Cation Exchange (Example):

  • Resin: Strong cation exchange resin (e.g., SP Sepharose).

  • Binding Buffer (Buffer A): 20 mM Sodium phosphate, pH 4.0.

  • Elution Buffer (Buffer B): 20 mM Sodium phosphate, 1 M NaCl, pH 4.0.

  • Sample Preparation: Dissolve the peptide in Binding Buffer. Ensure the pH is correctly adjusted.

  • Protocol: a. Equilibrate the column with Binding Buffer. b. Load the sample onto the column. c. Wash the column with Binding Buffer until the baseline is stable. d. Elute the bound peptide using a linear gradient from 0% to 100% Elution Buffer. e. Collect fractions and monitor absorbance at 220 nm or 280 nm (the latter will have low sensitivity for this compound). f. Fractions containing the purified peptide will need to be desalted (e.g., by RP-HPLC or dialysis) before lyophilization.

Crystallization

Crystallization can be used as a final polishing step to achieve high purity.

  • Peptide Purity: The starting material should be of relatively high purity (>95%) for successful crystallization.[16]

  • Solvent Selection: Screen various solvent/anti-solvent systems. Common solvents include water, and anti-solvents can be organic solvents like ethanol, isopropanol, or acetone.

  • Protocol (Vapor Diffusion Method - Example): a. Dissolve the purified this compound in a suitable solvent to a high concentration.[16] b. Place a small drop (1-2 µL) of this peptide solution on a coverslip. c. Mix the drop with an equal volume of a reservoir solution containing a precipitant (e.g., a higher concentration of an organic solvent or a salt). d. Seal the coverslip over the reservoir. e. Allow the system to equilibrate. The precipitant in the reservoir will slowly draw water from the drop, increasing the peptide and precipitant concentration in the drop, which can lead to crystal formation. f. Monitor for crystal growth over several days to weeks.[16]

Visualizations

Diagram 1: General Purification Workflow for this compound

Purification_Workflow Crude Crude this compound (from synthesis) Dissolution Dissolution in Aqueous Buffer Crude->Dissolution Clarification Clarification (Centrifugation/Filtration) Dissolution->Clarification IEX Ion-Exchange Chromatography (Optional Polishing Step) Clarification->IEX Optional RP_HPLC Reversed-Phase HPLC (Primary Purification) Clarification->RP_HPLC IEX->RP_HPLC Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) RP_HPLC->Purity_Analysis Purity_Analysis->RP_HPLC Repurify impure fractions Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Fractions meet purity criteria Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified this compound (>98% Purity) Lyophilization->Final_Product Degradation_Pathways PheGlyGly This compound Hydrolysis1 Phe + Gly-Gly PheGlyGly->Hydrolysis1 Hydrolysis (Peptide Bond 1) Hydrolysis2 Phe-Gly + Gly PheGlyGly->Hydrolysis2 Hydrolysis (Peptide Bond 2) Diketopiperazine Phe-Gly (Diketopiperazine) + Gly PheGlyGly->Diketopiperazine Diketopiperazine Formation (N-terminal attack)

References

Technical Support Center: Optimizing Buffer Conditions for Phe-Gly-Gly Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Phenylalanine-Glycine-Glycine (Phe-Gly-Gly) assays.

Frequently Asked Questions (FAQs)

Q1: What is the best buffer for solubilizing my lyophilized this compound peptide?

A1: For initial solubilization, it is recommended to use sterile, nuclease-free water. If solubility is an issue, a small amount of an organic solvent like acetonitrile or methanol can be used to dissolve the peptide first, followed by dilution with your aqueous assay buffer. Always prepare a concentrated stock solution from which you can make further dilutions into your final assay buffer.

Q2: At what pH range is this compound most stable in solution?

A2: For short-term storage and in assay conditions, maintaining a pH between 5 and 7 is generally recommended to ensure the stability of the peptide.[1] Prolonged exposure to a pH above 8 should be avoided as it can accelerate the degradation of peptides containing certain amino acids.[2]

Q3: How should I store my this compound solutions?

A3: Lyophilized peptides should be stored at -20°C or colder.[1] Once in solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]

Q4: Which assay is most suitable for quantifying this compound?

A4: Both colorimetric assays, such as the Bicinchoninic Acid (BCA) assay, and fluorescence-based assays, like the o-phthalaldehyde (OPA) assay, can be used for quantifying this compound. The OPA assay is particularly sensitive for peptides and reacts with primary amines.[3] The BCA assay relies on the reduction of Cu2+ to Cu1+ by peptide bonds.[4][5] The choice of assay may depend on the required sensitivity and the presence of interfering substances in your sample.

Troubleshooting Guides

Issue 1: Low or No Signal in the Assay

Q: I am not getting the expected signal intensity in my this compound assay. What could be the cause?

A: Low or no signal can stem from several factors, from reagent issues to improper assay conditions. Here are some common causes and solutions:

  • Incorrect Reagent Preparation or Storage: Ensure all reagents are prepared according to the protocol and have not expired. Some reagents, like OPA, are light-sensitive and should be freshly prepared.[6][7]

  • Suboptimal pH of the Assay Buffer: The pH of your buffer can significantly impact the reaction. For instance, OPA assays are typically performed at a pH between 9 and 11.5.[7] Verify the pH of your final reaction mixture.

  • Incompatible Buffer Components: Some buffer components can interfere with the assay chemistry. For example, buffers containing primary amines, such as Tris, will interfere with the OPA assay and should be avoided.[3] Phosphate buffers can sometimes cause precipitation of reagents or interfere with mass spectrometry if used downstream.[8]

  • Peptide Degradation: If the peptide stock solution has been stored improperly (e.g., repeated freeze-thaw cycles, wrong pH), it may have degraded.[1][2] Consider preparing a fresh solution from lyophilized peptide. In cell-based assays, peptides can be degraded by proteases secreted by cells.[9][10]

  • Insufficient Incubation Time or Temperature: Ensure that the assay is incubated for the recommended time and at the correct temperature to allow for complete color or fluorescence development.[4][5]

Issue 2: High Background Signal

Q: My blank wells show a high signal, leading to a poor signal-to-noise ratio. How can I reduce the background?

A: High background can obscure your results and is often due to contamination or non-specific reactions.

  • Contaminated Reagents or Buffers: Use high-purity water and reagents to prepare your buffers. Contamination with primary amines can be a significant issue in OPA assays.[3]

  • Interfering Substances in the Sample: If your sample is in a complex matrix, such as cell culture media, components of the media may be reacting with the assay reagents. It is crucial to include a proper blank that contains all sample components except for the this compound peptide.

  • Insufficient Washing (for plate-based assays): In plate-based assays like ELISA, insufficient washing can leave behind unbound reagents that contribute to the background signal.

Issue 3: Poor Reproducibility or High Variability Between Replicates

Q: I am observing significant variation between my replicate measurements. What could be causing this?

A: High variability can make your data unreliable. The following are common culprits:

  • Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques, especially when working with small volumes.

  • Incomplete Solubilization or Precipitation of Peptide: Visually inspect your peptide solutions to ensure complete dissolution. If the peptide is precipitating out of solution in the assay buffer, this will lead to inconsistent concentrations. Test the solubility of this compound in your chosen buffer at the desired concentration.

  • Temperature or Incubation Time Inconsistencies: Ensure all samples and standards are incubated for the same amount of time and at a constant temperature. In microplates, "edge effects" can occur where wells on the edge of the plate experience different temperature conditions.

  • Assay Drift: If there is a significant delay between the processing of the first and last samples, this can lead to drift in the signal, especially for kinetic assays or if the color/fluorescence is not stable over time.

Data on Buffer Conditions

The choice of buffer and its properties can significantly influence the outcome of your this compound assay. Below are tables summarizing the expected impact of different buffer conditions.

Table 1: Impact of pH on Assay Performance

pH LevelExpected Impact on this compound Stability & Assay PerformanceRecommendations
Acidic (pH < 5) Generally stable, but extreme acidic conditions can lead to hydrolysis of peptide bonds over time.Suitable for storage, but may not be optimal for all assay chemistries.
Neutral (pH 6-7.5) Optimal range for peptide stability.[1]Recommended for sample preparation and storage. Adjust to assay-specific pH just before analysis.
Alkaline (pH > 8) Increased risk of deamidation and other degradation pathways.[2]Often required for the chemistry of certain assays (e.g., OPA), but prolonged exposure should be minimized.

Table 2: Influence of Ionic Strength on Assay Signal

Ionic StrengthPotential Effect on AssayConsiderations
Low May lead to increased non-specific binding of the peptide to surfaces. In some chromatographic methods, low ionic strength can result in poorer peak shapes.[11]May be suitable for some fluorescence assays where high salt concentrations cause quenching.
Physiological (~150 mM NaCl) Generally a good starting point for most biochemical assays to mimic in vivo conditions.Balances solubility and minimizes non-specific interactions.
High Can cause "salting out" or precipitation of the peptide. May also lead to ion suppression in mass spectrometry.[8] In fluorescence assays, high salt can quench the signal.Generally, avoid excessively high salt concentrations unless specifically required by the assay protocol.

Table 3: Comparison of Common Buffer Systems

Buffer SystemTypical pH RangeAdvantagesDisadvantages
Phosphate (e.g., PBS) 5.8 - 8.0[12]Mimics physiological conditions, good buffering capacity in the neutral range.Can precipitate with divalent cations (e.g., Ca2+, Mg2+).[13] May interfere with some enzyme assays and mass spectrometry.[8]
Tris 7.0 - 9.0[12]Good buffering capacity in the slightly alkaline range.Contains a primary amine, making it incompatible with OPA and other amine-reactive assays.[3] Temperature-dependent pH.
HEPES 6.8 - 8.2Zwitterionic buffer with low metal ion binding.[13]More expensive than phosphate or Tris buffers.
Bicarbonate/Carbonate 9.2 - 10.8Often used for assays requiring a high pH, such as the OPA assay.pH can be sensitive to CO2 from the atmosphere.

Experimental Protocols

Protocol 1: Modified Bicinchoninic Acid (BCA) Assay for Peptides

This protocol is adapted for the quantification of peptides, which may show variability in standard BCA assays.

  • Reagent Preparation:

    • Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[4][5]

  • Standard Preparation:

    • Prepare a stock solution of a standard peptide (ideally this compound if available, or a similar small peptide) at 1 mg/mL in your assay buffer.

    • Create a series of dilutions from the stock solution ranging from 25 µg/mL to 1000 µg/mL.

  • Sample Pre-treatment (Optional but Recommended):

    • To reduce inter-peptide variation, you can pre-treat your samples and standards. Add an equal volume of 0.2 M NaOH containing 2% (w/v) SDS to your sample.

    • Heat at 95°C for 5 minutes.

    • Allow to cool to room temperature.

  • Assay Procedure (Microplate Format):

    • Pipette 25 µL of each standard and unknown sample into a 96-well microplate in triplicate.

    • Add 200 µL of the BCA Working Reagent to each well.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Cover the plate and incubate at 37°C for 30 minutes.[4][5]

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank from all standard and sample readings.

    • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

    • Determine the concentration of your this compound samples from the standard curve.

Protocol 2: o-Phthalaldehyde (OPA) Fluorescence Assay

This assay is highly sensitive and specific for primary amines.

  • Reagent Preparation:

    • Carbonate Buffer (100 mM, pH 9.5): Prepare a solution of sodium carbonate and adjust the pH to 9.5.

    • OPA Reagent: This should be freshly prepared. A typical formulation involves dissolving OPA in a suitable buffer (like the carbonate buffer) and adding a thiol, such as 2-mercaptoethanol.[7]

  • Standard Preparation:

    • Prepare a stock solution of a standard (e.g., acetyl-lysine or your peptide of interest) at a known concentration in the carbonate buffer.

    • Prepare serial dilutions of the standard in the carbonate buffer to generate a standard curve (e.g., in the range of 1 µg/mL to 50 µg/mL).

  • Assay Procedure (Microplate Format):

    • Pipette 100 µL of each standard and sample into the wells of a black 96-well microplate.

    • Add 100 µL of the freshly prepared OPA reagent to each well.

    • Incubate at room temperature for approximately 2-5 minutes, protected from light. The reaction is rapid.[7]

    • Measure the fluorescence using a microplate reader with excitation at ~340 nm and emission at ~455 nm.[3]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence of the standards against their concentrations to create a standard curve.

    • Calculate the concentration of this compound in your samples based on the standard curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Assays start Start: Unexpected Assay Result check_signal Low or No Signal? start->check_signal check_background High Background? check_signal->check_background No reagents Check Reagents: - Expired? - Prepared correctly? - Stored properly? check_signal->reagents Yes check_variability High Variability? check_background->check_variability No contamination Check for Contamination: - Reagents/water purity? - Amine contamination in OPA assay? check_background->contamination Yes pipetting Review Technique: - Calibrated pipettes? - Consistent handling? check_variability->pipetting Yes end End: Optimized Assay check_variability->end No buffer Check Buffer: - Correct pH for assay? - Incompatible components (e.g., Tris in OPA)? reagents->buffer peptide Check Peptide: - Degraded? - Correct concentration? buffer->peptide protocol Check Protocol: - Correct incubation time/temp? peptide->protocol protocol->end blank Review Blank: - Does it match sample matrix? contamination->blank blank->end solubility Check Peptide Solubility: - Precipitate visible? - Test in assay buffer. pipetting->solubility environment Check Environment: - Stable temperature? - Avoid edge effects? solubility->environment environment->end

Caption: A troubleshooting decision tree for this compound assays.

Assay_Principle General Principle of Amine-Reactive Fluorescence Assay (OPA) cluster_reactants Reactants cluster_process Reaction cluster_detection Detection PheGlyGly This compound (Primary Amine) Reaction Formation of Fluorescent Isoindole Derivative PheGlyGly->Reaction OPA o-Phthalaldehyde (OPA) + Thiol OPA->Reaction Excitation Excite at ~340nm Reaction->Excitation Emission Measure Emission at ~455nm Excitation->Emission Signal Fluorescence Signal (Proportional to Concentration) Emission->Signal

Caption: The chemical principle of the OPA fluorescence assay.

Logical_Relationships Logical Relationships in Buffer Optimization Buffer Buffer Choice pH pH Buffer->pH IonicStrength Ionic Strength Buffer->IonicStrength BufferType Buffer Type (e.g., Phosphate, Tris) Buffer->BufferType PeptideStability Peptide Stability (Hydrolysis, Deamidation) pH->PeptideStability AssayChemistry Assay Chemistry (Reaction Efficiency) pH->AssayChemistry IonicStrength->AssayChemistry Solubility Peptide Solubility (Aggregation) IonicStrength->Solubility BufferType->AssayChemistry AssayOutcome Assay Outcome (Accuracy, Sensitivity, Reproducibility) PeptideStability->AssayOutcome AssayChemistry->AssayOutcome Solubility->AssayOutcome

References

Technical Support Center: Minimizing Aggregation of Phe-Gly-Gly in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aggregation of the tripeptide Phenylalanine-Glycine-Glycine (Phe-Gly-Gly) in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide aggregating and precipitating out of solution?

A1: The aggregation of this compound is primarily driven by the hydrophobic nature of the Phenylalanine (Phe) residue. The aromatic side chain of Phenylalanine promotes self-association through hydrophobic and π-π stacking interactions, leading to the formation of insoluble aggregates. This process is highly dependent on the solution conditions.

Q2: What is the isoelectric point (pI) of this compound and why is it important?

  • Estimated pKa of N-terminal amine (Phe): ~9.13 - 9.24[1][2][3]

  • Estimated pKa of C-terminal carboxyl (Gly): ~2.34 - 2.35[3][4][5][6]

Based on these values, the estimated pI of this compound is approximately 5.74 - 5.80 . It is crucial to work at a pH at least 1-2 units away from this estimated pI to maintain the solubility of the peptide.

Q3: How does the concentration of this compound affect its aggregation?

A3: Higher concentrations of this compound increase the likelihood of intermolecular interactions, thereby promoting aggregation. If you are observing aggregation, one of the first troubleshooting steps is to try working with a more dilute solution.

Q4: Can temperature changes influence the aggregation of my this compound solution?

A4: Yes, temperature can have a significant impact. While moderate heating can sometimes aid in the initial dissolution of the peptide, prolonged exposure to elevated temperatures can increase molecular motion and strengthen hydrophobic interactions, which can accelerate the rate of aggregation.[7] For long-term storage, it is generally recommended to store peptide solutions at low temperatures (e.g., 4°C or frozen at -20°C or -80°C) to minimize aggregation.

Troubleshooting Guides

Guide 1: My lyophilized this compound powder will not dissolve.

This is a common issue and can often be resolved by selecting the appropriate solvent and dissolution technique.

Problem Potential Cause Suggested Solution
Powder does not dissolve in water or buffer.The pH of the solvent is close to the peptide's isoelectric point (pI).Adjust the pH of your buffer to be at least 1-2 units above or below the estimated pI of ~5.74. For this basic peptide, an acidic buffer (pH 3-4) is a good starting point.
The peptide is highly hydrophobic.First, attempt to dissolve the peptide in a small amount of an organic co-solvent like DMSO, DMF, or acetonitrile. Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.[8][9][10]
Aggregates are already present in the lyophilized powder.Gentle sonication in a water bath for short periods (e.g., 3 x 15 seconds) can help to break up small, pre-formed aggregates and facilitate dissolution.
Guide 2: My this compound solution becomes cloudy or forms a precipitate over time.

This indicates that the peptide is aggregating in solution. The following strategies can help to maintain its solubility.

Problem Potential Cause Suggested Solution
Cloudiness appears after storage.The peptide concentration is too high for the current buffer conditions.Decrease the working concentration of the peptide.
The pH of the solution is drifting towards the pI.Ensure your buffer has sufficient buffering capacity to maintain a stable pH. Consider using a buffer with a pKa further from the solution pH.
Sub-optimal storage temperature.Store the peptide solution at 4°C for short-term storage or aliquot and freeze at -20°C or -80°C for long-term storage to reduce molecular motion and aggregation kinetics.
Increased ionic strength is promoting hydrophobic interactions.While counterintuitive, for some peptides, high salt concentrations can enhance hydrophobic interactions and lead to "salting out".[11] Try reducing the salt concentration of your buffer. Conversely, for charged peptides, moderate ionic strength can sometimes shield charges and prevent aggregation.[11] Experiment with a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal condition.

Strategies for Minimizing Aggregation

pH Optimization

The most critical factor in preventing this compound aggregation is to control the pH of the solution.

pH Optimization Strategy for this compound cluster_pH_Scale pH Scale cluster_Charge Net Peptide Charge cluster_Solubility Solubility & Aggregation pI pI ~5.7 Basic Neutral Neutral (0) pI->Neutral Acidic Positive Positive (+) Acidic->Positive Negative Negative (-) Basic->Negative High_Sol_Acidic High Solubility Low Aggregation Positive->High_Sol_Acidic Low_Sol Low Solubility High Aggregation Neutral->Low_Sol High_Sol_Basic High Solubility Low Aggregation Negative->High_Sol_Basic

Caption: Relationship between pH, net charge, and solubility of this compound.

Use of Excipients

Certain additives, known as excipients, can be included in the formulation to stabilize the peptide and prevent aggregation.

Excipient Mechanism of Action Typical Concentration
Arginine Acts as a "chemical chaperone" by suppressing protein-protein interactions and can interact with aromatic residues, thereby masking hydrophobic surfaces.[12][13][14]50-500 mM
Trehalose A disaccharide that stabilizes the native conformation of peptides and can inhibit the formation of both fibrillar and oligomeric aggregates.[15][16][17][18][19]100-500 mM
Glycine Can act as a general stabilizer for proteins and peptides.100-300 mM
Organic Co-solvents (e.g., Ethanol, Glycerol) Can improve the solubility of hydrophobic peptides by reducing the polarity of the solvent.[9][20]5-20% (v/v)
Control of Ionic Strength

The salt concentration of the buffer can influence the solubility of this compound. High ionic strength can sometimes enhance hydrophobic interactions, leading to aggregation.[11] It is recommended to empirically determine the optimal ionic strength for your specific application by testing a range of salt concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a systematic approach to dissolving this compound while minimizing aggregation.

This compound Dissolution Workflow start Start: Lyophilized this compound step1 Step 1: Initial Dissolution Attempt to dissolve in a small volume of acidic buffer (e.g., 10 mM Acetate, pH 4.0). start->step1 check1 Is it fully dissolved? step1->check1 step2 Step 2: Co-solvent Addition If not fully dissolved, add a minimal amount of DMSO (e.g., 1-5% of final volume) and vortex. check1->step2 No step4 Step 4: Dilution Slowly add the acidic buffer to the desired final concentration while vortexing. check1->step4 Yes check2 Is it fully dissolved? step2->check2 step3 Step 3: Gentle Sonication If still not dissolved, sonicate in a water bath for 3 x 15-second intervals. check2->step3 No check2->step4 Yes check3 Is it fully dissolved? step3->check3 check3->step4 Yes end End: Clarified this compound Stock Solution check3->end No (Consider alternative solvents or lower concentration) step5 Step 5: Filtration Filter the solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates. step4->step5 step5->end

Caption: A stepwise workflow for dissolving lyophilized this compound.

Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution and is highly sensitive to the formation of small oligomers and larger aggregates.[20][21][22][23][24]

  • Sample Preparation: Prepare your this compound solution in the desired buffer and filter it through a 0.22 µm syringe filter directly into a clean DLS cuvette.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature.

  • Measurement: Place the cuvette in the instrument and initiate the measurement. Collect data at regular time intervals to monitor changes in the particle size distribution.

  • Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh and/or PDI over time is indicative of aggregation.

Protocol 3: Quantifying Soluble this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used to separate and quantify the amount of soluble, monomeric this compound in a sample.

  • Sample Preparation: At various time points, take an aliquot of your this compound solution and centrifuge it at high speed (e.g., 14,000 x g for 15 minutes) to pellet any insoluble aggregates.

  • Supernatant Analysis: Carefully collect the supernatant and inject a known volume onto an RP-HPLC system equipped with a C18 column.

  • Elution: Use a gradient of an appropriate mobile phase (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) to elute the peptide.

  • Quantification: Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 254 nm) and determine the peak area corresponding to the monomeric this compound. A decrease in the peak area over time indicates a loss of soluble peptide due to aggregation.

Protocol 4: Detecting Fibrillar Aggregates with Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrillar aggregates.[25][26][27][28][29]

  • Reagent Preparation: Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup: In a 96-well black plate, mix your this compound sample with the ThT solution. Include appropriate controls (buffer only, ThT only, and a known amyloid-forming peptide as a positive control).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.

  • Data Interpretation: A significant increase in fluorescence intensity in the presence of this compound compared to the controls suggests the formation of β-sheet-rich, amyloid-like aggregates.

By utilizing these FAQs, troubleshooting guides, and experimental protocols, researchers can better understand and control the aggregation of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Enhancing Cellular Uptake of Phe-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the cellular uptake of the tripeptide Phenylalanine-Glycine-Glycine (Phe-Gly-Gly).

FAQs: General Questions

Q1: What is the primary mechanism for the cellular uptake of small peptides like this compound?

The primary pathway for the cellular uptake of di- and tripeptides is facilitated by proton-coupled oligopeptide transporters, PEPT1 and PEPT2, which are members of the solute carrier family 15 (SLC15). These transporters use the electrochemical proton gradient across the cell membrane to drive the uptake of peptides into the cell. PEPT1 is typically a high-capacity, low-affinity transporter found predominantly in the intestine, while PEPT2 is a low-capacity, high-affinity transporter primarily located in the kidneys. The transport process is electrogenic, involving the co-transport of protons, which results in a net positive charge moving into the cell.

Q2: Why might the cellular uptake of this compound be inefficient?

The inherent hydrophilicity of peptides like this compound can limit their ability to passively diffuse across the lipid-rich cell membrane. Efficient uptake is therefore highly dependent on the expression and activity of peptide transporters like PEPT1. If the target cells have low PEPT1 expression or if the experimental conditions are not optimal for PEPT1 function (e.g., incorrect pH), uptake will be limited. Additionally, peptide degradation by extracellular proteases can reduce the amount of intact this compound available for uptake.

Q3: What are the main strategies to enhance the cellular uptake of this compound?

There are three principal strategies to improve the cellular penetration of hydrophilic peptides:

  • Carrier Systems: Encapsulating this compound in delivery vehicles such as liposomes or nanoparticles can protect it from degradation and facilitate its entry into cells.

  • Chemical Modifications & Conjugation: Conjugating this compound to a cell-penetrating peptide (CPP) can significantly enhance its uptake. CPPs are short peptides that can traverse the cell membrane and deliver conjugated cargo molecules inside.

  • Optimizing Transporter Activity: For PEPT1-mediated uptake, optimizing experimental conditions, such as maintaining an acidic pH in the extracellular medium, can enhance transporter activity.

Troubleshooting Guide

Issue 1: Low or undetectable intracellular concentration of this compound.

Possible Cause Troubleshooting Suggestion
Low intrinsic cell permeability Implement an uptake enhancement strategy such as liposomal encapsulation or conjugation to a cell-penetrating peptide (CPP).
Peptide degradation Use freshly prepared this compound solutions for each experiment. If degradation is suspected, consider using protease inhibitors in the experimental medium.
Suboptimal transporter activity (PEPT1) Ensure the pH of the uptake buffer is acidic (e.g., pH 6.0) to favor the proton-coupled transport mechanism of PEPT1.
Low expression of PEPT1 in the cell line Verify the expression of PEPT1 in your chosen cell line using techniques like RT-PCR or Western blotting. Consider using a cell line known to express high levels of PEPT1, such as Caco-2 cells.
Inaccurate quantification method Use a sensitive and validated method for quantifying intracellular peptide concentration, such as LC-MS/MS or a fluorescently labeled this compound analog.

Issue 2: High variability in uptake results between experiments.

Possible Cause Troubleshooting Suggestion
Inconsistent cell conditions Ensure cells are healthy, within a consistent passage number range, and at a similar confluency for all experiments.
Variations in incubation time or temperature Strictly control incubation times and maintain a constant temperature (typically 37°C) across all replicates and experiments.
Repeated freeze-thaw cycles of stock solutions Prepare single-use aliquots of your this compound stock solution to avoid degradation from repeated freeze-thaw cycles.

Issue 3: Observed cytotoxicity after applying enhancement strategies.

Possible Cause Troubleshooting Suggestion
High concentration of this compound or delivery vehicle Perform a dose-response experiment to determine the optimal, non-toxic concentration of your this compound formulation.
Toxicity of the cell-penetrating peptide (CPP) If using a CPP, conduct a cytotoxicity assay (e.g., MTT or LDH assay) for the CPP alone to determine its toxicity profile in your cell line.
Instability of the formulation Characterize the stability of your liposomal or nanoparticle formulation to ensure it is not degrading into toxic components under experimental conditions.

Quantitative Data for Peptide Uptake Enhancement Strategies

Table 1: Liposomal Encapsulation Efficiency for Hydrophilic Peptides

Peptide/MoleculeLiposome CompositionEncapsulation Efficiency (%)Reference
Fluorescent PeptidePC/CAP/DOPE46%
CSF PeptideAnionic Liposomes~20-30%
Epigallocatechin-3-gallate (EGCG)Anionic Liposomes with MgCl2100%
Bovine Serum Albumin (BSA)DPPCUp to 98%

Table 2: Kinetic Parameters of PEPT1 for Various Substrates

SubstrateCell System/ModelKm (mM)Vmax (nmol/mg protein/min)Reference
Gly-SarCaco-2 cells0.7 - 2.40.84 - 2.1
Gly-SarOocytes expressing PEPT10.5 - 1.5Not specified
fMet-Leu-PheMouse jejunal perfusions1.6Not specified

Experimental Protocols

Protocol 1: General Peptide Uptake Assay

This protocol describes a general method for quantifying the cellular uptake of a peptide.

  • Cell Preparation: Seed adherent cells in 24-well plates and grow until they reach confluence.

  • Uptake Buffer Preparation: Prepare an uptake buffer, such as Hanks' Balanced Salt Solution (HBSS), and adjust the pH to 6.0 to optimize PEPT1 transporter activity.

  • Initiation of Uptake:

    • Wash the cells twice with the pre-warmed uptake buffer.

    • Add the uptake buffer containing various concentrations of your test peptide (e.g., fluorescently labeled this compound).

  • Incubation: Incubate the cells for a predetermined time (e.g., 10-30 minutes) at 37°C. This incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Remove the uptake solution.

    • Rapidly wash the cells three times with ice-cold uptake buffer to halt the transport process and remove any unbound peptide.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Quantify the amount of internalized peptide using an appropriate method (e.g., fluorescence measurement for labeled peptides or LC-MS/MS for unlabeled peptides).

    • Determine the total protein content of the cell lysate using a protein assay (e.g., BCA assay) for normalization.

  • Data Analysis: Normalize the amount of internalized peptide to the total protein content. Kinetic parameters like Km and Vmax can be determined by plotting the initial uptake rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Competitive Inhibition Assay

This assay helps determine if this compound is a substrate for a specific transporter like PEPT1.

  • Follow the Peptide Uptake Assay protocol as described above.

  • In the "Initiation of Uptake" step, add a fixed concentration of a known, labeled substrate of the transporter (e.g., radiolabeled Gly-Sar for PEPT1) along with varying concentrations of the unlabeled test compound (this compound).

  • Quantify the uptake of the labeled substrate. A decrease in the uptake of the labeled substrate in the presence of this compound indicates competition for the same transporter.

  • Data Analysis: The inhibition constant (Ki) can be calculated from the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the labeled substrate's uptake).

Visualizations

Validation & Comparative

Validating the Biological Activity of Synthetic Phe-Gly-Gly: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic tripeptide Phenylalanine-Glycine-Glycine (Phe-Gly-Gly) is a simple peptide whose specific biological activities are not yet extensively documented in scientific literature. However, by examining its constituent amino acids and comparing it to structurally similar peptides, we can infer potential biological roles and propose a framework for experimental validation. This guide provides a comparative analysis of this compound against its individual amino acid components and a functionally characterized, structurally related tripeptide, Phenylalanine-Glutamate-Glycine (Phe-Glu-Gly). We present detailed experimental protocols for validating the inferred activities of synthetic this compound, including cell viability, anti-inflammatory, and enzymatic stability assays.

Introduction to this compound

This compound is a tripeptide composed of L-phenylalanine and two glycine residues.[1] While specific biological functions are not well-defined, its components suggest potential roles in neurotransmission and metabolic processes. Phenylalanine is an essential amino acid and a precursor for neurotransmitters like dopamine and norepinephrine.[2][3] Glycine itself acts as a neurotransmitter and has been shown to possess cytoprotective, anti-inflammatory, and immunomodulatory properties.[4][5] Given the lack of direct data, this guide will infer potential activities and provide methodologies for their validation.

Comparative Analysis

To understand the potential bioactivity of this compound, we compare it with its constituent amino acids and a related tripeptide with known activity.

Table 1: Comparative Overview of this compound and Related Molecules

MoleculeKnown/Inferred Biological ActivityRationale for Comparison
This compound Inferred: Neuroprotective, Anti-inflammatory, Metabolic regulatorThe focus of this guide; activities are predicted based on its components and structural similarity to active peptides.
L-Phenylalanine Precursor to neurotransmitters (dopamine, norepinephrine), involved in protein synthesis.[2][3]The N-terminal amino acid of this compound, likely contributing to its potential neurological effects.
Glycine Neurotransmitter (inhibitory), anti-inflammatory, cytoprotective, precursor for key metabolites.[4][5]The C-terminal dipeptide of this compound, suggesting potential for similar biological activities.
Phe-Glu-Gly (feG) Neuroprotective, reduces leukocyte infiltration and oxidative damage in spinal cord injury.A structurally similar tripeptide with demonstrated biological activity, providing a functional benchmark.
Phe-Gly (dipeptide) Primarily studied as a metabolite.[4]A substructure of this compound, its lack of significant reported activity is noteworthy.
Gly-Gly (dipeptide) Generally considered a simple dipeptide with limited specific biological activity outside of metabolic pathways.[6]The C-terminal portion of this compound.

Inferred Biological Activities and Validation Protocols

Based on the comparative analysis, we propose that synthetic this compound may exhibit neuroprotective and anti-inflammatory activities. Below are detailed protocols to validate these hypotheses.

Neuroprotective Activity

The presence of phenylalanine and the neuroprotective effects of the similar tripeptide Phe-Glu-Gly suggest that this compound could protect neuronal cells from damage.[7]

This protocol assesses the ability of synthetic this compound to protect neuronal cells from excitotoxicity.

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.[8]

  • Treatment: Replace the medium with fresh medium containing various concentrations of synthetic this compound (e.g., 1 µM, 10 µM, 100 µM) and incubate for 1 hour.

  • Induce Excitotoxicity: Add an excitotoxic agent (e.g., glutamate or NMDA) to the wells (except for the control wells) and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage relative to the untreated control cells.[8]

Table 2: Hypothetical Data for Neuroprotective Assay

TreatmentConcentrationCell Viability (%)
Control-100
Glutamate10 mM50
This compound + Glutamate1 µM60
This compound + Glutamate10 µM75
This compound + Glutamate100 µM85
Phe-Glu-Gly + Glutamate100 µM88
Anti-Inflammatory Activity

The glycine residues in this compound suggest potential anti-inflammatory effects. This can be tested by measuring the inhibition of pro-inflammatory cytokine production in immune cells.

This protocol measures the effect of synthetic this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Seed a macrophage cell line (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with different concentrations of synthetic this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the concentration of TNF-α in each sample.

Table 3: Hypothetical Data for Anti-Inflammatory Assay

TreatmentConcentrationTNF-α Concentration (pg/mL)
Control-< 10
LPS1 µg/mL500
This compound + LPS10 µM400
This compound + LPS50 µM250
This compound + LPS100 µM150
Dexamethasone + LPS10 µM50
Enzymatic Stability

The in vivo efficacy of a peptide is often limited by its degradation by proteases.[11] An in vitro stability assay can predict its half-life in a biological environment.

This protocol assesses the stability of synthetic this compound in human serum.

  • Sample Preparation: Prepare a solution of synthetic this compound in human serum at a final concentration of 100 µM.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.[12]

  • Protein Precipitation: Stop the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile) and centrifuge to pellet the precipitated proteins.[11]

  • LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact this compound remaining.[13]

  • Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point to determine the degradation rate and half-life.[12]

Table 4: Hypothetical Data for Enzymatic Stability Assay

Time (hours)This compound Remaining (%)
0100
185
450
820
24< 5

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and experimental procedures can aid in understanding the validation process.

G cluster_0 Inferred Neuroprotective Pathway for this compound PheGlyGly This compound NeuronalCell Neuronal Cell PheGlyGly->NeuronalCell Acts on CellDeath Neuronal Cell Death NeuronalCell->CellDeath Leads to Survival Increased Neuronal Survival NeuronalCell->Survival Promotes Excitotoxicity Excitotoxic Insult (e.g., Glutamate) Excitotoxicity->NeuronalCell Induces

Caption: Inferred neuroprotective signaling of this compound.

G cluster_1 Workflow for Cell Viability (MTT) Assay Start Seed Neuronal Cells Treat Treat with This compound Start->Treat Induce Induce Excitotoxicity Treat->Induce MTT Add MTT Reagent Induce->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read

Caption: Experimental workflow for the MTT-based cell viability assay.

G cluster_2 Workflow for Peptide Degradation Assay Incubate Incubate Peptide in Serum Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Protein Precipitation Sample->Precipitate Analyze LC-MS Analysis Precipitate->Analyze Quantify Quantify Remaining Peptide Analyze->Quantify

Caption: Workflow for assessing the enzymatic stability of this compound.

Conclusion

While direct experimental evidence for the biological activity of synthetic this compound is currently lacking, a comparative analysis of its constituent amino acids and structurally similar peptides suggests potential neuroprotective and anti-inflammatory roles. The experimental protocols detailed in this guide provide a clear path for researchers to validate these inferred activities. The provided workflows and hypothetical data tables serve as a template for designing and interpreting these validation studies. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial in elucidating its full therapeutic potential.

References

comparative analysis of Phe-Gly-Gly with other tripeptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Phe-Gly-Gly with Other Biologically Active Tripeptides

This guide provides a comparative analysis of the tripeptide Phenylalanyl-Glycyl-Glycine (this compound) against other well-characterized tripeptides, namely Arginyl-Glycyl-Aspartic Acid (RGD) and Glycyl-L-Histidyl-L-Lysine (GHK). The objective is to evaluate their performance based on available experimental data, focusing on physicochemical properties, biological activity, stability, and permeability. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and pathway visualizations to support further investigation.

Physicochemical Properties

Tripeptides are small molecules, a characteristic that can facilitate easier synthesis and potential for diffusion across biological barriers compared to larger peptides.[1] Their specific amino acid sequence, however, dictates their fundamental physicochemical properties, which in turn influence their biological interactions and therapeutic potential.

PropertyThis compoundArg-Gly-Asp (RGD)Gly-His-Lys (GHK)
Molecular Formula C₁₃H₁₇N₃O₄[2]C₁₂H₂₂N₆O₆[3]C₁₄H₂₄N₆O₄
Molecular Weight 279.29 g/mol [2]346.34 g/mol [3]340.38 g/mol
IUPAC Name 2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid[2](2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid[3](2S)-2-amino-6-[[2-[[2-(1H-imidazol-4-yl)acetyl]amino]acetyl]amino]hexanoic acid
Appearance White to off-white powderSolidSolid
Key Residues Phenylalanine, GlycineArginine, Glycine, Aspartic AcidGlycine, Histidine, Lysine

Biological Activity and Applications

The biological function of a tripeptide is intrinsically linked to its sequence, which allows for specific interactions with cellular receptors and proteins. While this compound is primarily utilized as a synthetic building block, RGD and GHK are known for their significant and distinct biological activities.[4][5][6]

TripeptidePrimary Biological ActivityKey Applications
This compound Primarily used as a synthetic peptide building block or linker in drug development and biochemical research.[5][7][8]Peptide synthesis, targeted drug delivery systems, biochemical assays.[5][7]
Arg-Gly-Asp (RGD) Acts as a cell adhesion motif by binding to integrin receptors on cell surfaces.[3][4] This interaction is crucial for cell adhesion, migration, proliferation, and survival.[9]Cancer therapy (targeting tumors), tissue engineering (enhancing cell attachment to biomaterials), drug delivery, and as an inhibitor of platelet aggregation.[4][10]
Gly-His-Lys (GHK) Exhibits wound healing, anti-inflammatory, and regenerative properties.[6][11] It often forms a complex with copper (GHK-Cu) to exert its effects, stimulating collagen and glycosaminoglycan synthesis.[6][12]Cosmetics (skin regeneration, anti-aging), wound healing, hair growth stimulation, and tissue repair.[6][13][14]

Performance Metrics: Stability and Permeability

For any peptide to be therapeutically effective, particularly when administered systemically, it must exhibit sufficient stability in biological fluids and the ability to permeate biological membranes to reach its target.

Enzymatic Stability
PeptideKnown Stability Characteristics
This compound Data not readily available.
Arg-Gly-Asp (RGD) Linear RGD has low stability; cyclic RGD peptides show increased stability and potency.[3][19]
Gly-His-Lys (GHK) Generally considered stable, especially when complexed with copper.[20]
Gly-Pro-Hyp Stable in gastrointestinal fluid and rat plasma for at least 2 hours.[16][17][18]
Intestinal Permeability

Oral bioavailability of peptides is often limited by poor permeability across the intestinal epithelium. The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption.[21][22] This assay measures the apparent permeability coefficient (Papp) across a monolayer of Caco-2 cells.

PeptidePermeability (Papp)Assay Conditions
This compound Data not readily available.-
Gly-Pro-Hyp Transported across intestinal cell monolayers.[16][17][18]Caco-2 cell model.

Experimental Protocols

To facilitate the direct comparison of this compound with other tripeptides, standardized experimental protocols are essential.

Protocol 1: In Vitro Peptide Stability in Plasma

This protocol assesses the enzymatic stability of a peptide in human plasma.[15][23]

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent like DMSO or water).

  • Human plasma (commercially sourced, anticoagulated).

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in acetonitrile).

  • HPLC or LC-MS system.

Procedure:

  • Preparation: Pre-warm an aliquot of human plasma to 37°C in a water bath.

  • Incubation: Spike the plasma with the test peptide to a final concentration of 10 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the peptide-plasma mixture.

  • Quenching: Immediately add the aliquot to a tube containing 200 µL of ice-cold quenching solution to precipitate plasma proteins and stop enzymatic reactions.[23]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[23]

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Calculation: Plot the percentage of intact peptide remaining versus time to determine the half-life (t½).

Protocol 2: Caco-2 Permeability Assay

This protocol determines the rate of transport of a compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[21][22][24]

Materials:

  • Caco-2 cells.

  • Transwell™ plate (e.g., 24-well).

  • Culture medium.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test peptide solution (e.g., 10 µM in transport buffer).[22]

  • LC-MS/MS system.

Procedure:

  • Cell Culture: Seed Caco-2 cells on a semipermeable membrane in a Transwell™ insert and culture for 18-22 days to allow them to differentiate and form a polarized monolayer.[24]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[22]

  • Assay Setup:

    • Wash the cell monolayer with pre-warmed transport buffer.

    • For apical-to-basolateral (A-B) permeability, add the test peptide solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For basolateral-to-apical (B-A) permeability, add the test peptide to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[22][24]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test peptide in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the peptide is a substrate for active efflux transporters.[24]

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.

Experimental_Workflows cluster_0 Protocol 1: Plasma Stability Assay cluster_1 Protocol 2: Caco-2 Permeability Assay P1_Start Spike Peptide into Plasma (37°C) P1_Time Incubate and Sample at Time Points P1_Start->P1_Time P1_Quench Quench with TCA to Precipitate Proteins P1_Time->P1_Quench P1_Spin Centrifuge to Pellet Proteins P1_Quench->P1_Spin P1_Analyze Analyze Supernatant by LC-MS P1_Spin->P1_Analyze P1_End Calculate Half-Life (t½) P1_Analyze->P1_End P2_Start Seed Caco-2 Cells on Transwell™ P2_Culture Culture for 21 Days to Differentiate P2_Start->P2_Culture P2_TEER Verify Monolayer Integrity (TEER) P2_Culture->P2_TEER P2_Add Add Peptide to Donor Compartment P2_TEER->P2_Add P2_Incubate Incubate for 2h at 37°C P2_Add->P2_Incubate P2_Sample Sample Donor and Receiver Compartments P2_Incubate->P2_Sample P2_Analyze Analyze Samples by LC-MS P2_Sample->P2_Analyze P2_End Calculate Papp and Efflux Ratio P2_Analyze->P2_End

Fig 1. Experimental workflows for peptide stability and permeability assays.

RGD_Signaling_Pathway RGD RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin binds FAK FAK (Focal Adhesion Kinase) Integrin->FAK activates PI3K PI3K FAK->PI3K MAPK MAPK/ERK Pathway FAK->MAPK Akt Akt PI3K->Akt CellularResponse Cell Adhesion Migration Proliferation Survival Akt->CellularResponse MAPK->CellularResponse

Fig 2. Simplified RGD-Integrin signaling cascade.[9]

GHK_Signaling_Pathway cluster_inflammation Anti-inflammatory Response cluster_remodeling Tissue Remodeling GHK GHK-Cu NFkB NF-κB Pathway GHK->NFkB inhibits p38 p38 MAPK GHK->p38 inhibits TGFb TGF-β Pathway GHK->TGFb activates MMPs Modulates MMPs/TIMPs GHK->MMPs Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines p38->Cytokines Collagen ↑ Collagen & GAGs Synthesis TGFb->Collagen Remodeling Wound Healing Skin Repair Collagen->Remodeling MMPs->Remodeling

Fig 3. Key signaling pathways modulated by GHK-Cu.[12][20]

Conclusion

This comparative analysis highlights the significant differences between this compound and the well-studied tripeptides RGD and GHK. While this compound serves as a valuable chemical entity in peptide synthesis, it currently lacks the body of evidence supporting specific biological activities that define RGD and GHK. RGD's role in cell adhesion via integrin binding makes it a cornerstone of research in oncology and biomaterials.[9][10] GHK, particularly as a copper complex, is a potent agent in tissue regeneration and cosmetic applications due to its influence on collagen synthesis and inflammatory pathways.[12][14]

For researchers investigating this compound for novel therapeutic applications, its performance must be benchmarked against these established tripeptides. The provided experimental protocols for plasma stability and Caco-2 permeability offer a standardized framework for such an evaluation. Future studies should aim to generate quantitative data on the stability, permeability, and specific biological targets of this compound to fully elucidate its potential relative to other tripeptides.

References

Confirming the Binding Affinity of Oligonucleotide Aptamers to Thrombin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the Thrombin Binding Aptamer (TBA) and its chemically modified analogues to its target protein, human α-thrombin. The included data, presented in a clear, tabular format, is supported by detailed experimental protocols for affinity determination. Visual diagrams illustrating the experimental workflow and the molecular interaction are also provided to facilitate a comprehensive understanding.

Data Presentation: Comparative Binding Affinities

The binding affinities of the Thrombin Binding Aptamer (TBA) and its modified versions to human α-thrombin were determined using biolayer interferometry. The equilibrium dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.[1]

Aptamer Sequence (5' to 3')ModificationKd (nM)Fold Improvement vs. Native TBA
GGTTGGTGTGGTTGGNative TBA25.11.0
GGTW GGTGTGGTTGGT4 substituted with W8.8~2.8
GGTTGGTGTGGW TGGT12 substituted with W11.2~2.2
GGTW GGTGTGGW TGGT4 and T12 substituted with W2.6~9.7

W represents the modified base 5-(indolyl-3-acetyl-3-amino-1-propenyl)-2′-deoxyuridine.[1]

Experimental Protocols: Biolayer Interferometry (BLI)

Biolayer interferometry is a label-free technology for measuring biomolecular interactions in real-time.[1]

Objective: To determine the equilibrium dissociation constant (Kd) of various aptamers to human α-thrombin.

Materials:

  • Human α-thrombin (target protein)

  • Biotinylated Thrombin Binding Aptamer (native and modified sequences)

  • Streptavidin (SA) biosensors

  • Kinetics Buffer (e.g., PBS with 0.02% Tween 20 and 0.1% BSA)

  • Biolayer interferometry system (e.g., Octet RED96)

Procedure:

  • Hydration: Hydrate the streptavidin biosensors in the kinetics buffer for at least 10 minutes prior to use.

  • Immobilization: Load the biotinylated aptamers onto the streptavidin biosensors. This is achieved by dipping the biosensors into wells containing the aptamer solution (e.g., 10 µg/mL in kinetics buffer) for a defined period (e.g., 300 seconds) to allow for stable capture.

  • Baseline: Establish a stable baseline by dipping the aptamer-loaded biosensors into wells containing only the kinetics buffer for 60-120 seconds.

  • Association: Transfer the biosensors to wells containing various concentrations of human α-thrombin (e.g., a serial dilution from 500 nM to 15.6 nM) in kinetics buffer. Monitor the association for a set time (e.g., 300 seconds) to observe the binding event.

  • Dissociation: Move the biosensors back to the wells containing only kinetics buffer and monitor the dissociation of the thrombin from the aptamers for a defined period (e.g., 600 seconds).

  • Data Analysis: The resulting sensorgrams (plots of binding response versus time) are analyzed using the instrument's software. By fitting the association and dissociation curves to a 1:1 binding model, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) are calculated.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Hydration Hydrate SA Biosensors Immobilization Immobilize Biotinylated Aptamer Hydration->Immobilization 10 min Baseline Establish Baseline (Kinetics Buffer) Immobilization->Baseline Load Association Associate with Thrombin Baseline->Association Measure Dissociation Dissociate in Kinetics Buffer Association->Dissociation Measure Data_Analysis Analyze Sensorgrams Dissociation->Data_Analysis Fit Curves Kd_Determination Determine Kd Data_Analysis->Kd_Determination Calculate thrombin_aptamer_interaction cluster_thrombin Human α-Thrombin cluster_aptamer Thrombin Binding Aptamer (TBA) Exosite_I Exosite I Active_Site Active Site Exosite_II Exosite II TBA G-Quadruplex Structure TBA->Exosite_I Binding & Inhibition

References

A Comparative Analysis of Phe-Gly-Gly and Phe-Ala-Gly in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tripeptides Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly) and Phenylalanyl-Alanyl-Glycine (Phe-Ala-Gly). While direct comparative studies on these specific tripeptides are limited in publicly available literature, this document synthesizes information from studies on related peptides and foundational principles of peptide biochemistry to infer their relative performance in biological systems. The comparison focuses on key parameters relevant to drug development and biological research, including metabolic stability, potential receptor interactions, and cellular transport.

Executive Summary

The substitution of a glycine residue with an alanine residue in a peptide backbone can significantly influence its conformational flexibility and susceptibility to enzymatic degradation. In the context of this compound versus Phe-Ala-Gly, it is hypothesized that Phe-Ala-Gly will exhibit greater metabolic stability due to the steric hindrance provided by the methyl group of alanine. This structural difference may also subtly influence receptor binding affinity and transport kinetics. This guide will delve into the theoretical and extrapolated experimental basis for these anticipated differences.

Data Presentation: Inferred Comparative Profile

The following table summarizes the expected differences in the physicochemical and biological properties of this compound and Phe-Ala-Gly based on general principles of peptide chemistry and data from analogous peptides.

PropertyThis compoundPhe-Ala-GlyRationale for Inferred Difference
Molecular Weight 279.29 g/mol [1]293.32 g/mol [2]The addition of a methyl group in alanine increases the molecular weight.
Metabolic Stability (Half-life) LowerHigherThe methyl side chain of alanine can provide steric hindrance to peptidases, potentially slowing the rate of enzymatic cleavage compared to the more flexible glycine residue. Studies on other peptides have shown that replacing glycine with alanine at internal positions can increase stability[3].
Receptor Binding Affinity Potentially LowerPotentially HigherThe reduced conformational flexibility of Phe-Ala-Gly may lead to a more defined structure that could fit more precisely into a receptor's binding pocket. However, this is highly dependent on the specific receptor.
Cellular Uptake (e.g., via PEPT1) EfficientEfficientBoth are small tripeptides and are likely substrates for peptide transporters like PEPT1, which has broad specificity for di- and tripeptides[2][4]. Minor differences in transport kinetics might exist due to the different side chains.

Experimental Protocols

To empirically determine the comparative performance of this compound and Phe-Ala-Gly, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay

Objective: To determine the half-life of this compound and Phe-Ala-Gly in the presence of biological matrices like human plasma or liver microsomes.

Materials:

  • This compound and Phe-Ala-Gly peptide standards

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Incubator (37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Prepare stock solutions of this compound and Phe-Ala-Gly in a suitable solvent (e.g., water or DMSO).

  • Incubate the peptides at a final concentration of 10 µM in pre-warmed human plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t½) of each peptide by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Receptor Binding Assay (Competitive Binding)

Objective: To compare the binding affinities of this compound and Phe-Ala-Gly for a target receptor (e.g., opioid receptors, for which some N-terminal Phe peptides show affinity).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand known to bind to the receptor (e.g., [³H]-DAMGO for mu-opioid receptor)

  • This compound and Phe-Ala-Gly

  • Binding buffer

  • Scintillation counter

Protocol:

  • In a 96-well plate, add increasing concentrations of the unlabeled competitor peptides (this compound or Phe-Ala-Gly).

  • Add a constant concentration of the radiolabeled ligand to each well.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Terminate the binding by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the IC50 values (concentration of competitor that inhibits 50% of specific binding) for each peptide and calculate the inhibition constant (Ki).

Cell-Based Signaling Assay

Objective: To assess the functional activity of this compound and Phe-Ala-Gly by measuring their ability to activate or inhibit a specific signaling pathway in a cellular context.

Materials:

  • A cell line expressing the target receptor and a reporter system (e.g., CRE-luciferase for GPCRs coupled to adenylyl cyclase).

  • This compound and Phe-Ala-Gly

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Plate the reporter cell line in a 96-well plate and grow to the desired confluency.

  • Treat the cells with increasing concentrations of this compound or Phe-Ala-Gly.

  • Include a known agonist or antagonist as a positive control.

  • Incubate for a period sufficient to induce a signaling response (e.g., 4-6 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values for each peptide.

Mandatory Visualizations

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide This compound or Phe-Ala-Gly Plasma Human Plasma (37°C) Peptide->Plasma Add Timepoints Time Points (0, 15, 30... min) Plasma->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC HalfLife Calculate Half-life (t½) HPLC->HalfLife

In Vitro Metabolic Stability Experimental Workflow.

Receptor_Binding_Pathway cluster_receptor Cell Membrane cluster_ligands Ligands Receptor Target Receptor Radioligand Radiolabeled Ligand Radioligand->Receptor Binds Peptide This compound or Phe-Ala-Gly Peptide->Receptor Competes for Binding

Competitive Receptor Binding Assay Principle.

Signaling_Pathway_Activation Peptide This compound or Phe-Ala-Gly Receptor Cell Surface Receptor Peptide->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Reporter_Gene Reporter Gene (e.g., Luciferase) Transcription_Factor->Reporter_Gene Induces Transcription Light_Output Measurable Signal (Light Output) Reporter_Gene->Light_Output Produces

Generalized Cell-Based Signaling Assay Workflow.

Conclusion

Based on fundamental principles of peptide chemistry, Phe-Ala-Gly is expected to exhibit greater metabolic stability than this compound. This predicted increase in stability could translate to a longer biological half-life, a desirable characteristic for therapeutic peptides. The impact on receptor binding and functional activity is less predictable and would be highly dependent on the specific biological target. The experimental protocols outlined in this guide provide a framework for the empirical validation of these hypotheses. Such studies are crucial for making informed decisions in the selection and optimization of peptide-based drug candidates.

References

A Comparative Guide to the Intestinal Permeability of Phenylalanine-Containing Tripeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the intestinal epithelial permeability of the tripeptide Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly) and a structurally similar alternative, Glycyl-Phenylalanyl-Glycine (Gly-Phe-Gly). The data presented herein is essential for researchers in drug development and peptide-based therapeutics seeking to understand the structure-permeability relationships of small peptides. The objective comparison is supported by established experimental protocols and a discussion on the importance of data validation through methods like k-fold cross-validation.

Data Presentation: Peptide Permeability in Caco-2 Cell Monolayers

The following table summarizes the apparent permeability coefficient (Papp) of this compound and Gly-Phe-Gly across Caco-2 cell monolayers, a widely accepted in vitro model for predicting human intestinal absorption.[1][2][3] The data is representative of typical results obtained in such assays.

PeptideSequenceMolecular Weight ( g/mol )Apparent Permeability (Papp) (cm/s)Classification
This compound L-Phenylalanyl-Glycyl-Glycine279.291.5 x 10-6Low to Moderate
Gly-Phe-Gly Glycyl-L-Phenylalanyl-Glycine279.290.8 x 10-6Low

Note: The presented Papp values are illustrative and can vary based on specific experimental conditions.[4]

Experimental Protocols

A detailed methodology for the Caco-2 cell permeability assay is provided below.

Caco-2 Cell Permeability Assay Protocol [1][2][5][6]

  • Cell Culture:

    • Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and non-essential amino acids.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For permeability assays, Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-30 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

    • TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²) to ensure the tightness of the cell junctions.[7]

    • Additionally, the permeability of a low-permeability marker, such as Lucifer Yellow, can be assessed.

  • Transport Experiment:

    • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test peptide (e.g., this compound) is dissolved in the transport buffer at a specified concentration.

    • For apical-to-basolateral (A-B) transport, the peptide solution is added to the apical side of the Transwell insert, and fresh buffer is added to the basolateral side.

    • For basolateral-to-apical (B-A) transport, the peptide solution is added to the basolateral side, and fresh buffer is added to the apical side.

    • The plates are incubated at 37°C with gentle agitation.

    • Samples are collected from the receiver compartment at predetermined time intervals.

  • Quantification and Papp Calculation:

    • The concentration of the peptide in the collected samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the donor compartment.

Mandatory Visualization: Cross-Validation Workflow

To ensure the robustness and generalizability of experimental findings, it is crucial to employ cross-validation techniques.[8][9] K-fold cross-validation is a standard method where the dataset is partitioned into 'k' subsets (folds). The model is trained on k-1 folds and tested on the remaining fold, with this process being repeated k times.[8][10]

K_Fold_Cross_Validation cluster_0 K-Fold Cross-Validation Process cluster_1 Iteration Loop (K times) start Full Experimental Dataset shuffle Shuffle Dataset start->shuffle split Split into K Folds shuffle->split train Select K-1 Folds for Training split->train Fold 1...K test Select 1 Fold for Testing split->test model Train Model train->model evaluate Evaluate Model (e.g., calculate Papp) test->evaluate model->evaluate results Store Evaluation Results evaluate->results average Average Results results->average After K iterations final_model Final Validated Performance average->final_model

Caption: K-Fold Cross-Validation Workflow for Experimental Data.

References

A Comparative Guide to the Enzymatic Cleavage of Phe-Gly-Gly and Gly-Phe-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic cleavage of two tripeptides, Phenylalanine-Glycine-Glycine (Phe-Gly-Gly) and Glycine-Phenylalanine-Lysine (Gly-Phe-Lys). Understanding the enzymatic lability of these peptides is crucial for their application in drug delivery, proteomics, and as tool compounds in biochemical assays.

Introduction

This compound and Gly-Phe-Lys are short peptides with distinct sequences that render them susceptible to cleavage by different classes of proteases. The presence of a bulky aromatic residue (Phenylalanine) in this compound makes it a prime substrate for chymotrypsin-like enzymes. In contrast, the composition of Gly-Phe-Lys, with a basic residue (Lysine) and its specific internal sequence, makes it a target for both trypsin-like enzymes and renal brush border peptidases.

Enzymatic Cleavage Profiles

This compound

The primary enzyme responsible for the cleavage of this compound is chymotrypsin . Chymotrypsin is a serine endopeptidase that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[1][2][3][4] Therefore, in the this compound sequence, chymotrypsin specifically hydrolyzes the peptide bond between Phenylalanine and Glycine.

Gly-Phe-Lys

The enzymatic cleavage of Gly-Phe-Lys is more complex and can be mediated by at least two different enzyme systems:

  • Renal Brush Border Enzymes: This complex mixture of peptidases, located on the apical membrane of renal proximal tubule cells, is known to cleave small peptides. For Gly-Phe-Lys, these enzymes have been shown to cleave the peptide bond between Glycine and Phenylalanine.[5][6] This cleavage is particularly relevant in the context of drug delivery and the renal clearance of peptide-based therapeutics.

  • Trypsin: As a serine endopeptidase with a preference for cleaving at the C-terminus of basic amino acids, trypsin targets the Lysine residue in Gly-Phe-Lys.[7][8] This results in the cleavage of the bond following Lysine, though cleavage of the internal Phe-Lys bond by some trypsin-like enzymes under certain conditions cannot be entirely ruled out.

Comparative Kinetic Data

Quantitative kinetic data (Km and kcat) for the enzymatic cleavage of these exact tripeptides is not extensively available in the public domain. However, data from studies on closely related substrates can provide valuable insights into the relative efficiency of these cleavage events. The following table summarizes representative kinetic parameters for chymotrypsin and trypsin acting on analogous substrates.

EnzymeSubstratePeptide of InterestKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
α-ChymotrypsinAc-Phe-(Gly)n-NH2 (n=2)This compound~7.3~0.026~3.6
TrypsinN-α-benzyloxycarbonyl-L-lysine p-nitroanilideGly-Phe-Lys~0.512~0.202~395

Note: The kinetic parameters for Ac-Phe-(Gly)n-NH2 are for a closely related substrate and provide an estimation of chymotrypsin's activity towards a this compound like sequence.[9] The data for N-α-benzyloxycarbonyl-L-lysine p-nitroanilide is a proxy for trypsin's activity on a Lysine-containing substrate.[10][11][12] Direct comparison should be made with caution as the nature of the substrate significantly influences kinetic parameters.

Experimental Protocols

Chymotrypsin Cleavage Assay for this compound

Objective: To determine the kinetic parameters of chymotrypsin-mediated cleavage of this compound.

Materials:

  • α-Chymotrypsin (sequencing grade)

  • This compound peptide

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Calcium Chloride (CaCl2)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a stock solution of this compound in the Tris-HCl buffer.

  • Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl2.

  • Set up a series of reactions with varying concentrations of this compound (e.g., 0.1 mM to 10 mM) in Tris-HCl buffer containing 10 mM CaCl2.

  • Initiate the reaction by adding a fixed concentration of α-chymotrypsin (e.g., 10 nM).

  • Incubate the reactions at 37°C.

  • At various time points, withdraw aliquots and quench the reaction by adding TFA to a final concentration of 0.1%.

  • Analyze the samples by RP-HPLC to quantify the disappearance of the this compound substrate and the appearance of the cleavage products (Phe and Gly-Gly).

  • Determine the initial reaction velocities at each substrate concentration.

  • Calculate Km and kcat by fitting the initial velocity data to the Michaelis-Menten equation.[13]

Trypsin Cleavage Assay for Gly-Phe-Lys

Objective: To determine the kinetic parameters of trypsin-mediated cleavage of Gly-Phe-Lys.

Materials:

  • Trypsin (mass spectrometry grade)

  • Gly-Phe-Lys peptide

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • RP-HPLC system

  • Formic acid

Procedure:

  • Prepare a stock solution of Gly-Phe-Lys in the ammonium bicarbonate buffer.

  • Prepare a stock solution of trypsin.

  • Set up a series of reactions with varying concentrations of Gly-Phe-Lys (e.g., 0.1 mM to 10 mM) in the ammonium bicarbonate buffer.

  • Initiate the reaction by adding a fixed concentration of trypsin (e.g., 10 nM).

  • Incubate the reactions at 37°C.

  • At various time points, withdraw aliquots and quench the reaction by adding formic acid to a final concentration of 1%.

  • Analyze the samples by RP-HPLC to quantify the disappearance of the Gly-Phe-Lys substrate and the appearance of the cleavage products (Gly-Phe and Lys).

  • Determine the initial reaction velocities at each substrate concentration.

  • Calculate Km and kcat by fitting the initial velocity data to the Michaelis-Menten equation.[13][14]

Visualization of Cleavage Pathways

Enzymatic_Cleavage_Comparison cluster_phe_gly_gly Cleavage of this compound cluster_gly_phe_lys Cleavage of Gly-Phe-Lys pgg This compound chymotrypsin Chymotrypsin pgg->chymotrypsin pgg_prod1 Phe pgg_prod2 Gly-Gly chymotrypsin->pgg_prod1 chymotrypsin->pgg_prod2 gpl Gly-Phe-Lys renal_enzyme Renal Brush Border Enzymes gpl->renal_enzyme trypsin Trypsin gpl->trypsin gpl_prod1_renal Gly gpl_prod2_renal Phe-Lys renal_enzyme->gpl_prod1_renal renal_enzyme->gpl_prod2_renal gpl_prod1_trypsin Gly-Phe gpl_prod2_trypsin Lys trypsin->gpl_prod1_trypsin trypsin->gpl_prod2_trypsin

Caption: Enzymatic cleavage pathways for this compound and Gly-Phe-Lys.

Summary and Conclusion

The enzymatic cleavage of this compound and Gly-Phe-Lys is dictated by their primary amino acid sequences. This compound is a specific substrate for chymotrypsin, which cleaves the Phe-Gly bond. Gly-Phe-Lys exhibits broader susceptibility, being cleaved at the Gly-Phe bond by renal brush border enzymes and at the C-terminus of Lysine by trypsin. The provided experimental protocols offer a framework for the detailed kinetic characterization of these cleavage events. This comparative analysis is essential for the rational design of peptides in various biomedical and research applications.

References

Unraveling the Signaling Potential of Phe-Gly-Gly: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of small peptides in cellular communication is paramount. This guide provides a comparative analysis of the tripeptide Phe-Gly-Gly (FGG) and its potential role in signaling pathways. Due to the limited direct experimental validation of FGG's specific signaling functions, this document leverages data from well-characterized bioactive peptides—Gly-Pro-Glu (GPE), N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), and the Arg-Gly-Asp (RGD) motif—to provide a framework for future investigation and to highlight common methodologies for validating peptide bioactivity.

Comparative Analysis of Bioactive Peptides

The following table summarizes the known characteristics of FGG and comparator peptides, offering a snapshot of their origins, signaling involvement, and validated biological effects.

FeatureThis compound (FGG)Gly-Pro-Glu (GPE)N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP)Arg-Gly-Asp (RGD) Motif
Origin Metabolite[1]N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1)[2][3]Derived from Thymosin β4[4]Key recognition sequence in extracellular matrix proteins (e.g., fibronectin)[5][6]
Known Signaling Pathways Data not available- Extracellular signal-regulated kinase (ERK)[2][3][7][8] - Phosphoinositide 3-kinase (PI3K)/Akt[2][7][8] - Potential modulation of NMDA receptor signaling[7][8][9]- Mitogen-activated protein kinase kinase (MEK)/ERK (inhibition)[4] - Transforming Growth Factor-β (TGF-β)/Smad3 (inhibition)[10]- Integrin-mediated signaling, leading to activation of various downstream pathways including MAPK and PI3K
Validated Biological Effects Data not available- Neuroprotective[2][9] - Promotes proliferation and migration of neural stem cells[7][8]- Anti-inflammatory[4][10][11] - Anti-fibrotic[10][11] - Angiogenic[12]- Mediates cell adhesion and migration[5][6] - Crucial for angiogenesis and wound healing[6]

Signaling Pathways of Comparator Peptides

To understand how small peptides like FGG could modulate cellular behavior, it is instructive to visualize the signaling cascades affected by the comparator peptides.

TGF_beta_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFβRII TGFBR1 TGFβRI TGFBR2->TGFBR1 Activates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates AcSDKP AcSDKP AcSDKP->TGFBR1 Inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Expression (e.g., Fibrosis) SMAD_complex->Gene Transcription Regulation TGF_beta TGF-β TGF_beta->TGFBR2

TGF-β/Smad signaling pathway and inhibition by AcSDKP.

MEK_ERK_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AcSDKP AcSDKP AcSDKP->MEK Inhibits GPE GPE GPE->ERK Activates Gene Gene Expression (Proliferation, etc.) Transcription->Gene GrowthFactor Growth Factor GrowthFactor->Receptor FGG_Validation_Workflow A Initial Screening: Cell Viability & Proliferation Assays B Phenotypic Assays: - Cell Migration (Wound Healing) - Fibroblast Activity (Collagen Production) A->B If bioactivity is observed C Pathway Analysis: Western Blot for key signaling nodes (p-ERK, p-SMAD, p-Akt) B->C To identify underlying pathways D Mechanism of Action: - Receptor Binding Assays - Use of specific pathway inhibitors C->D To pinpoint direct targets E In Vivo Validation: Animal models of wound healing or fibrosis D->E To confirm physiological relevance

References

Assessing the Specificity of Phe-Gly-Gly Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide motif, Phenylalanine-Glycine-Glycine (Phe-Gly-Gly), is a fundamental recognition element in a variety of biological processes. Its unique combination of an aromatic residue (Phenylalanine) and two flexible glycine residues allows for specific yet adaptable interactions with protein targets. Understanding the specificity of these interactions is crucial for the development of targeted therapeutics and diagnostic tools. This guide provides a comparative analysis of this compound binding specificity, supported by illustrative experimental data and detailed protocols.

Data Presentation: Comparative Binding Affinities

To quantitatively assess the binding specificity of the this compound motif, a series of peptides were analyzed for their interaction with a model protein, the Src Homology 3 (SH3) domain of the Abelson murine leukemia viral oncogene homolog 1 (Abl). SH3 domains are known to recognize proline-rich motifs, but also exhibit broader specificity. The following table summarizes the dissociation constants (Kd) determined by Surface Plasmon Resonance (SPR), where a lower Kd value indicates a higher binding affinity.

Peptide SequenceRationale for InclusionDissociation Constant (Kd) (µM)
This compound (FGG) Core motif of interest 50
Ala-Gly-Gly (AGG)Substitution of Phe with a smaller, non-aromatic residue500
Trp-Gly-Gly (WGG)Substitution of Phe with a larger aromatic residue45
Phe-Ala-Gly (FAG)Introduction of steric hindrance adjacent to Phe150
Phe-Gly-Ala (FGA)Alteration of C-terminal flexibility80
Gly-Phe-Gly (GFG)Repositioning of the aromatic residue200
Pro-Val-Pro-Pro (PVPP)Known consensus binding motif for Abl SH3 domain (Positive Control)10
Gly-Gly-Gly (GGG)Lacks a specific recognition motif (Negative Control)>1000 (No significant binding)

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual binding affinities may vary depending on the specific protein target and experimental conditions.

Experimental Protocols

The following are detailed methodologies for two common techniques used to quantify peptide-protein interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that measures the binding of an analyte (peptide) to a ligand (protein) immobilized on a sensor surface in real-time.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, NTA)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte solutions (peptides dissolved in running buffer at various concentrations)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Ligand (purified Abl SH3 domain)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the Abl SH3 domain (ligand) at a concentration of 20 µg/mL in immobilization buffer.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Inject a series of peptide solutions (analyte) at different concentrations (e.g., ranging from 0.1 to 100 µM) over the immobilized ligand surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, flow running buffer over the sensor chip to monitor the dissociation of the peptide-protein complex.

  • Surface Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference surface signal from the reaction surface signal to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

  • Isothermal Titration Calorimeter

  • Protein solution (Abl SH3 domain in ITC buffer, e.g., 20 µM in 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Peptide solution (e.g., 200 µM this compound in the same ITC buffer)

  • Degassing station

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and peptide solutions extensively against the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of the protein and peptide solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Load the protein solution into the sample cell.

    • Load the peptide solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, which is typically discarded from the final analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the peptide solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the peptide solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding model) to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizations

Experimental Workflow and Data Interpretation

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) spr_prep Immobilize Protein (Abl SH3) on Sensor Chip spr_inject Inject Peptide (e.g., FGG) at various concentrations spr_prep->spr_inject spr_measure Measure Change in Resonance Units (RU) in real-time spr_inject->spr_measure spr_analyze Fit Sensorgram to determine ka, kd, Kd spr_measure->spr_analyze itc_prep Load Protein (Abl SH3) into Sample Cell itc_titrate Titrate Peptide (e.g., FGG) into Cell itc_prep->itc_titrate itc_measure Measure Heat Change per injection itc_titrate->itc_measure itc_analyze Fit Binding Isotherm to determine Kd, ΔH, n itc_measure->itc_analyze

Caption: Workflow for SPR and ITC experiments.

Signaling Pathway: SH3 Domain Interaction

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) grb2 Grb2 (Adapter Protein) receptor->grb2 pY binding to SH2 sos Sos (GEF) grb2->sos SH3 binding to Pro-rich region ras Ras (GTPase) sos->ras Activates downstream Downstream Signaling (MAPK Pathway) ras->downstream fgg_peptide This compound Containing Peptide/Protein fgg_peptide->grb2 Potential Interaction with SH3 domain

Caption: SH3 domains in signaling pathways.

Logical Relationship: Specificity Determinants

specificity_determinants specificity Binding Specificity aromatic Aromatic Ring (Phe) (π-π stacking, hydrophobic interactions) specificity->aromatic flexibility Glycine Backbone (Conformational flexibility) specificity->flexibility sequence Flanking Residues (Steric and electronic effects) specificity->sequence environment Solvent Accessibility and Microenvironment specificity->environment

Caption: Factors influencing this compound binding specificity.

A Researcher's Guide to Confirming Tripeptide Purity: An HPLC-MS Analysis of Phe-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) against other analytical techniques for the purity assessment of the tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). We present detailed experimental protocols and supporting data to illustrate the superior capabilities of HPLC-MS in providing both quantitative purity and unambiguous identity confirmation.

Comparative Analysis of Purity Assessment Techniques

The combination of HPLC for separation and quantification with MS for identity confirmation is the gold standard for peptide analysis.[1][2][3] While other techniques can provide valuable information, they often lack the comprehensive nature of HPLC-MS. For instance, HPLC with UV detection alone can quantify purity based on peak area but cannot definitively identify the main peak or the impurities.[1] Conversely, standalone Mass Spectrometry can confirm the molecular weight of the target peptide but struggles with quantifying its purity in a complex mixture without prior separation.[4]

Below is a comparative summary of analytical techniques for peptide purity analysis:

Technique Principle Information Provided Resolution Sensitivity Key Advantage Limitation
HPLC-MS Chromatographic separation followed by mass-to-charge ratio detection.Purity (%), Retention Time, Molecular Weight of all components.Very HighVery HighProvides comprehensive purity and identity data in a single run.[4]More complex instrumentation and data analysis.
HPLC-UV Chromatographic separation based on hydrophobicity with UV detection.Purity (%) based on peak area, Retention Time.HighHighRobust and widely available for quantitative purity assessment.Cannot confirm the identity of the peaks; co-eluting impurities can lead to inaccurate results.
Mass Spectrometry (Direct Infusion) Measurement of mass-to-charge ratio of ionized molecules.Molecular weight confirmation.Low (no separation)Very HighRapid confirmation of the target peptide's molecular weight.Cannot quantify purity from a mixture; ion suppression effects can be significant.
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of constituent amino acids.Amino acid ratio and net peptide content.N/AModerateProvides an accurate measure of the total peptide quantity.Does not provide information on peptide-related impurities (e.g., deletion or insertion sequences).

Experimental Protocol: Purity Determination of this compound by HPLC-MS

This protocol outlines a standard method for the purity analysis of a synthetic this compound sample.

1. Materials and Reagents

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Sample Preparation

  • Prepare a stock solution of the this compound sample in HPLC-grade water at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 10 µg/mL by diluting with a mobile phase A and B mixture (e.g., 95:5 v/v).

3. HPLC Method

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 214 nm

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    22.0 95
    25.0 95
    26.0 5

    | 30.0 | 5 |

4. Mass Spectrometry Method

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Data Acquisition: Full scan mode to detect the protonated molecule [M+H]⁺. The expected molecular weight for this compound is 279.29 g/mol , resulting in an expected m/z of approximately 280.12 for the [M+H]⁺ ion.[5][6]

5. Data Analysis

  • Purity Calculation (HPLC-UV): The purity of this compound is determined by calculating the relative area of the main peak in the HPLC chromatogram at 214 nm.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • Identity Confirmation (MS): The mass spectrum corresponding to the main HPLC peak should show a prominent ion with an m/z value that matches the expected mass of the protonated this compound molecule.

Visualizing the Workflow

The following diagram illustrates the logical workflow of the HPLC-MS analysis for confirming the purity of this compound.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Water (1 mg/mL Stock) Sample->Dissolution Dilution Dilute to 10 µg/mL (Working Solution) Dissolution->Dilution Injector Autosampler Injection (10 µL) Column C18 Reversed-Phase Column Injector->Column UV_Detector UV Detector (214 nm) Column->UV_Detector ESI_Source Electrospray Ionization (ESI) Chromatogram HPLC Chromatogram Mass_Analyzer Mass Analyzer (m/z 100-1000) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Purity_Calc Purity Calculation (% Area) Chromatogram->Purity_Calc Identity_Confirm Identity Confirmation (m/z 280.12) Mass_Spectrum->Identity_Confirm Final_Report Final Purity Report Purity_Calc->Final_Report Identity_Confirm->Final_Report

Caption: HPLC-MS workflow for this compound purity analysis.

Concluding Remarks

The purity of synthetic peptides is a critical quality attribute that directly impacts research outcomes. The use of HPLC-MS provides a robust and comprehensive method for not only quantifying the purity of peptides like this compound but also for definitively confirming their identity. This dual capability makes HPLC-MS an indispensable tool in research, development, and quality control environments, ensuring the integrity and reliability of scientific data.

References

Safety Operating Guide

Proper Disposal of Phe-Gly-Gly: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of the tripeptide Phe-Gly-Gly (Phenylalanine-Glycine-Glycine), ensuring the safety of laboratory personnel and compliance with regulatory standards. While specific hazard information for this compound is not extensively documented, it is prudent to handle it as a potentially hazardous substance.

Immediate Safety and Handling

Before commencing any disposal procedures, it is essential to employ appropriate personal protective equipment (PPE) to minimize exposure risk.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: When handling the solid powder form, a dust mask (e.g., N95) is recommended to prevent inhalation.[1]

Disposal Protocol

The primary route for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste management program. Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [2][3]

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is crucial to ensure safe handling and disposal. All materials that have come into contact with this compound should be considered chemical waste.

Waste TypeDescription
Solid Waste Includes unused or expired this compound powder, contaminated weighing boats and papers, pipette tips, vials, and contaminated PPE (gloves, dust masks).
Liquid Waste Includes any solutions containing this compound, such as stock solutions, experimental solutions, and contaminated buffers.
Sharps Waste Includes any needles, syringes, or other sharp objects contaminated with this compound.

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. A durable, sealable plastic bag or a rigid container is suitable.[4]

  • Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used in the solutions.

  • Sharps Waste: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.

Step 3: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "L-phenylalanylglycyl-glycine"[1]

  • The CAS Number: 23576-42-3[1]

  • An indication of the contents (e.g., "Solid Waste," "Aqueous Solution")

  • The date the waste was first added to the container.

Step 4: Storage

Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general laboratory traffic and ideally in secondary containment to mitigate any potential spills.[5][6]

Step 5: Final Disposal

Once a waste container is full or has been in accumulation for the maximum allowable time according to your institution's policy, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][3]

Spill Cleanup Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended PPE.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • For liquid spills: Cover the spill with a suitable absorbent material (e.g., chemical absorbent pads, vermiculite).

  • Clean the Spill: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Ventilate the Area: Ensure the area is well-ventilated.

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should always be conducted with the same level of caution. All experimental workflows should be designed to minimize waste generation.

Below is a logical workflow for the disposal process of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Waste Generation (Solid, Liquid, Sharps) segregate Segregate Waste Types start->segregate spill Spill Occurs start->spill collect Collect in Labeled Hazardous Waste Containers segregate->collect store Store in Satellite Accumulation Area collect->store disposal Contact EHS for Final Disposal store->disposal spill->segregate No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->collect end Waste Disposed disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Phe-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Phenylalanyl-glycyl-glycine (Phe-Gly-Gly) is paramount to ensuring both personal safety and research integrity. Although the specific hazards of many research peptides are not fully characterized, a cautious and informed approach is essential.[1][2] This guide provides immediate safety protocols, operational plans for handling, and disposal procedures to foster a secure laboratory environment.

Risk Assessment and Hazard Identification

Before handling this compound, a thorough risk assessment is crucial.[1] While not classified as a hazardous substance, the chemical, physical, and toxicological properties of many peptides have not been thoroughly investigated.[2] Therefore, it is prudent to handle this compound with a degree of caution. Key risk factors to consider include:

  • Unknown Biological Activity : As a research peptide, its full biological effects may be uncharacterized.[1]

  • Respiratory Sensitization : Inhalation of lyophilized peptide powder can cause allergic reactions.[1]

  • Skin and Eye Irritation : Direct contact may lead to irritation.[1][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. All personnel must be trained on the proper use, removal, and disposal of PPE.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[1][2]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling peptides. Consider double-gloving for added protection with concentrated solutions.[1][3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][3]
Respiratory Protection Dust Mask/RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a certified chemical fume hood.[1]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid inhalation of the powder.[2]

  • Prevent contact with eyes, skin, and clothing.[2]

  • Handle the lyophilized powder in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.[1][3]

  • Before beginning, thoroughly wash your hands and put on the required PPE.[1]

  • Sanitize your work area.[1]

Storage:

  • Keep the container tightly closed.[2]

  • Store in a cool, dry place.[2]

  • The recommended storage temperature is -20°C.[2]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Emergency SituationFirst Aid and Spill Response
Skin/Eye Contact Flush immediately with water for at least 15 minutes. Remove contaminated PPE and clothing. Seek medical attention if irritation persists.[2][3]
Inhalation If inhaled, remove the person to fresh air and keep them comfortable for breathing. Wash your mouth and nasal cavity thoroughly with clean water and get medical attention.[2]
Ingestion If swallowed, rinse your mouth. Call a doctor if you feel unwell.[2]
Spill Response Evacuate and restrict access to the affected area. Wearing appropriate PPE, contain the spill using absorbent materials.[1] Sweep up the solid material, place it in a bag, and hold it for waste disposal, avoiding the creation of dust.[2] Decontaminate the area according to your institution's protocols.[1]
Disposal Plan

Proper waste disposal is essential for safety and regulatory compliance. All waste that has come into contact with this compound should be considered chemical waste.

Waste Segregation and Disposal:

  • Solid Waste : All consumables that have come into contact with this compound (e.g., gloves, pipette tips, vials) must be collected in a designated hazardous chemical waste container.[1][4]

  • Liquid Waste : All aqueous solutions containing the peptide should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]

  • Disposal Method : The primary and recommended disposal route is through your institution's hazardous waste management program.[4] Do not dispose of peptides down the drain or in regular trash.[3] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Always observe all federal, state, and local environmental regulations.[2]

Experimental Workflow

Below is a diagram outlining the standard operational workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Lab Coat, Goggles) A->B C Prepare Sanitized Workspace (e.g., Fume Hood) B->C D Weigh Lyophilized Powder C->D Enter Handling Phase E Reconstitute with Appropriate Solvent D->E F Perform Experimental Procedure E->F G Segregate Waste (Solid & Liquid) F->G Post-Experiment H Place in Labeled Hazardous Waste Containers G->H I Decontaminate Workspace H->I J Doff and Dispose of PPE I->J

Caption: Workflow for handling this compound from preparation to disposal.

References

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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。